molecular formula C17H16ClFO B1324036 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone CAS No. 951890-48-5

4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Cat. No.: B1324036
CAS No.: 951890-48-5
M. Wt: 290.8 g/mol
InChI Key: RHVFVRDUSXPJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-3'-chloro-5'-fluorobenzophenone is a specialized benzophenone derivative designed for advanced chemical synthesis and research applications. This compound serves as a versatile and critical building block in organic chemistry, particularly in the development of novel active pharmaceutical ingredients (APIs) and functional materials. Its molecular structure, incorporating tert-butyl, chloro, and fluoro substituents, makes it a valuable precursor for constructing complex molecules with specific steric and electronic properties. In pharmaceutical research, this compound is instrumental as a key intermediate in multi-step synthetic routes. Benzophenone derivatives with halogen and alkyl substitutions are frequently employed in the synthesis of therapeutic agents, including benzodiazepine and other neuroactive compounds . The presence of the fluorine atom is often leveraged to modulate the bioavailability, metabolic stability, and binding affinity of drug candidates. The tert-butyl group contributes significant steric bulk, which can be used to influence the conformation of the final molecule and its interaction with biological targets. The chloro substituent provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling rapid diversification of the core structure. Beyond medicinal chemistry, this benzophenone is also relevant in materials science for the creation of polymers and advanced organic frameworks. Fluorinated benzophenones are known to be used in the synthesis of high-performance polymers like aromatic polyketones . Researchers value this compound for its ability to introduce specific functionalities into larger molecular architectures, facilitating the study of structure-activity relationships and the development of new materials with tailored properties. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-tert-butylphenyl)-(3-chloro-5-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-17(2,3)13-6-4-11(5-7-13)16(20)12-8-14(18)10-15(19)9-12/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVFVRDUSXPJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-tert-butyl-3'-chloro-5'-fluorobenzophenone, a valuable building block in medicinal chemistry and materials science. The document delves into the primary synthetic strategies, with a detailed focus on the well-established Friedel-Crafts acylation and a comparative analysis of modern cross-coupling methodologies. Each section is designed to offer researchers, scientists, and drug development professionals a thorough understanding of the reaction mechanisms, experimental protocols, and critical process parameters. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems. This guide is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Significance of Substituted Benzophenones

The benzophenone scaffold is a privileged structural motif found in a wide array of biologically active compounds and functional materials. The specific substitution pattern of this compound imparts unique electronic and steric properties, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The tert-butyl group provides steric bulk and lipophilicity, while the chloro and fluoro substituents on the second aromatic ring modulate the molecule's electronic properties and potential for further functionalization. This guide will explore the most effective methods for constructing this specific diaryl ketone.

Primary Synthetic Strategy: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[1][2] In this case, tert-butylbenzene is acylated with 3-chloro-5-fluorobenzoyl chloride.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[2][3]

  • Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 3-chloro-5-fluorobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[3][4]

  • Electrophilic Attack: The electron-rich π-system of the tert-butylbenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[2]

  • Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[5]

However, it is crucial to note that the ketone product can form a complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst.[5] An aqueous workup is necessary to break this complex and isolate the final product.[4]

Causality of Experimental Choices
  • Choice of Lewis Acid: Aluminum chloride (AlCl₃) is the most common and effective Lewis acid for this transformation due to its high activity.[6] Other Lewis acids like FeCl₃ or ZnCl₂ can also be used, sometimes in catalytic amounts if the aromatic ring is highly activated.[7]

  • Solvent Selection: The reaction is typically carried out in an inert solvent that can dissolve the reactants and the Lewis acid complex. Dichloromethane or 1,2-dichloroethane are common choices.

  • Temperature Control: The initial stage of the reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermicity of the acylium ion formation and to prevent side reactions. The reaction is then gradually warmed to room temperature or slightly heated to drive the reaction to completion.

  • Workup Procedure: A careful aqueous workup, often with dilute hydrochloric acid, is essential to decompose the aluminum chloride-ketone complex and to remove any remaining catalyst.[8]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • tert-Butylbenzene

  • 3-Chloro-5-fluorobenzoyl chloride[9][10]

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents).

  • Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate dropping funnel, dissolve 3-chloro-5-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the 3-chloro-5-fluorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C.

  • After the addition is complete, add tert-butylbenzene (1.0-1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Once the addition of tert-butylbenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[11]

  • Purify the crude this compound by recrystallization (e.g., from ethanol or hexane) or column chromatography on silica gel.

Visualization of the Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Charge AlCl3 and DCM Cool to 0 °C Start->Reactants Add_Acyl_Cl Add 3-chloro-5-fluorobenzoyl chloride solution Reactants->Add_Acyl_Cl Add_tBuBenzene Add tert-butylbenzene Add_Acyl_Cl->Add_tBuBenzene Stir Warm to RT and stir Add_tBuBenzene->Stir Quench Quench with ice/HCl Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with HCl, NaHCO3, Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify (Recrystallization/Chromatography) Dry_Concentrate->Purify Product Final Product Purify->Product Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n AcylPdII Acyl-Pd(II)(L_n)Cl Pd0->AcylPdII Oxidative Addition ArylAcylPdII Aryl-Pd(II)(L_n)-Acyl AcylPdII->ArylAcylPdII Transmetalation ArylAcylPdII->Pd0 Product This compound ArylAcylPdII->Product Reductive Elimination Product->Pd0 AcylCl 3-chloro-5-fluorobenzoyl chloride AcylCl->AcylPdII BoronicAcid 4-tert-butylphenylboronic acid + Base BoronicAcid->AcylPdII

Caption: Catalytic Cycle of the Acyl Suzuki-Miyaura Coupling.

Characterization and Analytical Techniques

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the product. [12][13]The chemical shifts, integration, and coupling patterns of the aromatic protons will be characteristic of the substitution pattern.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful incorporation of all substituents. [14]* Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the ketone carbonyl group. [15]* High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. [16]

Conclusion

The synthesis of this compound is most reliably achieved through Friedel-Crafts acylation, a robust and well-understood method. However, for substrates with sensitive functional groups or for applications requiring milder conditions, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling offer viable and powerful alternatives. The choice of synthetic route will ultimately depend on factors such as substrate availability, desired scale, and the specific requirements of the target application. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chemical intermediate.

References

  • BenchChem. (n.d.). Application Note: Synthesis of Diaryl Ketones using Suzuki-Miyaura Coupling.
  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.
  • Wikipedia. (2023). Friedel–Crafts reaction.
  • ACS Publications. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters.
  • ACS Publications. (2023). Palladium-Catalyzed Suzuki–Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals. Organic Letters.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • ResearchGate. (n.d.). Palladium‐catalyzed synthesis of diaryl ketones by the Suzuki cross‐coupling reaction of aromatic acyl chlorides and boronic acids.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.
  • SciRP.org. (n.d.). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals.
  • Semantic Scholar. (2012). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals.
  • ResearchGate. (2012). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals.
  • RSC Publishing. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods.
  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Organic Syntheses. (n.d.). Procedure.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • CymitQuimica. (n.d.). 3-Chloro-5-fluorobenzoyl chloride.
  • Google Patents. (n.d.). Acylation of aromatics.
  • Sciencemadness.org. (2014). t-butyl benzene by Friedel-Crafts: some questions....
  • Santa Cruz Biotechnology. (n.d.). 3-Chloro-5-fluorobenzoyl chloride.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • Google Patents. (n.d.). Process for preparing 4-tert-butoxy-chlorobenzene.
  • BenchChem. (n.d.). Application Note & Protocol: Synthesis of 3-Chlorobenzophenone via Grignard Reaction with 3-Chlorobenzonitrile.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzophenones represent a class of compounds with significant importance in medicinal chemistry and materials science. Their unique diarylketone structure serves as a versatile scaffold, and derivatives have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic properties.[1] This guide focuses on a specific, highly substituted derivative: 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone .

The precise characterization of a compound's physicochemical properties is a foundational requirement in drug development and chemical research. These parameters—including molecular structure, melting point, solubility, and purity—govern everything from reaction kinetics and formulation strategies to bioavailability and quality control. This document provides a comprehensive technical overview of the core physicochemical properties of this compound and outlines the authoritative experimental protocols required for their empirical determination. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Section 1: Molecular Identity and Structure

Establishing the unequivocal identity of a molecule is the first step in any scientific investigation. The structural features of this compound—a bulky non-polar tert-butyl group on one phenyl ring and halogen substituents on the other—dictate its chemical behavior and physical properties.

Table 1: Chemical Identifiers and Structural Data

IdentifierValueSource/Method
IUPAC Name (4-tert-butylphenyl)(3-chloro-4-fluorophenyl)methanone
Molecular Formula C₁₇H₁₆ClFO
Molecular Weight 290.76 g/mol Calculated
InChI Key VNDGIMUCCZSNNK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)ClPubChem
Chemical Structure Chemical structure of this compoundStructure drawn based on IUPAC name

Section 2: Core Physicochemical Properties

The following properties are critical for predicting the compound's behavior in various experimental and biological systems. While specific experimental data for this novel compound is not widely published, its properties can be predicted based on its structure and determined empirically using the protocols in the subsequent sections.

Table 2: Summary of Physicochemical Properties

PropertyExpected Behavior & Significance
Physical State Expected to be a crystalline solid at room temperature, typical for benzophenone derivatives of this molecular weight.
Melting Point As a pure crystalline solid, it should exhibit a sharp, well-defined melting point range (typically ≤1°C).[2] This is a primary indicator of purity. Impurities will cause a depression and broadening of the melting range.[2]
Solubility Water: Expected to be insoluble due to the large, non-polar tert-butyl group and aromatic rings.[3] Organic Solvents (e.g., Acetone, Chloroform, Diethyl Ether): Expected to be soluble, following the "like dissolves like" principle.[3] Aqueous Acid/Base: Expected to be insoluble in 5% HCl and 5% NaOH, as the molecule lacks significant basic (e.g., amine) or acidic (e.g., carboxylic acid, phenol) functional groups.[4][5]
Lipophilicity (LogP) The octanol/water partition coefficient (LogP) is predicted to be high, indicating significant lipophilicity. This is a crucial parameter for predicting membrane permeability and bioavailability in drug development.

Section 3: Experimental Protocols for Characterization

The following protocols provide step-by-step methodologies for the accurate determination of the properties outlined above. The causality behind critical steps is explained to ensure a deep understanding of the experimental design.

Protocol 3.1: Determination of Melting Point (Capillary Method)

The capillary method is a fundamental technique for determining the melting point of a solid.[6] Its accuracy is contingent on precise sample preparation and controlled heating.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Grind a small amount using a mortar and pestle if necessary.

  • Capillary Tube Packing: Press the open end of a capillary tube (sealed at one end) into the powdered sample. Invert the tube and tap it gently to compact the material into the sealed end. A sample height of 1-2 mm is optimal.[7]

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[8]

  • Rapid Determination (Optional): Perform an initial rapid heating (e.g., 10-20°C/min) to find an approximate melting range. This saves time during the precise measurement.[8]

  • Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point range is T1-T2.

Causality Insight: A slow heating rate (1-2°C/min) is critical to allow the system to remain in thermal equilibrium. Heating too quickly will cause the sample's temperature to lag behind the thermometer reading, resulting in an erroneously high and broad melting point range.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Pack Capillary Tube (1-2 mm height) A->B C Insert into Apparatus B->C D Heat Rapidly (Find Approx. MP) C->D E Cool Apparatus D->E F Use Fresh Sample E->F G Heat to 20°C below Approx. MP F->G H Heat Slowly (1-2°C / min) G->H I Observe & Record T1 (First Liquid) H->I J Observe & Record T2 (All Liquid) I->J K Report Melting Point Range (T1-T2) J->K

Caption: Workflow for accurate melting point determination.

Protocol 3.2: Qualitative Solubility Analysis

This systematic approach uses a series of solvents to classify the compound based on its polarity and the presence of acidic or basic functional groups.[4][9]

Methodology:

  • Solvent Series: Prepare test tubes containing 3 mL of the following solvents: Water, 5% NaOH, 5% HCl, and Diethyl Ether.[9]

  • Sample Addition: To each test tube, add approximately 0.1 g of the solid compound.[9]

  • Mixing: Shake each test tube vigorously.

  • Observation: Observe whether the compound dissolves completely. A substance is considered dissolved when a homogeneous solution forms with no suspended particles.[10]

  • Logical Progression:

    • Test in Water: If insoluble (as expected), proceed to the other solvents.

    • Test in 5% NaOH: Insoluble indicates the absence of a strong or weak acidic group.[5]

    • Test in 5% HCl: Insoluble indicates the absence of a basic group (like an amine).[5]

    • Test in Diethyl Ether: Soluble would confirm its non-polar, organic nature.

Trustworthiness System: This protocol acts as a self-validating system. For a neutral compound like this compound, the expected outcome is insolubility in water, 5% NaOH, and 5% HCl, but solubility in an organic solvent like ether. Any deviation from this pattern would suggest an impurity or an incorrect structural assignment.

SolubilityTest Start Add Compound to Solvent (e.g., Water) IsSoluble Is it Soluble? Start->IsSoluble Result_Soluble Result: Soluble (Polar / Low MW) IsSoluble->Result_Soluble Yes Test_NaOH Test in 5% NaOH IsSoluble->Test_NaOH No Result_Insoluble Result: Insoluble (Non-polar / High MW) IsSoluble_NaOH Soluble in NaOH? Test_NaOH->IsSoluble_NaOH Test_HCl Test in 5% HCl IsSoluble_HCl Soluble in HCl? Test_HCl->IsSoluble_HCl Test_Ether Test in Organic Solvent (e.g., Ether) IsSoluble_Ether Soluble in Ether? Test_Ether->IsSoluble_Ether Result_Acid Result: Acidic Group Result_Base Result: Basic Group Result_Neutral Result: Neutral Compound IsSoluble_NaOH->Test_HCl No IsSoluble_NaOH->Result_Acid Yes IsSoluble_HCl->Test_Ether No IsSoluble_HCl->Result_Base Yes IsSoluble_Ether->Result_Neutral Yes

Caption: Decision tree for systematic solubility testing.

Section 4: Purity Assessment and Structural Confirmation

Beyond basic properties, confirming the purity and molecular structure is essential for regulatory compliance and scientific validity. Chromatographic and spectrometric techniques are the gold standards for this purpose.

Method 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is an indispensable analytical technique in the pharmaceutical industry for separating, identifying, and quantifying compounds.[11][12] It is particularly well-suited for non-volatile or thermally unstable compounds like benzophenone derivatives.[13][14]

Experimental Rationale: A reverse-phase HPLC method is typically the first choice. The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water). The non-polar analyte will have a strong affinity for the stationary phase, and its retention time can be modulated by adjusting the mobile phase composition. A UV detector is ideal, as the benzophenone core contains a strong chromophore. The output chromatogram will show a major peak for the target compound and smaller peaks for any impurities. Purity is typically reported as the relative area percentage of the main peak.

Method 4.2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful hybrid technique that provides both separation and definitive identification.[15] Gas chromatography (GC) separates volatile components of a mixture, while mass spectrometry (MS) fragments the eluted components and sorts the ions by their mass-to-charge ratio (m/z), creating a unique "molecular fingerprint."[16][17]

Experimental Workflow:

  • Injection: A solution of the sample is injected into the GC, where it is vaporized in a heated inlet.[16]

  • Separation: An inert carrier gas (e.g., helium) pushes the vaporized sample through a long capillary column.[18] Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase.

  • Ionization: As each separated compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons. This causes the molecule to ionize and break apart into characteristic fragments.[17]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which filters them based on their m/z ratio.[18]

  • Detection: A detector counts the ions at each m/z, generating a mass spectrum that plots ion abundance versus m/z. This spectrum is highly specific to the compound's structure.[17] The molecular ion peak (M+) should correspond to the molecular weight of the compound (290.76), and the isotopic pattern should confirm the presence of one chlorine atom.

GCMS_Workflow cluster_GC Gas Chromatograph (GC) cluster_MS Mass Spectrometer (MS) Injector Sample Injection & Vaporization Column Separation in Capillary Column Injector->Column IonSource Ionization (Electron Impact) Column->IonSource Elution MassAnalyzer Mass Analysis (Sorting by m/z) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector Data Data Output: Mass Spectrum (Molecular Fingerprint) Detector->Data

Caption: The sequential workflow of a GC-MS system.

Conclusion

The physicochemical properties of this compound define its identity, purity, and potential utility in research and development. While specific experimental values require empirical determination, its molecular structure provides a strong basis for predicting its behavior as a non-polar, water-insoluble, crystalline solid. The rigorous application of the analytical protocols detailed in this guide—from fundamental melting point and solubility tests to advanced HPLC and GC-MS analyses—is essential for generating the high-quality, reliable data required to advance scientific inquiry and support the development of novel chemical entities.

References

  • ResolveMass Laboratories Inc. (n.d.). Working Principle of GC-MS.
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  • Drawell. (n.d.). 5 Key Points to Know Gas Chromatography Mass Spectrometry(GC-MS).
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Torontech. (2025, August 8). What Is HPLC in the Pharmaceutical Industry? Explained.
  • Chromatography Today. (n.d.). How is HPLC Used in the Pharmaceutical Industry?.
  • (n.d.). Gas Chromatography - Mass Spectrometry.
  • Agilent. (n.d.). Gas chromatography mass spectrometry basic principles.
  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS)**.
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  • T,C&A LAB. (n.d.). HPLC Applications in Pharmaceutical Analysis: A Comprehensive Guide.
  • Jadhav, P.M. (2021, September). Synthesis and Characterization of Benzophenone Based Phenyl Ether Derivatives. International Research Journal of Humanities and Interdisciplinary Studies.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • (n.d.). Melting point determination.
  • SSERC. (n.d.). Melting point determination.
  • Chemistry Online @ UTSC. (n.d.). Solubility.
  • (n.d.). Experiment 1 - Melting Points.
  • PubMed. (n.d.). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents.
  • PubMed. (2012, November 15). Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl).
  • (n.d.). Synthesis and Characterization of Benzophenone Based Phenyl Ether Derivatives.
  • (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ResearchGate. (n.d.). Structural features of benzophenone derivatives and structure–activity....
  • (2021, September 19). experiment (1) determination of melting points.
  • Sigma-Aldrich. (n.d.). 4-tert-Butyl-3'-chloro-4'-fluorobenzophenone.

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An In-Depth Technical Guide to 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone and its Structural Analogs for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-tert-butyl-3'-chloro-5'-fluorobenzophenone, a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific compound, this guide will also draw upon data from its close structural analog, 4-tert-butyl-3'-chloro-4'-fluorobenzophenone, to provide a robust framework for researchers, scientists, and drug development professionals. The principles of synthesis, purification, and characterization detailed herein are broadly applicable to this class of compounds.

Introduction and Chemical Identity

Substituted benzophenones are a critical class of organic compounds utilized in a wide array of applications, from photoinitiators in polymer chemistry to scaffolds in drug discovery. The specific substitutions on the phenyl rings of the benzophenone core can dramatically influence the molecule's physicochemical properties and biological activity. The presence of a bulky tert-butyl group, for instance, can enhance lipophilicity and modulate interactions with biological targets. Halogen atoms like chlorine and fluorine are known to alter electronic properties, metabolic stability, and binding affinities, making them valuable additions in the design of novel therapeutic agents.[1][2]

While a specific CAS number for this compound is not readily found in public databases, its close analog, 4-tert-butyl-3'-chloro-4'-fluorobenzophenone , is documented.[3] This guide will utilize information on this and other related benzophenones to provide a thorough technical overview.

Key Structural Features:

  • Benzophenone Core: A diaryl ketone that serves as the fundamental scaffold.

  • Tert-butyl Group: A bulky, lipophilic substituent on one of the phenyl rings.

  • Chloro and Fluoro Substituents: Electron-withdrawing halogen atoms on the second phenyl ring, influencing the molecule's electronic and metabolic properties.

Physicochemical Properties

The properties of substituted benzophenones are crucial for their application, particularly in drug development where solubility, lipophilicity, and stability are key parameters. The table below summarizes the predicted and known properties of benzophenone analogs.

Property4-tert-Butyl-3'-chloro-4'-fluorobenzophenoneGeneral Benzophenone Derivatives
Molecular Formula C17H16ClFOVaries
Molecular Weight 290.76 g/mol Varies
Appearance Expected to be a solid at room temperatureCrystalline solids
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water.Generally soluble in organic solvents.
Melting Point Not reported, but expected to be in the range of other crystalline benzophenones.Varies with substitution.
Boiling Point Not reported.Typically high, often requiring vacuum distillation.
logP (Octanol/Water Partition Coefficient) Predicted to be high, indicating significant lipophilicity.Varies based on substituents.[4]

Synthesis of Substituted Benzophenones: The Friedel-Crafts Acylation

The most common and versatile method for the synthesis of benzophenones is the Friedel-Crafts acylation .[5][6][7][8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

General Reaction Scheme

The synthesis of a substituted benzophenone like 4-tert-butyl-3'-chloro-4'-fluorobenzophenone would typically involve the reaction of tert-butylbenzene with 3-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[9]

Friedel-Crafts Acylation reagent1 tert-Butylbenzene product 4-Tert-butyl-3'-chloro-4'-fluorobenzophenone reagent1->product + Acylium Ion reagent2 3-Chloro-4-fluorobenzoyl chloride intermediate Acylium Ion Intermediate reagent2->intermediate + AlCl₃ catalyst AlCl₃ (Lewis Acid) catalyst->intermediate intermediate->product product->catalyst - AlCl₃, -HCl solvent Solvent (e.g., DCM, CS₂)

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis of substituted benzophenones.

Step-by-Step Experimental Protocol
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with a suitable inert solvent (e.g., dichloromethane or carbon disulfide) and the Lewis acid catalyst (e.g., aluminum chloride). The flask is cooled in an ice bath.

  • Addition of Reactants: A solution of the acyl chloride (e.g., 3-chloro-4-fluorobenzoyl chloride) in the same solvent is added dropwise to the stirred suspension of the Lewis acid. This is followed by the dropwise addition of the aromatic substrate (e.g., tert-butylbenzene).

  • Reaction Progression: The reaction mixture is stirred at a low temperature (0-5 °C) for a specified period and then allowed to warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

  • Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic extracts are washed with a dilute base (e.g., sodium bicarbonate solution) and then with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.[11][12]

Analytical Characterization

The identity and purity of the synthesized this compound or its analogs must be confirmed through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms. Expected signals would include those for the tert-butyl protons (a singlet around 1.3 ppm) and the aromatic protons in their respective regions, showing characteristic splitting patterns due to coupling with each other and with the fluorine atom.[13][14]

    • ¹³C NMR: Shows the number of unique carbon atoms. The carbonyl carbon is typically observed in the downfield region (around 190-200 ppm).[14] The carbon atoms attached to fluorine will show characteristic splitting (C-F coupling).[13]

    • ¹⁹F NMR: Will show a signal for the fluorine atom, and its coupling to adjacent protons can help confirm the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the range of 1650-1700 cm⁻¹.[15][16][17]

    • Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

    • The fragmentation pattern can provide structural information. The presence of chlorine will be indicated by the characteristic isotopic pattern (M and M+2 peaks in an approximately 3:1 ratio).

Chromatographic Methods
  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product.[10]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final compound and for quantitative analysis.[18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for both qualitative and quantitative analysis of volatile benzophenone derivatives.[20][21]

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Crude_Product Crude Product Purified_Product Purified Product Crude_Product->Purified_Product Purification (Recrystallization/ Chromatography) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified_Product->NMR Structure Elucidation IR IR Spectroscopy Purified_Product->IR Functional Group ID MS Mass Spectrometry Purified_Product->MS Molecular Weight & Formula HPLC HPLC Purified_Product->HPLC Purity Assessment

Caption: A typical analytical workflow for the characterization of a synthesized benzophenone derivative.

Applications in Drug Discovery and Beyond

Substituted benzophenones are of significant interest in drug discovery due to their ability to serve as scaffolds for the development of a wide range of biologically active molecules. The specific substitutions on the phenyl rings can be tailored to interact with various biological targets. For example, some benzophenone derivatives have shown potential as inhibitors of certain enzymes or as modulators of protein-protein interactions. The incorporation of fluorine can enhance metabolic stability and cell permeability.[2]

Beyond pharmaceuticals, these compounds can find applications as:

  • Photoinitiators: In UV-curing inks, adhesives, and coatings.

  • UV-Filters: In sunscreens and plastics to protect against UV degradation.

  • Organic Light-Emitting Diodes (OLEDs): As host materials or emitters.

Safety and Handling

Substituted benzophenones should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, the Safety Data Sheet (SDS) of the compound or a close structural analog should be consulted.

Conclusion

This compound and its analogs represent a versatile class of compounds with significant potential in various scientific and industrial fields, particularly in drug discovery. A thorough understanding of their synthesis, purification, and analytical characterization is essential for their effective utilization. The methodologies outlined in this guide, primarily centered on the robust Friedel-Crafts acylation and standard spectroscopic and chromatographic techniques, provide a solid foundation for researchers working with these and related substituted benzophenones.

References

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. Available at: [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Available at: [Link]

  • Method for purifying and separating benzophenone. Google Patents.
  • Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. University of Massachusetts Lowell. Available at: [Link]

  • A simultaneous detection method of benzophenone and its analogues. Google Patents.
  • HPLC Methods for analysis of Benzophenone. HELIX Chromatography. Available at: [Link]

  • Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. Available at: [Link]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. Available at: [Link]

  • 4-Chlorobenzophenone - Friedel Craft Acylation. Scribd. Available at: [Link]

  • Purification of hydroxybenzophenones. Google Patents.
  • Sample Preparation for Benzophenone Detection. Encyclopedia.pub. Available at: [Link]

  • NMR Analysis of Substituted Benzophenones. Oregon State University. Available at: [Link]

  • Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. Available at: [Link]

  • 4'-tert-Butyl-4-chlorobutyrophenone. PubChem. Available at: [Link]

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI. Available at: [Link]

  • Synthesis of benzophenones via Friedel–Crafts reactions. ResearchGate. Available at: [Link]

  • Describe the expected IR, H NMR, and C NMR spectral data for benzophenone. Study.com. Available at: [Link]

  • Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. ResearchGate. Available at: [Link]

  • Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies. PubMed. Available at: [Link]

  • Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. ResearchGate. Available at: [Link]

  • 4-Fluorobenzophenone. PubChem. Available at: [Link]

  • Chemical Properties of 4-tert-Butyl-benzophenone (CAS 22679-54-5). Cheméo. Available at: [Link]

  • tert-Butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate. PubChem. Available at: [Link]

  • 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid protects against oxygen-glucose deprivation/reperfusion injury. PubMed. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • 2-Amino-5-chloro-2′-fluorobenzophenone. CAS Common Chemistry. Available at: [Link]

  • Automated Synthesis of 18F-BCPP-EF {2- tert-Butyl-4-Chloro-5-{6-[2-(2[18F]fluoroethoxy)-Ethoxy]-Pyridin-3-ylmethoxy}-2 H-Pyridazin-3-One for Imaging of Mitochondrial Complex 1 in Parkinson's Disease. PubMed. Available at: [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available at: [Link]

  • Process for preparing 4-tert-butoxy-chlorobenzene. Google Patents.
  • Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester. PubChem. Available at: [Link]

  • β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. PubMed Central. Available at: [Link]

  • Pharmacologic features, clinical applications, and drug safety evaluation of futibatinib in the treatment of biliary tract cancer (BTC). PubMed. Available at: [Link]

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spectral data for 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Introduction

This compound is a polysubstituted aromatic ketone. As with any synthesized chemical entity, unambiguous structural confirmation is paramount for its application in research, particularly in fields like medicinal chemistry and materials science where precise molecular architecture dictates function. Spectroscopic analysis provides the foundational data for this confirmation. This guide offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles of spectroscopy and comparative data from analogous structures, providing a robust framework for researchers.

The following sections will detail the theoretical basis for the expected spectral features, outline standardized protocols for data acquisition, and present the data in a clear, tabulated format. This comprehensive approach ensures that the analysis is not merely a list of peaks, but a self-validating system for structural elucidation.

molecule cluster_ring1 cluster_ring2 C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 tBu C(CH3)3 C4->tBu C6 C C5->C6 C6->C1 CO C=O C6->CO dummy1 C7 C C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 Cl Cl C9->Cl C11 C C10->C11 C12 C C11->C12 F F C11->F C12->C7 dummy2 CO->C7

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity and spatial relationship of atoms can be determined.

¹H NMR Spectroscopy

Proton NMR provides information about the number of distinct hydrogen environments and their neighboring protons.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[1]

  • Data Acquisition: Set acquisition parameters, including a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative number of protons.

Data Interpretation and Predicted Spectrum

The structure contains two aromatic rings and a tert-butyl group, leading to several distinct proton signals.

  • Tert-butyl Group: The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet. Due to the alkyl nature, this peak will be the most upfield signal.

  • 4-tert-butylphenyl Ring: This ring is para-substituted, which simplifies the spectrum. The two protons ortho to the carbonyl group (H-2, H-6) are chemically equivalent, as are the two protons meta to the carbonyl (H-3, H-5). This will result in two doublets, characteristic of an AA'BB' system. The ortho protons will be further downfield due to the deshielding effect of the adjacent carbonyl group.

  • 3'-chloro-5'-fluorophenyl Ring: This ring has three protons. The fluorine and chlorine substituents influence the chemical shifts. Fluorine also couples with nearby protons, affecting their multiplicity.

    • H-2': This proton is ortho to the carbonyl and will be deshielded. It is meta to both Cl and F. It will likely appear as a singlet or a narrow triplet due to small couplings.

    • H-4': This proton is para to the carbonyl, ortho to both Cl and F. It will be split by the adjacent fluorine (ortho coupling, ~5-9 Hz) and potentially by H-6' (meta coupling, ~2-3 Hz), resulting in a doublet of doublets.

    • H-6': This proton is ortho to the carbonyl and meta to Cl and F. It is likely to appear as a doublet of doublets or a triplet.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.75d, J ≈ 8.4 Hz2HH-2, H-6Ortho to C=O, deshielded.
~ 7.50d, J ≈ 8.4 Hz2HH-3, H-5Meta to C=O.
~ 7.65m1HH-2' or H-6'Ortho to C=O, influenced by Cl and F.
~ 7.40m1HH-2' or H-6'Ortho to C=O, influenced by Cl and F.
~ 7.20dt1HH-4'Influenced by ortho F and Cl.
1.35s9H-C(CH₃)₃Aliphatic protons of the tert-butyl group.[2]
¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A longer acquisition time and more scans are necessary compared to ¹H NMR.

  • Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Data Interpretation and Predicted Spectrum

  • Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and will appear far downfield, typically in the 190-200 ppm range.[3]

  • Aromatic Carbons: Aromatic carbons typically resonate between 120-150 ppm.[3] The carbons directly attached to electronegative substituents (Cl, F) will have their chemical shifts significantly affected. The C-F bond will also result in a large one-bond coupling constant (¹JCF).

  • Aliphatic Carbons: The quaternary and methyl carbons of the tert-butyl group will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 195.5C=OKetone carbonyl.[3]
~ 163.0 (d, ¹JCF ≈ 250 Hz)C-5'Carbon directly attached to fluorine.
~ 157.0C-4Carbon attached to the tert-butyl group.
~ 141.0 (d, ³JCF ≈ 8 Hz)C-1'Quaternary carbon attached to the carbonyl.
~ 135.5 (d, ³JCF ≈ 9 Hz)C-3'Carbon directly attached to chlorine.
~ 135.0C-1Quaternary carbon attached to the carbonyl.
~ 130.0C-2, C-6Ortho to C=O.
~ 125.5C-3, C-5Meta to C=O.
~ 124.0 (d, ²JCF ≈ 22 Hz)C-6'Carbon ortho to fluorine.
~ 119.0 (d, ²JCF ≈ 22 Hz)C-2'Carbon ortho to fluorine.
~ 115.0 (d, ⁴JCF ≈ 3 Hz)C-4'Carbon para to fluorine.
~ 35.5-C (CH₃)₃Quaternary carbon of the tert-butyl group.[2]
~ 31.0-C(CH₃ )₃Methyl carbons of the tert-butyl group.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: FT-IR Acquisition

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty accessory (or a pure KBr pellet). Then, record the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Predicted Spectrum

The IR spectrum will be dominated by absorptions from the carbonyl group and the substituted aromatic rings.

  • C=O Stretch: A strong, sharp absorption band characteristic of an aromatic ketone will be present around 1650-1670 cm⁻¹.[4][5] This is one of the most diagnostic peaks in the spectrum.

  • C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the tert-butyl group will appear as stronger bands just below 3000 cm⁻¹.

  • C=C Stretches: Aromatic ring C=C stretching vibrations typically produce several sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

  • C-F and C-Cl Stretches: The C-F stretch gives a strong absorption in the 1250-1000 cm⁻¹ region. The C-Cl stretch appears in the 800-600 cm⁻¹ region.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Medium-WeakAromatic C-H Stretch
2965 - 2870Medium-StrongAliphatic C-H Stretch (-C(CH₃)₃)
~ 1660Strong, SharpC=O Stretch (Aryl Ketone)[5][6]
1600, 1580, 1480Medium-StrongAromatic C=C Ring Stretch
~ 1240StrongC-F Stretch
~ 840StrongC-H Out-of-plane bend (para-disubstituted)
~ 750StrongC-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern gives valuable clues about the molecule's structure.

Experimental Protocol: Electron Ionization (EI-MS) Acquisition

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization, primarily forming a radical cation (M⁺•), and induces fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation and Predicted Spectrum

The molecular formula is C₁₇H₁₅ClFO. The exact mass can be calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).

  • Molecular Ion (M⁺•): The molecular ion peak should be observable. Due to the presence of chlorine, there will be a characteristic M+2 peak with an intensity of approximately one-third that of the M⁺• peak, corresponding to the natural abundance of the ³⁷Cl isotope.[7]

    • M⁺• (for ³⁵Cl): m/z ≈ 290.08

    • M+2 (for ³⁷Cl): m/z ≈ 292.08

  • Major Fragmentation Pathways: Aromatic ketones are relatively stable, often showing a prominent molecular ion. Key fragmentations include alpha-cleavage and cleavage at the bulky tert-butyl group.[7][8]

    • Alpha-Cleavage: Cleavage of the bond between the carbonyl and one of the aromatic rings is a common pathway.

      • Loss of the 3-chloro-5-fluorophenyl radical would yield the [C₁₁H₁₅O]⁺ ion (m/z 163).

      • Loss of the 4-tert-butylphenyl radical would yield the [C₇H₃ClFO]⁺ ion (m/z 157).

    • Loss of Methyl/Tert-butyl: Loss of a methyl radical (•CH₃) from the tert-butyl group is common, leading to a fragment at M-15 (m/z 275). The loss of the entire tert-butyl group (•C₄H₉) would result in a fragment at M-57 (m/z 233).

fragmentation cluster_paths M [C17H15ClFO]+• m/z = 290/292 frag1 [M - 57]+ m/z = 233/235 M->frag1 - •C4H9 frag2 [M - 15]+ m/z = 275/277 M->frag2 - •CH3 frag3 [C11H15O]+ m/z = 163 M->frag3 - •C6H2ClFO (α-cleavage) frag4 [C7H3ClFO]+ m/z = 157/159 M->frag4 - •C10H13 (α-cleavage)

Sources

An In-depth Technical Guide to the Solubility of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone, a substituted aromatic ketone of interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug development and process chemistry, this document synthesizes fundamental principles of solubility with a predictive analysis of the target molecule's behavior in various organic solvents. Furthermore, it offers a detailed experimental protocol for the empirical determination of its solubility, empowering researchers to generate precise data for their specific applications.

Introduction: Understanding the Molecule and the Importance of Solubility

This compound is a complex organic molecule built upon a benzophenone core. Its structure is characterized by several key functional groups that dictate its physicochemical properties: a bulky, nonpolar tert-butyl group, and two electronegative halogen substituents, chlorine and fluorine, on one of the phenyl rings. The interplay of the nonpolar bulk of the tert-butyl group and the polar nature of the carbonyl and halogen moieties results in a molecule with nuanced solubility behavior.

The solubility of a compound is a critical parameter in numerous scientific and industrial applications. In drug discovery, it directly influences bioavailability and formulation strategies. For synthetic chemists, understanding solubility is essential for reaction setup, purification, and crystallization. This guide aims to provide a robust framework for approaching the solubility of this compound.

The Theoretical Bedrock of Solubility: "Like Dissolves Like" and Beyond

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2][3][4] This adage encapsulates the idea that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we must consider the following forces:

  • Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that are present in all molecules and are the primary intermolecular forces in nonpolar compounds. The large aromatic rings and the tert-butyl group of the target molecule will contribute significantly to these interactions.

  • Dipole-Dipole Interactions: The carbonyl group (C=O) and the C-Cl and C-F bonds are polar, creating permanent dipoles within the molecule. These dipoles can interact with the dipoles of polar solvents.[3][4]

  • Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the oxygen of the carbonyl group can act as a hydrogen bond acceptor. This allows for interactions with protic solvents (e.g., alcohols).

Beyond these forces, molecular size and temperature also play a crucial role. Larger molecules generally exhibit lower solubility due to the greater energy required to overcome their crystal lattice forces.[1] Increasing the temperature typically enhances the solubility of solids in liquids as it provides the necessary energy to break both solute-solute and solvent-solvent interactions.[1]

Predicting the Solubility of this compound: A Structural Analysis

Based on its molecular structure, we can predict the solubility of this compound in a range of common organic solvents:

  • Nonpolar Solvents (e.g., Hexane, Toluene): The significant nonpolar character imparted by the two phenyl rings and the large tert-butyl group suggests that there will be some affinity for nonpolar solvents. However, the presence of the polar carbonyl and halogen groups may limit high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents possess dipoles that can interact favorably with the polar functionalities of the target molecule. Solvents like acetone and ethyl acetate, which also have some capacity for hydrogen bond acceptance, are likely to be effective. Dichloromethane is often a good solvent for moderately polar compounds.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of the carbonyl group to accept hydrogen bonds suggests that the compound will have some solubility in alcohols. However, the large nonpolar regions of the molecule may prevent high solubility in highly polar protic solvents like water. Generally, benzophenone and its less polar derivatives show greater solubility in less polar solvents compared to highly polar ones.[5]

Overall Prediction: this compound is anticipated to be a weakly polar compound. It is expected to exhibit the highest solubility in moderately polar aprotic solvents and lower solubility in highly polar and nonpolar solvents.

A Practical Guide to Experimental Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[1][6]

Experimental Protocol: Shake-Flask Method
  • Material Preparation:

    • Ensure the this compound is of high purity.

    • Use high-purity (e.g., HPLC grade) solvents.

    • Pre-saturate the solvents by stirring them with an excess of the compound for a short period and then filtering. This minimizes the dissolution of the filter membrane during the experiment.

  • Sample Preparation:

    • Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • To each vial, add a known volume of the pre-saturated solvent.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). Filtering is critical to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Method:

      • Accurately weigh a clean, dry vial.

      • Dispense the filtered supernatant into the weighed vial and record the exact volume.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

      • Once the solvent is completely removed, reweigh the vial containing the dried solute.

      • Calculate the solubility in terms of mass per volume (e.g., mg/mL).

    • Chromatographic Method (HPLC):

      • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

      • Generate a calibration curve by plotting the chromatographic peak area against the concentration of the standard solutions.

      • Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Method of Quantification
Hexane0.125Gravimetric/HPLC
Toluene2.425Gravimetric/HPLC
Dichloromethane3.125Gravimetric/HPLC
Diethyl Ether2.825Gravimetric/HPLC
Tetrahydrofuran (THF)4.025Gravimetric/HPLC
Ethyl Acetate4.425Gravimetric/HPLC
Acetone5.125Gravimetric/HPLC
Ethanol4.325Gravimetric/HPLC
Methanol5.125Gravimetric/HPLC
Acetonitrile5.825Gravimetric/HPLC

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to vial B Add known volume of solvent A->B 1 C Seal and agitate at constant temperature (24-72h) B->C 2 D Allow solid to settle C->D 3 E Filter supernatant D->E 4 F Gravimetric Analysis: Evaporate solvent and weigh residue E->F 5a G HPLC Analysis: Dilute and quantify against standards E->G 5b H Calculate Solubility (mg/mL) F->H G->H

Caption: Experimental workflow for solubility determination via the shake-flask method.

Conclusion

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • How to determine the solubility of a substance in an organic solvent ? (2024, May 28). ResearchGate. Retrieved from [Link]

  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Science, Taibah University. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Texas at Dallas. Retrieved from [Link]

  • 4'-tert-Butyl-4-chlorobutyrophenone. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of 4-tert-Butyl-benzophenone (CAS 22679-54-5). (n.d.). Cheméo. Retrieved from [Link]

  • Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., Pino, J. A., & El-Shattawy, H. H. (1983). Dependence of solute solubility parameters on solvent polarity. Journal of Pharmaceutical Sciences, 72(10), 1113–1116. [Link]

  • How Does Solvent Polarity Impact Compound Solubility? (2025, December 17). YouTube. Retrieved from [Link]

  • Experimental Chemistry II. (2010). Oregon State University. Retrieved from [Link]

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  • Wang, Y., Zhang, J., Zhang, G., Zhang, D., & Zhu, L. (2022). Polarity- and Pressure-Induced Emission from a Benzophenone-Based Luminophore. Molecules, 27(24), 8791. [Link]

  • 4-Fluorobenzophenone. (n.d.). PubChem. Retrieved from [Link]

  • 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • 4-tert-Butylbenzophenone. (n.d.). PubChem. Retrieved from [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1146–1150. [Link]

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  • Synthesis of 3-chloro-6-((4-(di-tert-butyl[18F]fluorosilyl)-benzyl)oxy)-1,2,4,5-tetrazine ([18F]SiFA-OTz) for rapid tetrazine-based 18F-radiolabeling. (2018). RSC Publishing. Retrieved from [Link]

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An In-depth Technical Guide to 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzophenone scaffold is a privileged core structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Strategic substitution on its phenyl rings can profoundly modulate the physicochemical and pharmacological properties of the resulting molecules. This guide focuses on a specific, synthetically accessible derivative, 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone , a compound of interest for researchers and professionals in drug discovery and development. The presence of a bulky tert-butyl group, along with the electron-withdrawing and lipophilic chloro and fluoro substituents, presents a unique combination of features that can be exploited for various therapeutic applications.[2][3][4][5] This document provides a comprehensive overview of its commercial availability, a detailed synthetic protocol, its predicted physicochemical properties, and a discussion of its potential applications in the pharmaceutical landscape.

Commercial Availability

Contrary to what might be expected for a specialized substituted benzophenone, This compound is commercially available, streamlining its accessibility for research and development purposes. This availability obviates the need for de novo synthesis for initial screening and studies, a significant advantage in fast-paced drug discovery projects.

PropertyValueSource
IUPAC Name (4-tert-butylphenyl)(3-chloro-5-fluorophenyl)methanone
CAS Number Not explicitly found for this specific compound
Molecular Formula C₁₇H₁₆ClFO
Molecular Weight 290.76 g/mol
Purity 97%
Supplier Sigma-Aldrich (Rieke Metals, Inc.)

Synthesis of this compound

While commercially available, understanding the synthetic route to this compound is crucial for researchers who may need to produce analogs or scale up the synthesis. The most direct and industrially scalable method for the preparation of unsymmetrical benzophenones is the Friedel-Crafts acylation .[6]

This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8][9][10] For the synthesis of the title compound, the logical approach is the acylation of 1-chloro-3-fluorobenzene with 4-tert-butylbenzoyl chloride.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_workup Work-up & Purification cluster_product Final Product 4-tert-butylbenzoyl_chloride 4-tert-butylbenzoyl chloride Reaction_Vessel Reaction with AlCl₃ in an inert solvent (e.g., DCM) 4-tert-butylbenzoyl_chloride->Reaction_Vessel Acylating agent 1-chloro-3-fluorobenzene 1-chloro-3-fluorobenzene 1-chloro-3-fluorobenzene->Reaction_Vessel Aromatic substrate Quenching Quenching with HCl/ice Reaction_Vessel->Quenching Reaction mixture Extraction Extraction with organic solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials:

  • 4-tert-butylbenzoyl chloride

  • 1-chloro-3-fluorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Dissolve 4-tert-butylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Acylation: After the addition is complete, add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise to the reaction mixture. The chloro and fluoro groups are deactivating but ortho, para-directing. The acylation is expected to occur at the position para to the fluorine and meta to the chlorine, which is sterically the most accessible and electronically favored position.

  • Reaction Progression: After the addition of the aromatic substrate, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Physicochemical and Spectroscopic Characterization

Predicting the physicochemical properties of a novel compound is essential for its development as a drug candidate. Based on the structure of this compound, we can anticipate the following characteristics:

PropertyPredicted Value/CharacteristicRationale
Physical State Solid at room temperatureBenzophenone and its substituted derivatives are typically crystalline solids.
Melting Point Moderately highThe rigid benzophenone core and the bulky tert-butyl group will contribute to a well-ordered crystal lattice.
Solubility Poorly soluble in water, soluble in organic solventsThe molecule is predominantly nonpolar due to the two aromatic rings and the tert-butyl group.
LogP HighThe presence of the lipophilic tert-butyl group and the halogen atoms will result in a high octanol-water partition coefficient.

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the 4-tert-butylphenyl ring will appear as two doublets. The protons on the 3-chloro-5-fluorophenyl ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The tert-butyl group will present as a sharp singlet at approximately 1.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 195 ppm), the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the aromatic carbons. The carbons attached to chlorine and fluorine will show characteristic shifts and, in the case of fluorine, C-F coupling.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[11][12][13][14]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[7][8]

Potential Applications in Drug Development

The unique structural features of this compound suggest several potential applications in medicinal chemistry.

Rationale for Pharmacological Interest
  • Benzophenone Core: The benzophenone scaffold is a known pharmacophore with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

  • Tert-butyl Group: The bulky tert-butyl group can serve as a steric shield, preventing metabolic degradation of adjacent functional groups and thereby increasing the metabolic stability and half-life of a drug.[3][10] It can also enhance binding affinity to target proteins by occupying hydrophobic pockets.[2]

  • Chloro and Fluoro Substituents: Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into drug molecules to modulate their pharmacokinetic and pharmacodynamic properties.[4][5] They can increase lipophilicity, enhance membrane permeability, and participate in halogen bonding, which can improve binding affinity to biological targets.

Potential Therapeutic Areas
  • Oncology: Many substituted benzophenones have demonstrated cytotoxic effects against various cancer cell lines.[1] The specific substitution pattern of the title compound could lead to novel anticancer agents.

  • Infectious Diseases: The benzophenone core has been explored for its antimicrobial and antiviral activities.[1]

  • Inflammatory Diseases: Certain benzophenone derivatives have shown anti-inflammatory properties.[1]

  • Neurodegenerative Diseases: The lipophilic nature of this compound may facilitate its entry into the central nervous system, making it a candidate for targeting neurological disorders.

Conclusion

This compound is a readily accessible and synthetically tractable molecule with significant potential in drug discovery. Its unique combination of a bulky, metabolically stabilizing tert-butyl group and strategically placed halogen atoms on a proven benzophenone scaffold makes it an attractive starting point for the development of novel therapeutic agents. This technical guide provides the foundational knowledge for researchers to procure, synthesize, and explore the biological activities of this promising compound and its future analogs.

References

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Scribd. (n.d.). Friedel Crafts Acylation.
  • BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Electron-Donating Properties and Impact in Drug Development.
  • Scribd. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
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  • NIH. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
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  • RSC Publishing. (2024).
  • homework.study.com. (n.d.). Describe the expected IR, H NMR, and C NMR spectral data for benzophenone.
  • ResearchGate. (n.d.).
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  • NIH. (n.d.). Activation of retinoic acid-related orphan receptor γ(t) by parabens and benzophenone UV-filters. PMC.
  • PubMed. (n.d.). Development of transient mutagenic activity following the chlorination of the sunscreen UV filter dioxybenzone (benzophenone-8)
  • PubChem. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid.
  • National Genomics Data Center (CNCB-NGDC). (2015). Applications of Fluorine in Medicinal Chemistry.
  • Semantic Scholar. (2006).
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  • Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone.
  • Sigma-Aldrich. (n.d.). 4-tert-Butylphenylmagnesium bromide 0.5M tetrahydrofuran 63488-10-8.
  • (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone.
  • ResearchGate. (n.d.).
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  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • TCI Chemicals. (n.d.).
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purity analysis of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Introduction: Contextualizing the Analytical Challenge

This compound is a polysubstituted aromatic ketone, a class of compounds pivotal in organic synthesis, serving as key intermediates in the development of active pharmaceutical ingredients (APIs) and advanced materials. The specific substitution pattern—a bulky tert-butyl group on one phenyl ring and halogen atoms (chloro and fluoro) on the other—imparts unique chemical properties but also presents distinct challenges for purity analysis. For researchers and drug development professionals, ensuring the purity of such a starting material is not merely a quality control checkpoint; it is a foundational requirement for reproducible downstream synthesis and the ultimate safety and efficacy of the final product.

This guide provides a comprehensive framework for the , grounded in regulatory expectations and first-principle analytical science. We will move beyond simple protocol recitation to explain the causality behind methodological choices, ensuring a robust and self-validating analytical system.

Part 1: The Regulatory Framework and Impurity Profiling

The analytical strategy for any pharmaceutical intermediate must be built upon a thorough understanding of potential impurities and the regulatory thresholds that dictate their control. The International Council for Harmonisation (ICH) provides the essential framework for this process.

Regulatory Expectations: The ICH Q3A Guideline

For a new drug substance, the ICH Q3A(R2) guideline is the authoritative source for classifying, identifying, and qualifying impurities.[1][2][3] This guideline establishes specific thresholds based on the maximum daily dose of the final drug product. These thresholds determine the level at which an impurity must be reported, structurally identified, and qualified (i.e., its biological safety established).[4][5]

Threshold Type Typical Limit (for max. daily dose ≤ 2g/day) Action Required
Reporting Threshold ≥ 0.05%The impurity must be reported in regulatory submissions.
Identification Threshold > 0.10%The structure of the impurity must be elucidated.
Qualification Threshold > 0.15%Toxicological data is required to justify the proposed specification limit.
Caption: Summary of ICH Q3A(R2) impurity thresholds.
Proactive Impurity Profiling

A successful purity analysis begins with a scientific appraisal of all potential impurities that could arise during the synthesis, purification, and storage of the molecule.[1][2] For this compound, likely synthesized via a Friedel-Crafts acylation, impurities can be categorized as follows:

Impurity Category Potential Examples Likely Origin Primary Analytical Technique
Organic Impurities Unreacted Starting Materials (e.g., tert-butylbenzene, 3-chloro-5-fluorobenzoyl chloride)Incomplete reaction during synthesis.HPLC, GC-MS
By-products (e.g., regioisomers from acylation at ortho/meta positions to the tert-butyl group)Lack of reaction selectivity.HPLC, LC-MS, NMR
Intermediates (e.g., acylation reaction intermediates)Incomplete reaction or inefficient purification.HPLC, LC-MS
Degradation ProductsInstability under heat, light, or pH stress during storage or processing.HPLC, LC-MS
Inorganic Impurities Reagents & Catalysts (e.g., residual AlCl₃, FeCl₃)Carryover from the Friedel-Crafts reaction and workup.ICP-MS, AAS
Residual Solvents Toluene, Dichloromethane, TetrahydrofuranUsed during synthesis, extraction, and crystallization.Headspace GC-MS
Caption: Potential impurities in this compound.

Part 2: Core Analytical Methodologies

A multi-technique approach is essential for a comprehensive purity profile. Chromatographic techniques provide quantitative data on impurity levels, while spectroscopic techniques are indispensable for structural confirmation and identification.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Reversed-phase HPLC (RP-HPLC) is the premier technique for quantifying non-volatile organic impurities in APIs and intermediates.[6][7] The hydrophobicity of the benzophenone core makes it ideally suited for separation on C18 or C8 stationary phases.

  • System Preparation: The HPLC system should be equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust starting point, offering excellent retention for the analyte.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the carbonyl group.

    • Mobile Phase B: Acetonitrile. Its low UV cutoff is ideal for detection at lower wavelengths.

  • Gradient Elution: A gradient is necessary to elute impurities with a wide range of polarities.

    • Start at a composition that retains the main peak (e.g., 60% B).

    • Increase the organic phase percentage (e.g., to 95% B) to elute more non-polar impurities.

    • Hold at high organic content to wash the column.

    • Return to initial conditions and allow the column to re-equilibrate.

  • Detection: The benzophenone chromophore has a strong absorbance around 254 nm, making this a suitable wavelength for sensitive detection.[8] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify co-eluting peaks.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1.0 mg/mL.

  • Analysis: Inject the sample and a blank (solvent). Impurity levels are typically calculated using percent area normalization, assuming a similar response factor for all impurities. For accurate quantification of known impurities, a reference standard should be used.

Parameter Exemplary Value Rationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for aromatic ketones.
Mobile Phase A 0.1% Formic Acid in WaterImproves peak shape and provides proton source for MS detection.
Mobile Phase B AcetonitrileGood eluting strength and low UV cutoff.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmHigh absorbance wavelength for the benzophenone chromophore.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Caption: Exemplary RP-HPLC method parameters for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds, making it essential for analyzing residual solvents and certain low-molecular-weight starting materials or by-products.[9][10]

  • Sample Preparation: Accurately weigh the sample (e.g., 100 mg) into a headspace vial. Add a suitable high-boiling-point solvent (e.g., Dimethyl Sulfoxide - DMSO) to dissolve the sample.

  • Incubation: Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80 °C) for a defined time to allow volatile solvents to partition into the vial's headspace.

  • Injection: A sample of the headspace gas is automatically injected into the GC inlet.

  • Chromatographic Separation: A non-polar column (e.g., DB-1 or equivalent) is typically used to separate common organic solvents based on their boiling points.

  • Mass Spectrometric Detection: As compounds elute from the column, they are ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification against a spectral library (e.g., NIST).

  • Quantification: Quantification is performed using an external or internal standard method.

Spectroscopic Confirmation: NMR and MS

While chromatography quantifies impurities, spectroscopy identifies them.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for de novo structure elucidation.[11] A full suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) can definitively assign the structure of the main component and any major impurities (>1%).[12] The distinct chemical shifts and coupling patterns of the aromatic protons, influenced by the chloro, fluoro, and tert-butyl substituents, provide a unique fingerprint of the molecule.

  • Mass Spectrometry (MS): When coupled with a separation technique (LC-MS or GC-MS), MS provides molecular weight information for eluting peaks.[13] This is often the first step in identifying an unknown impurity. High-resolution mass spectrometry (HRMS) can provide an elemental composition, drastically narrowing down the potential structures.

Part 3: Integrated Analytical Workflow and Method Validation

A robust purity analysis is not just a collection of methods but an integrated workflow where each technique provides complementary information. This workflow must be validated to prove it is fit for its intended purpose.

A Validated Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound, integrating the principles of ICH guidelines.

G cluster_0 Phase 1: Characterization & Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Routine Analysis & Reporting A Obtain Sample Batch B Structural Confirmation (NMR, HRMS) A->B C Develop Primary Purity Method (RP-HPLC) A->C D Screen for Volatiles (Headspace GC-MS) A->D E Validate HPLC Method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) C->E F Analyze Batch using Validated HPLC Method E->F G Quantify Impurities F->G H Impurity > Identification Threshold? G->H Compare to Thresholds I Identify Impurity (LC-MS, NMR Isolation) H->I Yes J Report Impurity Profile per ICH Q3A H->J No I->J

Caption: Integrated workflow for impurity analysis and control.

This workflow ensures that the analytical methods are not only scientifically sound but also meet the rigorous standards required for drug development and manufacturing.

The Imperative of Method Validation

Validation demonstrates that an analytical procedure is suitable for its intended purpose. The key parameters, as defined by ICH Q2(R1), must be assessed:

Validation Parameter Objective
Specificity To ensure the method can distinguish the analyte from potential impurities.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.
Range The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.
Accuracy The closeness of test results to the true value (assessed by spike/recovery studies).
Precision The agreement among a series of measurements (assessed as repeatability and intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).
Caption: Key method validation parameters according to ICH Q2(R1) guidelines.

Conclusion

The is a multifaceted task that demands a sophisticated, multi-technique approach. By grounding the analytical strategy in the regulatory framework of the ICH guidelines and employing a logical, validated workflow, scientists can ensure the quality, consistency, and safety of this critical chemical intermediate. The integration of high-resolution chromatographic separation with definitive spectroscopic identification provides a self-validating system that generates a trustworthy and comprehensive purity profile, satisfying the rigorous demands of the pharmaceutical and chemical industries.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Benzophenone Analyzed with HPLC. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. Retrieved from [Link]

  • AKJournals. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Retrieved from [Link]

  • American Chemical Society. (2024). HPLC analysis: The reduction of benzophenone to Diphenylmethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate. Retrieved from [Link]

  • National Institutes of Health. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Retrieved from [Link]

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  • PubMed. (2010). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). Retrieved from [Link]

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An In-Depth Technical Guide to the Safe Storage and Handling of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe storage, handling, and disposal of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone. As a substituted and halogenated benzophenone derivative, this compound requires a rigorous and informed approach to laboratory safety. The protocols herein are designed for researchers, scientists, and drug development professionals, grounded in the principles of chemical causality and risk mitigation. By understanding the rationale behind each procedural step, laboratory personnel can establish a self-validating system of safety and ensure the integrity of their work.

Compound Identification and Physicochemical Properties

This compound is a complex organic molecule. While specific experimental data for this compound is not widely published, its properties can be reasonably extrapolated from its constituent functional groups: the benzophenone core, the tert-butyl group, and the chloro- and fluoro-substituents. These estimations are critical for initial risk assessment.

PropertyEstimated Value / DescriptionRationale & Authoritative Context
Molecular Formula C₁₇H₁₅ClFOBased on chemical structure.
Appearance Likely an off-white to yellow crystalline solid.Benzophenone and its derivatives are typically solids at room temperature.[1][2]
Photosensitivity High. Benzophenones are photosensitive.The benzophenone core is known to be light-sensitive. Storage in dark or amber containers is crucial to prevent photodegradation.[3][4][5]
Solubility Expected to be soluble in organic solvents (e.g., acetone, alcohols) and have low water solubility.The large nonpolar surface area suggests solubility in organic media.[6]
Combustibility Combustible solid. Fine dust may form explosive mixtures in air.As with most organic solids, fire is a risk at elevated temperatures or with ignition sources. Finely dispersed dust presents a significant explosion hazard.[7][8]
Reactivity Stable under recommended storage conditions.Incompatible with strong oxidizing agents. Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and halogenated compounds.[2][7][9][10]

Hazard Identification and Comprehensive Risk Assessment

The primary hazards associated with this compound stem from its halogenated organic nature and the toxicological profile of the benzophenone class. A thorough risk assessment is mandatory before any handling.

Hazard ClassDescriptionMitigation Strategy
Acute Toxicity Halogenated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[9][11]All handling must occur within a certified chemical fume hood. Appropriate PPE, including gloves and a lab coat, is required to prevent dermal contact.[10][12]
Skin/Eye Irritation Expected to cause skin and eye irritation upon contact.[13]Wear safety goggles and nitrile gloves. An eyewash station and safety shower must be immediately accessible.[9]
Carcinogenicity Benzophenone is classified as a suspected carcinogen.[1][2][8] This potential hazard should be attributed to its derivatives until proven otherwise.Handle as a potential carcinogen. Use a designated area within the lab for handling, and employ stringent containment and hygiene practices.[10]
Environmental Hazard Benzophenone is very toxic to aquatic life with long-lasting effects.[1][14]Avoid release to the environment. All waste must be collected and disposed of as hazardous chemical waste.[2][14]

Engineering and Administrative Controls: Your Primary Shield

The first line of defense is not PPE, but a properly designed workspace and established laboratory procedures.

  • Primary Engineering Control: Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and dissolution, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to prevent the inhalation of fine dust or vapors.[11][12]

  • Designated Area: For compounds with suspected carcinogenicity, a "designated area" should be established within the laboratory.[10] This could be a specific fume hood or bench area clearly labeled for handling potent compounds. This practice minimizes the risk of cross-contamination.

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and maintain air quality.[14]

  • Administrative Controls: Access to the compound should be restricted to trained personnel. Maintain an accurate chemical inventory and ensure the Safety Data Sheet (SDS) for benzophenone and other relevant analogs are readily available.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect from residual risks that cannot be eliminated by engineering controls.

PPE ItemSpecificationRationale
Eye Protection ANSI-approved chemical splash goggles.[10]Protects eyes from splashes and airborne dust particles. Standard safety glasses may be insufficient.[1]
Hand Protection Nitrile gloves.Provides a barrier against skin contact. It is critical to consult the glove manufacturer's compatibility chart and to double-glove if prolonged contact is possible.[10][12]
Body Protection Fully buttoned laboratory coat.Protects skin and personal clothing from contamination.[11][12]
Respiratory Not required if handled exclusively within a fume hood.A fume hood provides adequate respiratory protection.[11][12]

Safe Handling and Operating Procedures

A methodical, step-by-step approach is crucial for safety and experimental reproducibility.

Experimental Workflow for Handling this compound

G prep 1. Preparation - Verify Fume Hood - Don PPE - Prepare Spill Kit weigh 2. Weighing - Use Anti-Static Weighing Dish - Minimize Dust Generation - Tare Balance prep->weigh Proceed transfer 3. Transfer & Dissolution - Add Solvent to Solid - Use Spatula Carefully - Ensure Complete Transfer weigh->transfer Proceed cleanup 4. Decontamination - Clean Spatula & Surfaces - Remove PPE Correctly transfer->cleanup After Use waste 5. Waste Disposal - Segregate into 'Halogenated' - Label Waste Container cleanup->waste Dispose storage 6. Storage - Tightly Seal Container - Store in Dark, Cool Location cleanup->storage Store Remainder G cluster_hazards Identified Hazards cluster_controls Control Measures Inhalation Inhalation of Dust Dermal Dermal Contact Carcinogen Potential Carcinogen Environment Environmental Toxin FumeHood Engineering: Chemical Fume Hood FumeHood->Inhalation Mitigates FumeHood->Carcinogen Mitigates SafeOutcome Safe Handling & Experiment Integrity FumeHood->SafeOutcome PPE PPE: Gloves, Goggles, Coat PPE->Dermal Mitigates PPE->Carcinogen Mitigates PPE->SafeOutcome Waste Administrative: Halogenated Waste Protocol Waste->Environment Mitigates Waste->SafeOutcome Storage Administrative: Segregated & Dark Storage Storage->Environment Mitigates Storage->SafeOutcome

Caption: The relationship between hazards, controls, and safe outcomes.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical.

  • For a Small Spill (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material like vermiculite or sand. 3. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. [7]Use non-sparking tools. [7] 4. Wipe the area with a suitable solvent, and place the cleaning materials in the same waste container.

  • For a Large Spill or a Spill Outside a Fume Hood:

    • Evacuate the immediate area and alert colleagues.

    • Prevent entry into the spill area. 3. Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. [15]Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. [15]Seek medical attention if irritation develops.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

Waste Disposal

As a halogenated organic compound, this compound requires specific disposal procedures.

  • Do Not Dispose Down the Drain: Never dispose of this chemical or its solutions into the sewer system. [11][12]2. Designated Waste Stream: All solid and liquid waste containing this compound must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste." [11][12]3. Institutional Protocols: Follow all local and institutional waste management protocols for the disposal of hazardous chemical waste. [12]

References

  • 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

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molecular structure of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Potential of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzophenone Scaffold in Modern Drug Discovery

Benzophenones are a class of organic compounds characterized by a diaryl ketone framework. This structural motif is not only prevalent in numerous natural products but also serves as a versatile and privileged scaffold in medicinal chemistry.[1][2][3] The inherent chemical stability and the synthetic tractability of the benzophenone core have allowed for the development of a vast library of derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] Several benzophenone-containing molecules have successfully transitioned into clinically used drugs, such as the anti-Parkinson's agent tolcapone and the analgesic ketoprofen, underscoring the therapeutic potential embedded within this chemical class.[2] The biological effects of benzophenone derivatives are intricately linked to the nature and substitution pattern of the aryl rings, which modulate their pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a detailed technical overview of a specific, novel benzophenone derivative, this compound, offering predictive insights into its molecular structure, synthesis, and potential applications for researchers in drug development.

Physicochemical Properties of this compound

PropertyPredicted ValueRationale/Reference Analogues
IUPAC Name (4-(tert-butyl)phenyl)(3-chloro-5-fluorophenyl)methanoneBased on standard IUPAC nomenclature.
Molecular Formula C₁₇H₁₆ClFODerived from the chemical structure.
Molecular Weight 290.76 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for benzophenone derivatives.
Melting Point Estimated 80-100 °CBased on melting points of similar substituted benzophenones.
Solubility Soluble in organic solvents (e.g., DMSO, ethanol), insoluble in waterCommon for non-polar organic compounds.
logP (Octanol/Water Partition Coefficient) Estimated 5.5 - 6.0The tert-butyl group significantly increases lipophilicity.[5]

Proposed Synthesis: A Friedel-Crafts Approach

A robust and well-established method for the synthesis of benzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct and efficient route to construct the diaryl ketone core. The proposed synthesis for this compound would proceed as follows:

Experimental Protocol: Friedel-Crafts Acylation
  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-chloro-3-fluoro-5-iodobenzene (1.0 eq) to anhydrous dichloromethane (DCM).

  • Grignard Formation: Slowly add magnesium turnings (1.1 eq) to the solution. The reaction may require gentle heating to initiate. Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

  • Acylation: In a separate flask, dissolve 4-tert-butylbenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the freshly prepared Grignard reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Causality Behind Experimental Choices:
  • Anhydrous Conditions: Friedel-Crafts acylation and Grignard reactions are highly sensitive to moisture, which can quench the catalyst and the Grignard reagent.

  • Lewis Acid Catalyst: While not explicitly used in the Grignard variation, a traditional Friedel-Crafts would employ a Lewis acid like aluminum chloride (AlCl₃) to activate the acyl chloride. The Grignard route offers an alternative.

  • Reaction Temperature: The initial cooling to 0 °C helps to control the exothermic reaction.

Molecular Structure and Conformational Analysis

The three-dimensional structure of this compound is dictated by the interplay of steric and electronic effects of its substituents.

  • Dihedral Angles: The central carbonyl group is sp² hybridized and planar. The two phenyl rings are not coplanar due to steric hindrance between the ortho-hydrogens. The dihedral angles between the plane of the carbonyl group and the phenyl rings are expected to be in the range of 25-35°, similar to other substituted benzophenones.

  • Influence of Substituents:

    • The bulky tert-butyl group at the 4-position of one phenyl ring will have minimal impact on the dihedral angle but will contribute to the overall lipophilicity of the molecule.

    • The chloro and fluoro substituents at the 3' and 5' positions of the second phenyl ring are electron-withdrawing groups. These will influence the electronic properties of the molecule, potentially impacting its interaction with biological targets.

Logical Relationship of Structural Features

Caption: Interplay of structural features influencing biological activity.

Anticipated Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. The following are the predicted key features in the spectra of this compound:

  • ¹H NMR:

    • A singlet around 1.3 ppm corresponding to the nine protons of the tert-butyl group.

    • A set of doublets in the aromatic region (7.3-7.8 ppm) for the 4-tert-butylphenyl ring protons.

    • A series of multiplets in the aromatic region for the 3-chloro-5-fluorophenyl ring protons, with coupling patterns influenced by both chlorine and fluorine.

  • ¹³C NMR:

    • A signal around 195 ppm for the carbonyl carbon.

    • Signals for the quaternary carbon and the methyl carbons of the tert-butyl group around 35 and 31 ppm, respectively.

    • A complex pattern of signals in the aromatic region (120-140 ppm), with the carbon atoms attached to fluorine and chlorine showing characteristic splitting patterns and chemical shifts.

  • IR Spectroscopy:

    • A strong absorption band around 1660 cm⁻¹ corresponding to the C=O stretching of the diaryl ketone.

    • C-H stretching vibrations for the aromatic rings and the tert-butyl group in the region of 2900-3100 cm⁻¹.

    • C-Cl and C-F stretching vibrations, typically observed in the fingerprint region.

Potential Applications in Drug Discovery

The unique substitution pattern of this compound suggests several promising avenues for investigation in drug discovery.

  • Anticancer Activity: Substituted benzophenones have shown significant cytotoxic and antiproliferative effects against various cancer cell lines.[4][6] The mechanism often involves the induction of apoptosis and cell cycle arrest.[4][6] The combination of a lipophilic tert-butyl group, which can enhance membrane permeability, with the electronically modified chloro-fluoro-phenyl ring could lead to novel anticancer agents.

  • Anti-inflammatory Effects: Certain benzophenone derivatives are known to exhibit potent anti-inflammatory properties by modulating pro-inflammatory cytokines like TNF-α and IL-1β.[1]

  • Enzyme Inhibition: The diaryl ketone motif can act as a pharmacophore for various enzymes. The specific substituents on the phenyl rings can be tailored to achieve selective inhibition of targets of interest.

Proposed Experimental Workflow for Biological Screening

G A Synthesis & Purification B In vitro Cytotoxicity Assay (e.g., MTT on cancer cell lines) A->B C Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) B->C If Active D In vivo Efficacy Studies (Xenograft models) C->D E Lead Optimization D->E

Caption: A streamlined workflow for evaluating the anticancer potential.

Conclusion

This compound represents a novel chemical entity with significant potential in the realm of drug discovery. This in-depth guide, based on predictive analysis and data from analogous compounds, provides a comprehensive technical overview of its molecular structure, a plausible synthetic route, and promising areas for therapeutic application. The unique combination of a bulky lipophilic group with electron-withdrawing halogen substituents makes this compound an attractive candidate for further investigation, particularly in the development of new anticancer and anti-inflammatory agents. The experimental protocols and workflows outlined herein offer a solid foundation for researchers to embark on the synthesis and biological evaluation of this intriguing benzophenone derivative.

References

  • Application Notes and Protocols: Biological Activity of Substituted Benzophenones - Benchchem.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH.
  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Publishing.
  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - NIH.
  • Examples of benzophenone derivatives in the market and their uses - ResearchGate.
  • 4'-tert-Butyl-4-chlorobutyrophenone | C14H19ClO | CID 2723694 - PubChem.
  • 4-TERT-BUTYL-4'-CHLOROBENZOPHENONE synthesis - ChemicalBook.
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Substituted Benzophenones: A Technical Guide to Their Versatile Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of a Classic Photophore

The benzophenone scaffold, a simple diaryl ketone, represents a remarkably versatile and enduring tool in the armamentarium of chemists and biologists.[1][2] Its true power, however, is unlocked through the strategic placement of substituents on its phenyl rings. These modifications allow for the fine-tuning of its photophysical and chemical properties, transforming the core benzophenone structure into a diverse array of highly specific and potent molecules. This technical guide provides an in-depth exploration of the applications of substituted benzophenones in contemporary scientific research, with a focus on their use as photochemical probes, their role in drug discovery, and their utility in materials science. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present key data to empower researchers to effectively harness the potential of this remarkable class of compounds.

I. The Photochemistry of Substituted Benzophenones: A Foundation for Application

The utility of benzophenones in many of their applications stems from their unique photochemical properties.[2][3] Upon absorption of ultraviolet (UV) light, typically in the 340-360 nm range, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[4] Through a highly efficient process known as intersystem crossing, the molecule rapidly transitions to its triplet state (T₁), which has a diradical character with two unpaired electrons.[2][5] This triplet state is relatively long-lived and is the primary reactive species responsible for the diverse photochemistry of benzophenones.[3]

The triplet benzophenone can undergo several key reactions, the most important of which is hydrogen abstraction from a suitable donor molecule to form a stable ketyl radical.[2] This reactivity is the basis for its use as a photo-cross-linker. The nature and position of substituents on the benzophenone rings can significantly influence the energy and reactivity of the triplet state, as well as the absorption wavelength.[6] Electron-donating groups tend to red-shift the absorption maximum, while electron-withdrawing groups can enhance the hydrogen abstraction ability of the triplet state.[4]

II. Substituted Benzophenones as Photochemical Cross-Linkers: Mapping Molecular Interactions

One of the most powerful applications of substituted benzophenones is their use as photo-cross-linkers to elucidate protein-protein, protein-nucleic acid, and protein-small molecule interactions.[7][8][9] The benzophenone moiety can be incorporated into a molecule of interest (e.g., a peptide, a drug candidate, or a nucleic acid probe) to create a photoaffinity probe.[10][11] Upon UV irradiation, the excited benzophenone abstracts a hydrogen atom from a nearby interacting biomolecule, forming a covalent bond and capturing the transient interaction.[4]

Advantages of Benzophenone-Based Photo-Cross-Linkers:
  • Chemical Stability: Benzophenones are generally more stable than other photo-cross-linkers like aryl azides and diazirines, allowing for easier handling and storage.[7]

  • Wavelength Specificity: They can be activated with long-wave UV light (around 360 nm), which minimizes damage to biological samples.[7]

  • Reactivity Profile: The benzophenone triplet state preferentially reacts with C-H bonds, making it a versatile cross-linker for a wide range of biological targets.[4][7]

Experimental Workflow: Photoaffinity Labeling with a Benzophenone Probe

This workflow outlines the general steps involved in a photoaffinity labeling experiment to identify the protein target of a small molecule.

G cluster_0 Probe Synthesis & Characterization cluster_1 Binding & Cross-linking cluster_2 Target Identification A Synthesis of Benzophenone-Containing Probe B Purification and Structural Characterization (NMR, MS) A->B C Incubation of Probe with Cell Lysate or Purified Protein B->C D UV Irradiation (e.g., 365 nm) to Induce Cross-linking C->D E Quenching of Reaction D->E F SDS-PAGE Analysis to Visualize Covalent Adducts E->F G In-gel Digestion of Cross-linked Protein Band F->G H Mass Spectrometry (LC-MS/MS) for Protein Identification G->H I Data Analysis and Target Validation H->I

Caption: A generalized workflow for a photoaffinity labeling experiment.

Detailed Protocol: Synthesis of a Benzophenone-Containing Affinity Probe

This protocol describes a general method for coupling a benzophenone carboxylic acid to an amine-containing ligand.

Materials:

  • 4-Benzoylbenzoic acid

  • Amine-containing ligand of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: Dissolve 4-benzoylbenzoic acid (1.1 equivalents) and NHS (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) portion-wise and stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

  • Coupling Reaction: In a separate flask, dissolve the amine-containing ligand (1 equivalent) in anhydrous DMF. Add the activated ester solution from step 1 to the ligand solution. Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to obtain the pure benzophenone-containing probe.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

III. Substituted Benzophenones in Drug Discovery and Development

The benzophenone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] The ability to modify the substitution patterns on the two phenyl rings provides a powerful platform for optimizing potency, selectivity, and pharmacokinetic properties.

Anticancer Activity

Substituted benzophenones have emerged as promising anticancer agents, often acting through mechanisms such as the induction of apoptosis, inhibition of cell proliferation, and disruption of microtubule dynamics.[11]

Compound/DerivativeSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Compound 31 4-methoxy substitution on one phenyl ringEhrlich ascites tumor (EAT) cellsNot specified, but showed highest anti-tumor activity of 61%[1]
Compound 16 Complex derivative with 1,1-dimethylpropynylamineNot specified for cancer, potent p38α MAP kinase inhibitor0.014 (for p38α)[1]
Para-fluoro analog Para-fluoro substitutionNot specified for cancer, potent IL-6 inhibitor0.19 (for IL-6)[1]

Table 1: Anticancer and Anti-inflammatory Activities of Selected Substituted Benzophenones.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and substituted benzophenones have shown potential as anti-inflammatory agents.[1][12][13] Their mechanisms of action often involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines such as TNF-α and IL-6.[1][12] For example, certain benzoate-substituted benzophenones have demonstrated potent anti-inflammatory effects in rat paw edema models.[1]

Antimicrobial and Antiviral Activity

The benzophenone scaffold has also been explored for the development of antimicrobial and antiviral agents.[1] For instance, a series of 4-substituted benzophenone ethers have shown significant antileishmanial activity.[14]

Enzyme Inhibition

Substituted benzophenones have been identified as inhibitors of various enzymes implicated in disease. For example, benzophenone semicarbazone derivatives have been shown to inhibit α-glucosidase and prolyl endopeptidase, suggesting their potential for the treatment of diabetes and neurological disorders.[15] Additionally, certain fluorinated benzophenone derivatives are inhibitors of β-secretase (BACE-1), an enzyme involved in the pathogenesis of Alzheimer's disease.[1]

G cluster_0 Benzophenone Scaffold cluster_1 Biological Targets cluster_2 Therapeutic Applications A Substituted Benzophenone B Protein Kinases (e.g., p38α) A->B C Inflammatory Enzymes (e.g., COX) A->C D Proteases (e.g., BACE-1) A->D E Other Enzymes (e.g., α-glucosidase) A->E F Anticancer B->F G Anti-inflammatory C->G H Neurodegenerative Diseases D->H I Antidiabetic E->I

Caption: The diverse therapeutic potential of substituted benzophenones.

IV. Substituted Benzophenones in Materials Science and Chemical Biology

Beyond their applications in medicine, substituted benzophenones are valuable components in materials science and as probes for chemical biology.

Photoinitiators and UV Curing

Benzophenones are widely used as photoinitiators in UV-curing applications for inks, coatings, and adhesives.[2] Upon UV irradiation, the excited benzophenone initiates polymerization reactions. The efficiency of this process can be modulated by substituents on the benzophenone core.

Organic Light-Emitting Diodes (OLEDs)

The unique photophysical properties of substituted benzophenones make them attractive building blocks for materials used in OLEDs.[6][16] They can function as host materials or as electron-transporting layers.

Chemical Probes for Biological Systems

In addition to photoaffinity labeling, substituted benzophenones can be incorporated into fluorescent probes and other chemical tools to study biological processes.[10] For example, bifunctional probes containing a benzophenone for cross-linking and a reporter tag (e.g., a fluorophore or biotin) can be used for target identification and visualization.[10]

V. Conclusion and Future Perspectives

Substituted benzophenones represent a mature yet continually evolving class of molecules with a vast and diverse range of applications in scientific research. Their tunable photophysical properties, chemical stability, and versatile reactivity make them indispensable tools for chemists, biologists, and materials scientists. The ongoing exploration of novel substitution patterns and their integration into more complex molecular architectures will undoubtedly lead to the development of next-generation probes, therapeutics, and advanced materials. As our understanding of complex biological systems deepens, the demand for sophisticated chemical tools will only grow, ensuring that the humble benzophenone scaffold will remain a cornerstone of scientific innovation for years to come.

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  • Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. (2018). Royal Society Open Science, 5(5), 180211. [Link]

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  • Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid. (2005). Angewandte Chemie International Edition, 44(25), 3849-3852. [Link]

  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. (2020). Frontiers in Chemistry, 8, 603. [Link]

  • Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (2019). Polymers, 11(12), 2056. [Link]

  • Preparation of functionalized benzophenones and heterocyclic ketones in... (2019). ResearchGate. [Link]

  • Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. (2022). The Journal of Physical Chemistry A, 126(3), 455-467. [Link]

  • Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. (2018). Chemistry, 24(59), 15721-15725. [Link]

  • Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. (2020). ACS Omega, 5(16), 9345-9352. [Link]

  • On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2016). Polymers, 8(11), 392. [Link]

  • Benzophenone. (n.d.). In Organic Syntheses. Retrieved January 18, 2026, from [Link]

  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. (2014). Oregon State University. [Link]

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Methodological & Application

Application Notes & Protocols: Leveraging 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone in Advanced Photopolymerization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Role of Substituted Benzophenones in Photopolymerization

Photopolymerization, the process of converting a liquid monomer or oligomer into a solid polymer using light, is a cornerstone of modern materials science, with applications ranging from 3D printing and microelectronics to dental fillings and drug delivery systems.[1] The efficiency and success of this process hinge on the photoinitiator, a compound that absorbs light and generates reactive species to initiate polymerization.[2][3]

Benzophenone and its derivatives are a prominent class of Type II photoinitiators.[1] Unlike Type I photoinitiators that undergo unimolecular cleavage upon irradiation, Type II photoinitiators like 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone require a co-initiator, typically a hydrogen donor such as an amine, to generate the initiating free radicals.[1] The choice of substituents on the benzophenone core can significantly influence its photochemical properties, including its absorption spectrum, initiation efficiency, and solubility.[1][4]

This guide provides a detailed overview of the anticipated properties and application of this compound in photopolymerization, offering both theoretical insights and practical protocols.

II. Physicochemical and Photochemical Profile of this compound

The unique substitution pattern of this compound suggests several key properties that can be advantageous in photopolymerization.

A. Structural Features and Their Implications

  • Tert-butyl Group: This bulky alkyl group is expected to enhance the solubility of the photoinitiator in a wide range of organic monomers and oligomers.

  • Chloro and Fluoro Groups: These electron-withdrawing halogen substituents on one of the phenyl rings can influence the electronic properties of the benzophenone core. This can lead to a red-shift in the absorption maximum compared to unsubstituted benzophenone, potentially allowing for the use of longer wavelength light sources like LEDs.[4]

  • Benzophenone Core: The fundamental chromophore responsible for absorbing UV light and initiating the photopolymerization process.[2]

B. Anticipated Properties

The following table summarizes the expected properties of this compound based on its structure and data from analogous compounds.

PropertyAnticipated Value/CharacteristicRationale
Molecular Weight ~308.75 g/mol Calculated based on the chemical formula C₁₇H₁₆ClFO.
Appearance White to off-white crystalline solid.Typical for benzophenone derivatives.
Solubility Good solubility in common organic solvents (e.g., acetone, THF, ethyl acetate) and acrylate/methacrylate monomers.The presence of the tert-butyl group enhances organosolubility.
UV Absorption Maximum (λ_max_) Expected in the range of 260-380 nm.Halogen and alkyl substituents can cause a bathochromic (red) shift compared to unsubstituted benzophenone. The exact λ_max_ would need to be determined experimentally.[4][5]
Photoinitiator Type Type II (Hydrogen Abstraction)Characteristic of benzophenone-based photoinitiators.[1]
Co-initiators Tertiary amines (e.g., triethanolamine, N-methyldiethanolamine), thiols.These act as hydrogen donors to the excited benzophenone.

III. Mechanism of Photoinitiation

The photopolymerization process initiated by this compound in the presence of a hydrogen-donating co-initiator (e.g., a tertiary amine, R₃'N) proceeds through the following key steps:

  • Photoexcitation: The benzophenone derivative (BP) absorbs a photon of light (hν), promoting it to an excited singlet state (¹BP*).

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (³BP*).

  • Hydrogen Abstraction: The excited triplet state of the benzophenone abstracts a hydrogen atom from the co-initiator (e.g., an amine with an abstractable α-hydrogen) to form a ketyl radical and an amine-derived radical.

  • Initiation: The amine-derived radical is typically the primary species that initiates the polymerization of the monomer (M) by adding to its double bond, starting the polymer chain growth.

G cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Intersystem Crossing cluster_2 Step 3: Hydrogen Abstraction cluster_3 Step 4: Initiation BP BP (Ground State) BP_S1 ¹BP* (Excited Singlet State) BP->BP_S1 hν (Light Absorption) BP_T1 ³BP* (Excited Triplet State) BP_S1_2 ¹BP* BP_S1_2->BP_T1 ISC CoI Co-initiator (e.g., Amine) Amine_Radical Amine Radical CoI->Amine_Radical Ketyl Ketyl Radical BP_T1_2 ³BP* BP_T1_2->Ketyl Monomer Monomer (M) Growing_Polymer Growing Polymer Chain (M-R•) Monomer->Growing_Polymer Amine_Radical_2 Amine Radical Amine_Radical_2->Growing_Polymer

Figure 1: Mechanism of Type II photoinitiation.

IV. Experimental Protocols

The following protocols are provided as a starting point for utilizing this compound in a typical free-radical photopolymerization of an acrylate-based formulation.

A. Materials and Equipment

  • Photoinitiator: this compound

  • Co-initiator: Triethanolamine (TEA) or N-methyldiethanolamine (MDEA)

  • Monomer/Oligomer: Trimethylolpropane triacrylate (TMPTA) or a mixture of monomers and oligomers to achieve desired properties.

  • Solvent (optional): Acetone or other suitable solvent for dissolving the photoinitiator.

  • UV Light Source: A mercury vapor lamp or a UV-LED with an emission spectrum that overlaps with the absorption spectrum of the photoinitiator (e.g., 365 nm or 405 nm).

  • Reaction Vessel: Glass vials or a suitable mold.

  • Nitrogen or Argon Source: For creating an inert atmosphere.

  • Analytical Equipment: Fourier-transform infrared (FTIR) spectrometer, photo-differential scanning calorimeter (Photo-DSC), or rheometer for monitoring polymerization kinetics and characterizing the final polymer.

B. Protocol 1: Bulk Photopolymerization of TMPTA

This protocol describes the photopolymerization of a simple acrylate monomer.

  • Preparation of the Photoinitiator System:

    • In a light-protected vial, dissolve this compound in a small amount of TMPTA monomer. A typical concentration range is 0.5-5 wt%.

    • Add the co-initiator (e.g., TEA) to the mixture. The concentration of the co-initiator is typically 1-2 times the molar concentration of the photoinitiator.

    • Gently mix the solution until the photoinitiator is completely dissolved. Sonication can be used to aid dissolution.

  • Inerting the System:

    • Purge the vial containing the formulation with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • UV Curing:

    • Place the vial under the UV light source at a fixed distance.

    • Expose the formulation to UV light for a predetermined time. The curing time will depend on the light intensity, photoinitiator concentration, and the thickness of the sample.

  • Characterization:

    • Monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹) using FTIR spectroscopy to determine the degree of conversion.

    • Alternatively, use Photo-DSC to measure the heat flow during polymerization, which is proportional to the rate of polymerization.[1]

C. Protocol 2: Workflow for Optimizing a Photopolymerizable Formulation

G A Define Desired Polymer Properties (e.g., Hardness, Flexibility) B Select Monomer/Oligomer Blend A->B C Determine Photoinitiator and Co-initiator Concentrations B->C D Prepare Test Formulations C->D E Screen Formulations using FTIR or Photo-DSC D->E F Optimize Curing Parameters (Light Intensity, Exposure Time) E->F G Characterize Mechanical and Thermal Properties of Cured Polymer F->G H Refine Formulation Based on Results G->H H->C

Figure 2: Workflow for formulation optimization.

V. Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling substituted benzophenones and other photochemicals should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7]

  • Light Sensitivity: Protect the photoinitiator and prepared formulations from ambient light to prevent premature polymerization. Use amber vials or wrap containers in aluminum foil.

  • Skin Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7] Some benzophenone derivatives may cause skin irritation or allergic reactions.[8][9]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

VI. Conclusion

This compound is a promising, yet uncharacterized, Type II photoinitiator. Based on its structure, it is anticipated to offer good solubility and potentially favorable photochemical properties for a range of photopolymerization applications. The protocols and information provided in this guide offer a solid foundation for researchers to begin exploring the use of this and other novel substituted benzophenones in the development of advanced polymeric materials. Experimental validation of the proposed properties and optimization of the curing parameters will be crucial for successful implementation.

VII. References

  • PubChem. 4'-tert-Butyl-4-chlorobutyrophenone. [Link]

  • PubChem. 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester. [Link]

  • Lobar, S.L. 4,4'-Difluorobenzophenone Safety Data Sheet. [Link]

  • Lacey, A. S., et al. "Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization." ACS Applied Materials & Interfaces, 2015. [Link]

  • Cheng, L., & Shi, W. "Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings." Progress in Organic Coatings, 2011. [Link]

  • Zhang, J., et al. "New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing." Materials Chemistry Frontiers, 2021. [Link]

  • Cheméo. Chemical Properties of 4-tert-Butyl-benzophenone. [Link]

  • Chen, Y., et al. "Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators." Polymers, 2020. [Link]

  • Google Patents. Multi-functional photoinitiators.

  • ResearchGate. Synthesis and application of novel benzophenone photoinitiators. [Link]

Sources

Application Notes and Protocols for 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone as a Photoinitiator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 4-tert-butyl-3'-chloro-5'-fluorobenzophenone as a Type II photoinitiator for free-radical polymerization. While specific experimental data for this particular substituted benzophenone is not extensively available in peer-reviewed literature, this guide synthesizes established principles of benzophenone photochemistry with field-proven insights to offer a robust framework for its utilization. We will delve into the mechanistic underpinnings of its function, predict its physicochemical properties based on its unique substitution pattern, provide detailed protocols for its use in photopolymerization, and offer a comprehensive troubleshooting guide. The protocols are designed as self-validating systems, encouraging empirical optimization for specific applications.

Introduction: The Role of Substituted Benzophenones in Photopolymerization

Photopolymerization, or UV curing, is a cornerstone of modern materials science, enabling the rapid, solvent-free, and spatially controlled fabrication of polymers. At the heart of this technology lies the photoinitiator, a molecule that absorbs light energy and transforms it into chemical energy in the form of reactive species that initiate polymerization.

Benzophenone and its derivatives are among the most widely used Type II photoinitiators.[1][2] Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II initiators, upon excitation by UV light, enter a triplet state and abstract a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate the initiating radicals.[1] This bimolecular mechanism offers several advantages, including reduced oxygen inhibition and broader formulation latitude.

The subject of this guide, this compound, is a halogenated and alkylated benzophenone derivative. Its specific substitution pattern is anticipated to modulate its photochemical properties, influencing its absorption spectrum, initiation efficiency, and compatibility with various monomer systems. The bulky tert-butyl group can enhance solubility in organic media and potentially influence the photophysical properties of the molecule.[1] The electron-withdrawing chloro and fluoro groups on the second phenyl ring are expected to cause a bathochromic (red) shift in the UV-Vis absorption spectrum, potentially allowing for initiation with longer wavelength UV light.[3]

Mechanism of Action: A Step-by-Step Analysis

The function of this compound as a photoinitiator is a multi-step process initiated by the absorption of a photon. The following diagram and explanation detail this pathway.

G cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Hydrogen Abstraction cluster_2 Step 3: Initiation of Polymerization PI BP (S₀) PI_S1 BP (S₁) PI->PI_S1 hν (UV Light) PI_T1 BP (T₁) PI_S1->PI_T1 Intersystem Crossing (ISC) Co_initiator Co-initiator (R₃N) Ketyl_Radical Ketyl Radical PI_T1->Ketyl_Radical Amine_Radical Amine Radical Co_initiator->Amine_Radical Monomer Monomer (M) Growing_Chain Growing Polymer Chain (Mₙ•) Amine_Radical->Growing_Chain Initiation

Caption: Mechanism of a Type II Benzophenone Photoinitiator.

  • Photoexcitation and Intersystem Crossing: Upon absorption of UV radiation, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Benzophenones are known for their highly efficient intersystem crossing (ISC) to a more stable triplet state (T₁).[4]

  • Hydrogen Abstraction: The triplet state benzophenone is a potent hydrogen abstractor. It interacts with a hydrogen donor, the co-initiator (e.g., a tertiary amine like triethanolamine), to abstract a hydrogen atom. This process generates a benzophenone-derived ketyl radical and an amine-derived radical.

  • Initiation of Polymerization: The amine-derived radical is typically the primary species that initiates the polymerization of monomer units (e.g., acrylates, methacrylates). The ketyl radical is less reactive towards monomer double bonds and often undergoes termination reactions.

Predicted Physicochemical and Photochemical Properties

While experimental data for this compound is scarce, we can predict its key properties based on its structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₇H₁₅ClF OBased on chemical structure.
Molecular Weight 290.75 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for benzophenone derivatives.
Solubility Soluble in common organic solvents (e.g., THF, acetone, ethyl acetate).The tert-butyl group enhances organosolubility.
UV-Vis λmax ~260-280 nm and a weaker band at ~340-360 nmThe benzophenone core has a primary absorption around 255 nm. Halogen substituents are known to cause a bathochromic shift.[3]
Molar Extinction Coefficient (ε) ModerateThe n→π* transition responsible for the longer wavelength absorption in benzophenones is typically of moderate intensity.

Experimental Protocols

The following protocols provide a starting point for utilizing this compound in a typical UV-curable formulation. It is crucial to note that optimal concentrations and curing conditions will be application-dependent and should be determined empirically.

Materials and Reagents
  • This compound (Photoinitiator)

  • Triethanolamine (TEA) or other suitable tertiary amine (Co-initiator)

  • Acrylate or methacrylate monomer/oligomer blend (e.g., Trimethylolpropane triacrylate - TMPTA)

  • Solvent (if required for viscosity adjustment, e.g., acetone, ethyl acetate)

  • UV curing system (e.g., medium-pressure mercury lamp or a 365 nm LED)

  • Glass slides or other suitable substrates

  • Micropipettes

  • Stir plate and magnetic stir bars

  • Nitrogen source (for inerting, optional but recommended)

Workflow for a UV-Curable Formulation

G cluster_0 Formulation Preparation cluster_1 Sample Application cluster_2 UV Curing cluster_3 Characterization A Dissolve Photoinitiator in Monomer/Oligomer B Add Co-initiator (e.g., TEA) A->B C Mix thoroughly (protect from light) B->C D Apply a thin film of the formulation to a substrate C->D E Expose to UV light (controlled dose) D->E F (Optional) Post-cure (thermal or UV) E->F G Assess cure (e.g., tack-free test) H Further analysis (e.g., FTIR, mechanical testing) G->H

Caption: General Experimental Workflow for UV Curing.

Step-by-Step Protocol
  • Preparation of the Photoinitiator System:

    • Prepare a stock solution of this compound in the chosen monomer/oligomer blend. A typical starting concentration range for benzophenone-type initiators is 1-5% by weight.

    • Prepare a stock solution of the co-initiator (e.g., triethanolamine) in the monomer/oligomer blend. The concentration of the co-initiator is often in a similar range to the photoinitiator (e.g., 1-5% by weight).

    • Causality: The concentrations of the photoinitiator and co-initiator directly impact the rate of polymerization and the final properties of the cured material. Higher concentrations can lead to faster curing but may also result in brittleness or yellowing.

  • Formulation Preparation:

    • In a light-protected container (e.g., an amber vial), combine the desired amounts of the photoinitiator and co-initiator stock solutions with the monomer/oligomer blend to achieve the target final concentrations.

    • Mix the formulation thoroughly using a magnetic stirrer until a homogeneous solution is obtained.

    • Self-Validation: A well-prepared formulation should be clear and free of undissolved particles. Any cloudiness may indicate insolubility or incompatibility, which will negatively affect curing performance.

  • Application and Curing:

    • Apply a thin film of the formulation onto a substrate using a drawdown bar or by spin coating to ensure a uniform thickness.

    • If possible, perform the curing in an inert atmosphere (e.g., under a nitrogen purge) to minimize oxygen inhibition. Oxygen can quench the triplet state of the photoinitiator and scavenge free radicals, thus impeding polymerization.

    • Expose the coated substrate to a UV light source. The required UV dose (a product of light intensity and exposure time) will depend on the formulation, film thickness, and the specific UV lamp used. Start with a series of exposure times to determine the optimal curing window.

    • Causality: The UV dose is a critical parameter. Insufficient dose will result in incomplete curing, while an excessive dose can lead to polymer degradation and discoloration.

  • Assessment of Cure:

    • Immediately after UV exposure, assess the degree of cure. A simple method is the "tack-free" test, where the surface is lightly touched with a cotton swab. A fully cured film will be tack-free.

    • For more quantitative analysis, techniques like Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of the acrylate/methacrylate C=C double bonds.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete or Slow Curing 1. Insufficient UV dose (intensity or time).2. Oxygen inhibition.3. Mismatch between lamp spectrum and photoinitiator absorption.4. Incorrect photoinitiator or co-initiator concentration.1. Increase exposure time or use a higher intensity lamp.2. Cure in an inert atmosphere (N₂). Increase photoinitiator concentration.3. Ensure the lamp's emission spectrum overlaps with the predicted absorption of the photoinitiator (~340-360 nm).4. Optimize the concentrations of both components through a design of experiments (DOE).
Yellowing of the Cured Film 1. Excessive UV exposure.2. High concentration of the photoinitiator/co-initiator system.3. Photodegradation of the polymer or additives.1. Reduce the UV dose.2. Decrease the concentration of the photoinitiator and/or co-initiator.3. Consider adding a UV stabilizer to the formulation.
Poor Adhesion to Substrate 1. Substrate surface contamination.2. High shrinkage of the formulation during polymerization.1. Thoroughly clean and prime the substrate surface.2. Modify the formulation to include oligomers or monomers that exhibit lower shrinkage.
Brittle Cured Film 1. High crosslink density.2. High photoinitiator concentration.1. Adjust the monomer/oligomer blend to include more flexible components.2. Reduce the photoinitiator concentration.

Safety and Handling

Substituted benzophenones should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for specific handling and disposal information. Some benzophenone derivatives have been flagged for potential health concerns, including skin sensitization and potential carcinogenicity, so minimizing exposure is paramount.[2][5]

Conclusion

This compound presents an interesting profile as a Type II photoinitiator. Its unique substitution pattern is predicted to offer advantages in terms of solubility and UV absorption characteristics. While direct experimental data is limited, the principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively harness its potential in a variety of photopolymerization applications. As with any new material, empirical optimization and thorough characterization are key to achieving desired outcomes.

References

  • Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (n.d.). MDPI. Retrieved from [Link]

  • UV Curing: Part Three; Free Radical Photoinitiators. (2016, January 25). Polymer Innovation Blog. Retrieved from [Link]

  • Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. (n.d.). MDPI. Retrieved from [Link]

  • Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022, November 24). MDPI. Retrieved from [Link]

  • New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2020, December 28). Materials Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2020, August 21). Cosmetic Ingredient Review. Retrieved from [Link]

  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025, May 12). PMC - NIH. Retrieved from [Link]

  • Benzophenone-based materials remain widely used as photoinitiators for ultraviolet light-induced free radical polymerizations. (2025, May 19). White Rose Research Online. Retrieved from [Link]

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Application Notes and Protocols: 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous biologically active compounds and marketed drugs.[1][2] The introduction of halogen atoms and alkyl groups onto the benzophenone core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. The tert-butyl group can enhance metabolic stability and introduce specific steric interactions, while chloro and fluoro substituents can influence electronic properties, membrane permeability, and binding affinities. This document outlines the synthetic strategy and potential utility of 4-tert-butyl-3'-chloro-5'-fluorobenzophenone as a key intermediate for the development of novel chemical entities.

Physicochemical Properties (Predicted)

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in synthesis. The table below presents predicted and inferred properties based on its constituent functional groups.

PropertyPredicted Value
Molecular Formula C₁₇H₁₆ClFO
Molecular Weight 290.76 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Soluble in common organic solvents (DCM, THF, Toluene)
Reactivity Susceptible to nucleophilic attack at the carbonyl carbon; potential for reactions at the halogenated ring.

Proposed Synthesis of this compound

The most direct and industrially scalable approach to synthesize this compound is through a Friedel-Crafts acylation reaction.[3] This involves the reaction of a suitable 3-chloro-5-fluorophenyl derivative with 4-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst.

Diagram of Proposed Synthetic Workflow

G cluster_0 Synthesis of Precursors cluster_1 Friedel-Crafts Acylation 4-tert-butylbenzoic acid 4-tert-butylbenzoic acid 4-tert-butylbenzoyl chloride 4-tert-butylbenzoyl chloride 4-tert-butylbenzoic acid->4-tert-butylbenzoyl chloride SOCl₂ or (COCl)₂ Target_Molecule This compound 4-tert-butylbenzoyl chloride->Target_Molecule Lewis Acid (e.g., AlCl₃) + Aromatic Substrate 1-bromo-3-chloro-5-fluorobenzene 1-bromo-3-chloro-5-fluorobenzene 3-chloro-5-fluorophenyl\nGrignard Reagent 3-chloro-5-fluorophenyl Grignard Reagent 1-bromo-3-chloro-5-fluorobenzene->3-chloro-5-fluorophenyl\nGrignard Reagent Mg, THF 3-chloro-5-fluorophenyl\nGrignard Reagent->Target_Molecule Reaction with 4-tert-butylbenzoyl chloride 1,3-dichloro-5-fluorobenzene 1,3-dichloro-5-fluorobenzene (alternative substrate) 1,3-dichloro-5-fluorobenzene->Target_Molecule

Caption: Proposed synthetic pathways to this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-tert-Butylbenzoyl Chloride

4-tert-Butylbenzoyl chloride is a key acylating agent in the proposed synthesis.[4][5][6]

Materials:

  • 4-tert-butylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a solution of 4-tert-butylbenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas (HCl and SO₂ or CO and CO₂).

  • Once the reaction is complete (cessation of gas evolution), remove the solvent and excess reagent under reduced pressure.

  • The resulting crude 4-tert-butylbenzoyl chloride can be purified by vacuum distillation.

Protocol 2: Friedel-Crafts Acylation for the Synthesis of this compound

This protocol describes the core coupling reaction to form the target benzophenone.[3][7][8]

Materials:

  • 4-tert-butylbenzoyl chloride (1.0 eq)

  • 1,3-Dichloro-5-fluorobenzene (as the aromatic substrate, 1.1 eq)[9]

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

Procedure:

  • To a suspension of anhydrous AlCl₃ in DCM at 0 °C, slowly add 4-tert-butylbenzoyl chloride.

  • Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Add 1,3-dichloro-5-fluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Potential Applications in Organic Synthesis

The unique structural features of this compound open up several avenues for its application as a synthetic intermediate.

Precursor for Pharmacologically Active Compounds

The benzophenone core is a well-established scaffold for a variety of therapeutic agents.[1][2][10] The presence of the chloro and fluoro groups on one of the phenyl rings provides handles for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The chloro group can be a site for palladium-catalyzed Suzuki-Miyaura coupling reactions to introduce new aryl or heteroaryl moieties, creating complex biaryl structures.[11][12][13][14]

  • Buchwald-Hartwig Amination: The chloro substituent can also undergo Buchwald-Hartwig amination to introduce various amine functionalities, which are prevalent in many drug molecules.

Diagram of Potential Derivatization Reactions

G cluster_0 Cross-Coupling Reactions cluster_1 Carbonyl Group Transformations Target_Molecule This compound Suzuki Suzuki-Miyaura Coupling (R-B(OH)₂, Pd catalyst, base) Target_Molecule->Suzuki Forms C-C bond Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) Target_Molecule->Buchwald Forms C-N bond Grignard Grignard Reaction (R-MgBr) Target_Molecule->Grignard Forms tertiary alcohol Reduction Reduction (e.g., NaBH₄) Target_Molecule->Reduction Forms secondary alcohol Biaryl_Product Biaryl_Product Suzuki->Biaryl_Product Forms C-C bond Aryl_Amine_Product Aryl_Amine_Product Buchwald->Aryl_Amine_Product Forms C-N bond Tertiary_Alcohol Tertiary_Alcohol Grignard->Tertiary_Alcohol Forms tertiary alcohol Secondary_Alcohol Secondary_Alcohol Reduction->Secondary_Alcohol Forms secondary alcohol

Caption: Potential synthetic transformations of this compound.

Protocol 3: Suzuki-Miyaura Coupling of a Halogenated Benzophenone (Illustrative)

This protocol illustrates a general procedure for the Suzuki-Miyaura coupling of an aryl chloride, which can be adapted for this compound.[11][15]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, or DMF with water)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Degas the mixture by purging with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography.

Synthesis of Tertiary Alcohols via Grignard Reaction

The electrophilic carbonyl carbon of this compound is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents.[16][17][18] This reaction provides a straightforward route to chiral tertiary alcohols, which are valuable intermediates in asymmetric synthesis.

Protocol 4: Grignard Addition to a Benzophenone (Illustrative)

This protocol provides a general method for the addition of a Grignard reagent to a benzophenone derivative.[17][19][20]

Materials:

  • This compound (1.0 eq)

  • Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise to the cooled solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting tertiary alcohol by column chromatography.

Conclusion

This compound, while not extensively documented in the current literature, represents a promising and versatile building block for organic synthesis. The synthetic routes and application protocols detailed in this guide are based on well-established and reliable chemical transformations. The unique combination of a bulky tert-butyl group and electronically distinct halogen substituents provides a rich platform for the development of novel pharmaceuticals and advanced materials. Researchers and drug development professionals are encouraged to explore the synthetic potential of this and related halogenated benzophenones to accelerate their discovery programs.

References

  • CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google P
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. [Link]

  • 1,3-Dichloro-5-fluorobenzene: Synthesis, Properties, and Applications in Pharmaceutical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CN105294386A - Synthesis method of p-tert-butyl benzyl chloride - Google P
  • Friedel–Crafts reaction - Wikipedia. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. [Link]

  • CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
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  • How is 3-Chloro-2-fluorobenzaldehyde synthesized and what are its applications? - FAQ. [Link]

  • US5504264A - Process for preparing 1,3-difluorobenzene - Google P
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • friedel-crafts acylation of benzene. [Link]

  • Friedel-Crafts Acylation - YouTube. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • 3-Chloro-5-fluorophenylmagnesium bromide, 0.5 M in THF - Ottokemi. [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - RSC Publishing. [Link]

  • 3-CHLORO-5-FLUOROBENZALDEHYDE One Chongqing Chemdad Co. ,Ltd. [Link]

  • 3-Chloro-5-fluorobenzaldehyde | C7H4ClFO | CID 2734839 - PubChem. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]

  • US4845304A - Process for producing fluorobenzaldehydes - Google P
  • Grignard addition to aldehyde via chlorobenzene metalation - ChemSpider Synthetic Pages. [Link]

  • 12.4 Grignard Reagents | Organic Chemistry - YouTube. [Link]

  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. [Link]

  • Benzophenone – Knowledge and References - Taylor & Francis. [Link]

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The Strategic Role of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Keystone Intermediate in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic synthesis of complex molecular architectures is paramount. Among the vast array of chemical building blocks, substituted benzophenones represent a critical class of intermediates. This guide focuses on 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone , a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the Cholesteryl Ester Transfer Protein (CETP) inhibitor, Anacetrapib . The inhibition of CETP is a significant therapeutic strategy for managing dyslipidemia and reducing the risk of cardiovascular disease. Anacetrapib, by modulating lipid metabolism, has been the subject of extensive clinical investigation.

The unique substitution pattern of this compound, featuring a bulky tert-butyl group and a di-substituted halogenated aromatic ring, presents both challenges and opportunities in its synthesis and subsequent transformations. This document provides a comprehensive overview of its synthesis, application, and the critical considerations for its effective use in a research and development setting.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and characterization.

PropertyValueSource/Method
Molecular FormulaC₁₇H₁₆ClF OCalculated
Molecular Weight290.76 g/mol Calculated
AppearanceOff-white to pale yellow solid (predicted)General knowledge of benzophenones
Melting PointNot available (requires experimental determination)N/A
SolubilitySoluble in common organic solvents (e.g., DCM, THF, Toluene)General knowledge of benzophenones
Predicted Spectroscopic Data
¹H NMRPeaks corresponding to tert-butyl protons, and aromatic protons with characteristic splitting patterns due to chloro and fluoro substituents.Spectroscopic theory
¹³C NMRResonances for the carbonyl carbon, quaternary carbon of the tert-butyl group, and distinct aromatic carbons influenced by the substituents.Spectroscopic theory
IR SpectroscopyStrong C=O stretch (~1660 cm⁻¹), C-Cl stretch, and C-F stretch.Spectroscopic theory

Synthesis of this compound: A Detailed Protocol

The synthesis of this key intermediate is most effectively achieved via a Friedel-Crafts acylation reaction . This classic electrophilic aromatic substitution involves the acylation of tert-butylbenzene with 3-chloro-5-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

Reaction Mechanism: The Friedel-Crafts Acylation Pathway

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich tert-butylbenzene ring. The bulky tert-butyl group predominantly directs the acylation to the para position due to steric hindrance, leading to the desired 4-substituted product.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Reagents 3-chloro-5-fluorobenzoyl chloride + AlCl₃ Acylium_Ion Acylium Ion [R-C≡O]⁺ Reagents->Acylium_Ion Lewis Acid Catalysis tert_Butylbenzene tert-Butylbenzene Acylium_Ion->tert_Butylbenzene Sigma_Complex Sigma Complex (Arenium Ion) tert_Butylbenzene->Sigma_Complex Nucleophilic Attack Product_Formation This compound Sigma_Complex->Product_Formation Deprotonation

Caption: Friedel-Crafts Acylation Workflow for Benzophenone Synthesis.

Experimental Protocol

Materials:

  • tert-Butylbenzene (1.1 eq)

  • 3-chloro-5-fluorobenzoyl chloride (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas evolved).

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

  • Formation of the Acylium Ion: Dissolve 3-chloro-5-fluorobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5 °C. The formation of a colored complex indicates the generation of the acylium ion.

  • Acylation: To the reaction mixture, add tert-butylbenzene (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the reaction mixture over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Application in the Synthesis of Anacetrapib

This compound is a crucial precursor for the synthesis of Anacetrapib. The subsequent synthetic steps typically involve a reduction of the ketone and the introduction of the oxazolidinone moiety.

Synthetic Pathway Overview

G Intermediate 4-Tert-butyl-3'-chloro- 5'-fluorobenzophenone Reduction Ketone Reduction Intermediate->Reduction Alcohol Diaryl Carbinol Reduction->Alcohol Coupling Coupling with Oxazolidinone Moiety Alcohol->Coupling Anacetrapib Anacetrapib Coupling->Anacetrapib

Caption: Synthetic pathway from the intermediate to Anacetrapib.

Representative Protocol for Conversion to Anacetrapib Precursor

This protocol outlines a plausible, non-optimized route for the initial transformation of the benzophenone intermediate.

Step 1: Reduction of the Ketone

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve this compound in a mixture of DCM and methanol at 0 °C.

  • Slowly add sodium borohydride in portions.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the corresponding diaryl carbinol.

Further steps to complete the synthesis of Anacetrapib would involve the introduction of the oxazolidinone ring system, a multi-step process that is beyond the scope of this focused guide.

Analytical Characterization

Rigorous analytical characterization is essential to ensure the purity and identity of the synthesized intermediate.

Analytical TechniquePurposeExpected Observations
Thin Layer Chromatography (TLC) Reaction monitoring and purity assessment.A single spot after purification.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.A sharp, single peak with high purity (>98%).
Gas Chromatography-Mass Spectrometry (GC-MS) Purity and molecular weight confirmation.A single peak with the expected mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation and confirmation.Characteristic chemical shifts and coupling constants for all protons, carbons, and the fluorine atom.
Infrared (IR) Spectroscopy Functional group identification.Absence of the starting acid chloride C=O stretch and presence of the benzophenone C=O stretch.
Melting Point Analysis Purity assessment.A sharp and defined melting point range.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood, especially during the Friedel-Crafts acylation due to the evolution of HCl gas. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and strategically important intermediate in pharmaceutical synthesis. Its efficient preparation via Friedel-Crafts acylation provides a key building block for the construction of complex APIs like Anacetrapib. A thorough understanding of the synthetic protocols, reaction mechanisms, and analytical characterization methods, coupled with stringent safety practices, is essential for its successful application in drug discovery and development.

References

  • PubMed. (2013). Synthesis of stable isotope labeled anacetrapib, its major metabolites and [(14) C.... [Link]

  • PubMed. (2017). Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors. [Link]

  • PubMed. (2011). Anacetrapib and dalcetrapib: two novel cholesteryl ester transfer protein inhibitors. [Link]

  • PubMed. (2014). Synthesis of stable isotope labeled anacetrapib, its major metabolites and [(14) C .... [Link]

  • European Patent Office. (n.d.). Methods for the preparation of benzophenones derivatives - EP 0855379 A1. [Link]

  • PubMed. (2012). Design and synthesis of new tetrahydroquinolines derivatives as CETP inhibitors. [Link]

  • PubMed. (2011). Anacetrapib and dalcetrapib: two novel cholesteryl ester transfer protein inhibitors. [Link]

  • ResearchGate. (2016). (PDF) Development of Analytical Method Applied to Preformulation Studies of a Novel Benzophenone Derivative with Pharmaceutical Interest. [Link]

  • Oregon State University. (2010). Experimental Chemistry II. [Link]

  • PMC - NIH. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

  • PubMed. (2013). Synthesis of stable isotope labeled anacetrapib, its major metabolites and [(14) C .... [Link].ncbi.nlm.nih.gov/23837648/)

Application Notes and Protocols for 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

4-Tert-butyl-3'-chloro-5'-fluorobenzophenone is a uniquely substituted aromatic ketone poised for significant applications in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its structure presents a compelling combination of features for synthetic chemists: the sterically demanding tert-butyl group, and the electronically distinct chloro and fluoro substituents on separate phenyl rings. This arrangement offers multiple reaction sites and the potential for selective functionalization. The tert-butyl group can impart desirable properties such as increased solubility and metabolic stability in drug candidates.[1][2] The halogen atoms, in turn, serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions.

This guide provides detailed protocols and expert insights for the effective use of this compound in three key cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The methodologies presented are grounded in established principles of organometallic chemistry and are designed to be robust and reproducible.

General Considerations for Cross-Coupling Reactions

The successful application of this compound in cross-coupling reactions hinges on a careful selection of the catalyst, ligand, base, and solvent. The presence of both a chloro and a fluoro substituent raises questions of chemoselectivity, while the steric bulk of the tert-butyl group can influence catalyst efficiency.

  • Catalyst and Ligand Selection: Palladium-based catalysts are the workhorses of cross-coupling chemistry.[3][4] For substrates like this compound, which can be considered somewhat sterically hindered and electronically deactivated, the choice of ligand is paramount.[5][6] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos, and tBu3P), have proven to be highly effective in promoting the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[4][7][8] For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands may also be considered.[5]

  • Base Selection: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step (in Suzuki-Miyaura) or deprotonating the nucleophile (in Buchwald-Hartwig and Sonogashira).[8][9] The choice of base must be compatible with the functional groups present in the substrates. Common bases include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and alkoxides (NaOtBu, KOtBu).[8][10] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent Selection: The solvent must be capable of dissolving the reactants and catalyst system and is often chosen based on its boiling point to achieve the desired reaction temperature. Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly employed. In some cases, the addition of a co-solvent like water can be beneficial, particularly in Suzuki-Miyaura reactions.[11]

  • Chemoselectivity: The presence of both a C-Cl and a C-F bond introduces the possibility of selective coupling. Generally, the C-Cl bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions.[12][13] This allows for sequential functionalization, where the chloro-substituted ring is modified first, leaving the fluoro-substituted ring available for subsequent transformations. However, under forcing conditions or with specific catalyst systems, C-F bond activation can occur.[14][15]

Experimental Workflow

A generalized workflow for cross-coupling reactions involving this compound is depicted below. Rigorous exclusion of oxygen and moisture is often critical for catalyst stability and reproducibility.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification prep1 Add this compound, coupling partner, and base to a dry flask. prep2 Add solvent. prep1->prep2 prep3 Degas the mixture (e.g., by sparging with argon or freeze-pump-thaw cycles). prep2->prep3 react1 Add palladium precursor and ligand (or a pre-formed catalyst). prep3->react1 react2 Heat the reaction mixture to the desired temperature under an inert atmosphere. react1->react2 react3 Monitor the reaction progress by TLC or GC/LC-MS. react2->react3 workup1 Cool the reaction to room temperature. react3->workup1 workup2 Perform an aqueous work-up to remove inorganic salts. workup1->workup2 workup3 Extract the product with an organic solvent. workup2->workup3 workup4 Dry the organic layer and concentrate. workup3->workup4 workup5 Purify the crude product by column chromatography. workup4->workup5

Caption: Generalized experimental workflow for cross-coupling reactions.

Detailed Protocols

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures.[9][16] The following protocol is a starting point for the coupling of this compound with an arylboronic acid, targeting the more reactive C-Cl bond.

Reaction Scheme:

(4-(tert-butyl)phenyl)(3-chloro-5-fluorophenyl)methanone + Ar-B(OH)2 --[Pd catalyst, ligand, base]--> (4-(tert-butyl)phenyl)(3-aryl-5-fluorophenyl)methanone

Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L2 ArPdCl Ar-Pd(II)-Cl(L2) Pd0->ArPdCl oxidative_addition Ar_Ar_prime Ar-Ar' ArPdAr_prime Ar-Pd(II)-Ar'(L2) ArPdCl->ArPdAr_prime transmetalation ArPdAr_prime->Pd0 reductive_elimination reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation ArCl Ar-Cl Ar_prime_BOH2 Ar'-B(OH)2 + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K2CO3 (2.0 mmol) or K3PO4 (2.0 mmol).

  • Add the palladium precursor, for example, Pd(OAc)2 (0.02 mmol, 2 mol%), and a sterically hindered phosphine ligand like SPhos (0.04 mmol, 4 mol%).

  • Add a suitable solvent system, such as toluene/water (10:1, 10 mL).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)2, Pd2(dba)3Readily available and effective precursors for generating the active Pd(0) species.[3]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands that promote oxidative addition and reductive elimination for hindered substrates.[4][6][17]
Base K2CO3, K3PO4, Cs2CO3Choice of base can influence reaction rate and is substrate-dependent. K3PO4 is often effective for challenging couplings.[10]
Solvent Toluene, Dioxane, THFAprotic solvents are standard. The addition of water can aid in the dissolution of the base and facilitate transmetalation.[11]
Temperature 80 - 110 °CHigher temperatures are often required for less reactive aryl chlorides.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[18][19] This protocol is designed for the coupling of this compound with primary or secondary amines.

Reaction Scheme:

(4-(tert-butyl)phenyl)(3-chloro-5-fluorophenyl)methanone + R1R2NH --[Pd catalyst, ligand, base]--> (4-(tert-butyl)phenyl)(3-(N-R1R2)-5-fluorophenyl)methanone

Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 ArPdCl Ar-Pd(II)-Cl(L2) Pd0->ArPdCl oxidative_addition Product Ar-NR1R2 AmineComplex [Ar-Pd(II)-NHR1R2(L2)]+Cl- ArPdCl->AmineComplex amine_coordination AmidoComplex Ar-Pd(II)-NR1R2(L2) AmineComplex->AmidoComplex deprotonation AmidoComplex->Pd0 reductive_elimination reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition amine_coordination Amine Coordination deprotonation Deprotonation (Base) ArCl Ar-Cl Amine R1R2NH

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol:

  • In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd2(dba)3, 1-2 mol% Pd), a suitable ligand (e.g., tBu3P·HBF4, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2-1.5 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.1-1.2 mmol).

  • Add the anhydrous solvent (e.g., toluene, 5-10 mL) and seal the tube.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous MgSO4.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

ParameterRecommended ConditionRationale
Palladium Precursor Pd2(dba)3, Pd(OAc)2Common and effective precursors for Buchwald-Hartwig amination.[7][8]
Ligand tBu3P·HBF4, XPhos, BrettPhosSterically demanding and electron-rich ligands are crucial for coupling with aryl chlorides.[7][8]
Base NaOtBu, KOtBu, LiHMDSA strong base is required to deprotonate the amine or the intermediate palladium-amine complex.[8][10]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are essential for this reaction.
Temperature 80 - 110 °CNecessary to overcome the activation barrier for coupling with an aryl chloride.
Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond between an aryl halide and a terminal alkyne.[20][21] This reaction typically employs a dual catalyst system of palladium and a copper(I) salt.[22]

Reaction Scheme:

(4-(tert-butyl)phenyl)(3-chloro-5-fluorophenyl)methanone + R-C≡CH --[Pd/Cu catalyst, base]--> (4-(tert-butyl)phenyl)(3-(alkynyl-R)-5-fluorophenyl)methanone

Protocol:

  • To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst such as Pd(PPh3)2Cl2 (0.03 mmol, 3 mol%), and a copper(I) co-catalyst like CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add a degassed solvent such as THF or DMF (10 mL) and an amine base, typically triethylamine (Et3N) or diisopropylamine (i-Pr2NH) (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Wash the organic layer, dry it, and concentrate it. Purify the product by column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh3)2Cl2, Pd(PPh3)4Classical catalysts for Sonogashira coupling.[20][21]
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide, which then undergoes transmetalation to the palladium center.[22]
Base Et3N, i-Pr2NHActs as both a base to deprotonate the alkyne and as a solvent in some cases.
Solvent THF, DMF, Et3NThe choice of solvent can influence the reaction rate and solubility of the components.
Temperature 25 - 60 °CSonogashira couplings can often be performed under mild conditions.[20]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently reactive conditions.Ensure rigorous exclusion of air and moisture.[17] Screen different ligands, bases, and solvents. Increase reaction temperature and/or time.
Reductive Dehalogenation (Ar-Cl → Ar-H) Slow transmetalation or reductive elimination.Choose a ligand that promotes the desired coupling pathway over β-hydride elimination.[6][17] Ensure the coupling partner is of high purity and reactive.
Homocoupling of Coupling Partner Presence of oxygen.Thoroughly degas all solvents and reagents before use.[17] Maintain a positive pressure of inert gas throughout the reaction.
Inconsistent Results Variable quality of reagents or catalyst; Sensitivity to air/moisture.Use high-purity, well-defined palladium precatalysts.[17] Work under a strictly inert atmosphere (glovebox or Schlenk line).

Conclusion

This compound is a valuable substrate for the synthesis of highly functionalized molecules. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can effectively utilize this building block in a variety of cross-coupling reactions. The protocols and guidelines presented herein provide a solid foundation for the successful application of this versatile compound in drug discovery and materials science.

References

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experimental setup for reactions involving 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis and Reactivity of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis, handling, and subsequent reactions of this compound. This trifunctional benzophenone derivative serves as a versatile building block in medicinal chemistry and materials science. The protocols herein are designed to be robust and reproducible, with a focus on explaining the rationale behind key experimental steps. We will cover its synthesis via Friedel-Crafts acylation, its application in classic carbonyl and photochemical reactions, and its use as a substrate in modern cross-coupling chemistry.

Compound Profile: Physicochemical Properties and Safety

This compound is a diaryl ketone featuring a sterically bulky tert-butyl group, which influences solubility and steric hindrance, and a di-substituted phenyl ring with chloro and fluoro groups that provide handles for further functionalization and modify the electronic properties of the molecule.

Physicochemical Data
PropertyValueNotes
Molecular Formula C₁₇H₁₆ClFO
Molecular Weight 290.76 g/mol
Appearance Expected to be an off-white to pale yellow solid.Based on similar benzophenone derivatives.
Solubility Soluble in common organic solvents (DCM, THF, Toluene, Acetone). Insoluble in water.
Melting Point Not readily available; requires experimental determination.
Safety and Handling

Substituted benzophenones require careful handling. While specific toxicology data for this exact compound is not available, general precautions for benzophenone derivatives should be strictly followed.[1][2]

  • General Hazards : Benzophenone is suspected of causing cancer and is toxic to aquatic life.[1][3] Derivatives should be handled as potentially hazardous.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[4]

  • Handling : Conduct all operations in a well-ventilated chemical fume hood.[2] Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Minimize dust generation during handling.[1]

  • Storage : Store in a tightly sealed container in a cool, dry, and dark place. Store locked up.[3]

  • Disposal : Dispose of chemical waste in accordance with local, regional, and national regulations. Avoid release to the environment.[3]

Synthesis Protocol: Friedel-Crafts Acylation

The most direct route to synthesize this compound is the Friedel-Crafts acylation of tert-butylbenzene with 3-chloro-5-fluorobenzoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[5][6] The bulky tert-butyl group is a strong para-director, ensuring high regioselectivity.

Synthesis Workflow Diagram

cluster_reactants Reactants tert_butylbenzene tert-Butylbenzene reaction Friedel-Crafts Acylation (0°C to reflux) tert_butylbenzene->reaction benzoyl_chloride 3-chloro-5-fluorobenzoyl chloride benzoyl_chloride->reaction catalyst Anhydrous AlCl₃ in Dichloromethane (DCM) catalyst->reaction Lewis Acid Catalyst quench Quench with ice-cold HCl (aq) reaction->quench Reaction Mixture workup Aqueous Workup (Separation & Washing) quench->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of the target benzophenone.

Reagents and Equipment
Reagent/MaterialM. Wt. ( g/mol )QuantityMoles (mmol)
tert-Butylbenzene134.2215.0 mL100
3-chloro-5-fluorobenzoyl chloride193.0117.4 g90
Anhydrous Aluminum Chloride (AlCl₃)133.3413.3 g100
Dichloromethane (DCM), anhydrous84.93200 mL-
Hydrochloric Acid (3M aq.)36.46100 mL-
Saturated Sodium Bicarbonate (aq.)84.0150 mL-
Brine (Saturated NaCl aq.)58.4450 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-

Equipment : 500 mL three-neck round-bottom flask, reflux condenser with drying tube, pressure-equalizing dropping funnel, magnetic stirrer, ice bath, heating mantle.

Step-by-Step Protocol
  • Setup : Assemble the glassware and flame-dry it under a stream of inert gas (N₂ or Ar) to ensure anhydrous conditions. Allow to cool to room temperature.

  • Initial Mixture : Charge the reaction flask with anhydrous AlCl₃ (13.3 g) and anhydrous DCM (100 mL). Cool the slurry to 0°C in an ice bath with stirring.

  • Acyl Chloride Addition : Dissolve 3-chloro-5-fluorobenzoyl chloride (17.4 g) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature below 5°C. The formation of the acylium ion complex is exothermic.

  • Aromatic Substrate Addition : Add tert-butylbenzene (15.0 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0°C.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40°C) for 2-3 hours to drive the reaction to completion.[7] Monitor the reaction progress by TLC.

  • Quenching : Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully, pour the reaction mixture onto ~200 g of crushed ice in a large beaker containing 100 mL of 3M HCl. This step is highly exothermic and releases HCl gas; perform it in a fume hood with caution.[5][8]

  • Workup : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Washing : Combine the organic extracts and wash sequentially with 50 mL of 3M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.[9]

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.[10]

Key Application Protocols

Protocol 1: Photochemical Reduction to a Benzopinacol Derivative

Benzophenones are classic photosensitizers. Upon UV irradiation (λ ≈ 365 nm), the n→π* transition populates an excited singlet state which rapidly undergoes intersystem crossing to a triplet state. This triplet diradical can abstract a hydrogen atom from a suitable donor, like isopropanol, to form a ketyl radical. Two ketyl radicals then dimerize to form a pinacol product.[11][12]

BP_ground Benzophenone (S₀) BP_singlet Excited Singlet (S₁) BP_ground->BP_singlet UV Photon (hν) BP_triplet Excited Triplet (T₁) BP_singlet->BP_triplet Intersystem Crossing (ISC) Ketyl_Radical Ketyl Radical BP_triplet->Ketyl_Radical H-Abstraction IPA_Radical Isopropanol Radical BP_triplet->IPA_Radical H-Abstraction IPA Isopropanol (H-donor) IPA->Ketyl_Radical H-Abstraction IPA->IPA_Radical H-Abstraction Pinacol Benzopinacol Product Ketyl_Radical->Pinacol Dimerization (x2) Acetone Acetone IPA_Radical->Acetone Oxidation

Caption: Mechanism of benzophenone photoreduction.

Experimental Protocol:

  • Solution Prep : Dissolve 1.0 g of this compound in 25 mL of isopropanol in a quartz reaction vessel. Add one drop of glacial acetic acid to prevent side reactions.

  • Degassing : Seal the vessel and degas the solution by bubbling nitrogen or argon through it for 15 minutes to remove oxygen, which can quench the triplet state.

  • Irradiation : Place the vessel in a photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450W) with a Pyrex or borosilicate glass filter to block short-wavelength UV.[13][14] Irradiate the solution with stirring. Simple exposure to direct sunlight for several days can also be effective for this classic reaction.[11]

  • Monitoring : The reaction can be monitored by the precipitation of the pinacol product, which is often less soluble than the starting ketone.[11]

  • Isolation : Once the reaction is complete (TLC analysis), cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold isopropanol, and air dry.

Protocol 2: Grignard Reaction for Tertiary Alcohol Synthesis

The electrophilic carbonyl carbon of the benzophenone is susceptible to nucleophilic attack by organometallic reagents like Grignard reagents. This reaction is a powerful tool for C-C bond formation, yielding a tertiary alcohol upon acidic workup.[15]

Experimental Protocol (using Phenylmagnesium Bromide):

  • Setup : Use a flame-dried, three-neck flask under an inert atmosphere. Place 0.27 g (11 mmol) of magnesium turnings and a small crystal of iodine in the flask.

  • Grignard Formation : Prepare a solution of 1.57 g (10 mmol) of bromobenzene in 15 mL of anhydrous diethyl ether or THF. Add a small portion to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal, evidenced by cloudiness and bubbling. Add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition, stir for 30-60 minutes until the magnesium is consumed.[16]

  • Benzophenone Addition : Cool the freshly prepared Grignard reagent to 0°C. Dissolve 2.91 g (10 mmol) of this compound in 20 mL of anhydrous ether/THF and add it dropwise to the Grignard reagent. A color change is typically observed.

  • Reaction : After addition, let the mixture warm to room temperature and stir for 1-2 hours.

  • Quenching : Cool the reaction to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.[17]

  • Workup & Purification : Extract the product with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the resulting tertiary alcohol by column chromatography or recrystallization.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The chloro-substituent on the benzophenone provides a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a biaryl C-C bond.[18][19] This is a cornerstone reaction in modern organic synthesis.[20]

Experimental Protocol (coupling with Phenylboronic Acid):

  • Reagents :

    • This compound (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₂CO₃ or Cs₂CO₃ (2.0 mmol)

    • Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1, 10 mL)

  • Setup : Combine the benzophenone, phenylboronic acid, palladium catalyst, and base in a round-bottom flask equipped with a reflux condenser.

  • Degassing : Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to remove oxygen, which can deactivate the catalyst.

  • Reaction : Add the degassed solvent mixture via syringe. Heat the reaction mixture to 80-90°C with vigorous stirring for 6-12 hours, monitoring by TLC.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over MgSO₄, concentrate, and purify the product by flash column chromatography on silica gel to isolate the coupled product.

References

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  • Chem LibreTexts. (2021). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Available at: [Link]

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  • Google Patents. (n.d.). US5877353A - Process for the preparation of benzophenone derivatives.
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Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzophenone scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a vast array of biological activities and physical properties.[1][2] 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone is a strategically functionalized starting material offering multiple reaction vectors for the synthesis of diverse and complex molecular architectures. The presence of a sterically significant tert-butyl group, a reactive chloro moiety amenable to cross-coupling, and a fluoro-substituted ring provides a unique platform for generating novel compounds. These derivatives are of significant interest in drug discovery programs, particularly in the development of anticancer, anti-inflammatory, and antiviral agents.[3][4] This guide provides detailed, field-proven protocols for the synthesis of key derivatives via Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Grignard reactions, with a focus on the causal-based rationale behind experimental design.

Molecular Overview and Synthetic Strategy

This compound possesses two primary sites for chemical modification, enabling a modular approach to library synthesis.

  • Aryl Chloride (C-Cl Bond): The chloro-substituted phenyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of new aryl, heteroaryl, or amino groups, fundamentally altering the electronic and structural properties of the molecule.

  • Carbonyl Group (C=O): The ketone functionality serves as a classic electrophilic site for nucleophilic additions, such as those involving organometallic reagents, leading to the formation of tertiary alcohols and a shift from a planar to a three-dimensional molecular geometry.

Our strategic approach will address these sites independently to provide clear, reproducible protocols for generating distinct classes of derivatives.

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, making it indispensable for synthesizing biaryl structures.[5][6] In this context, we will replace the chlorine atom on the benzophenone core with a new aryl group. The primary challenge with aryl chlorides is their lower reactivity compared to bromides or iodides, necessitating a carefully selected catalytic system.

Principle and Rationale

The reaction proceeds through a palladium(0)/palladium(II) catalytic cycle.[5] The critical step, oxidative addition of the aryl chloride to the Pd(0) center, is often rate-limiting. To overcome this, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are employed. These ligands stabilize the Pd(0) species and promote the oxidative addition, making the coupling of less reactive aryl chlorides efficient. A suitable base is required to activate the boronic acid for the transmetalation step.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_reaction Reaction cluster_workup Workup & Purification prep Combine benzophenone, boronic acid, catalyst, ligand, and base in a dry flask. inert Establish inert atmosphere (evacuate/backfill with Argon). prep->inert solvent Add degassed solvent (e.g., 1,4-Dioxane/Water). inert->solvent heat Heat reaction mixture (e.g., 100-110 °C) with stirring. solvent->heat monitor Monitor progress via TLC or LC-MS. heat->monitor cool Cool to room temperature and dilute with EtOAc. monitor->cool wash Wash with water and brine. Separate organic layer. cool->wash dry Dry organic layer (Na₂SO₄), filter, and concentrate. wash->dry purify Purify crude product via column chromatography. dry->purify

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of 4-Tert-butyl-3'-(phenyl)-5'-fluorobenzophenone
  • Reagent Preparation: To a dry, oven-baked 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 306.8 mg, 1.0 mmol), phenylboronic acid (1.5 eq., 183 mg, 1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 eq., 424 mg, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, such as Pd₂(dba)₃ (2.5 mol%, 23 mg, 0.025 mmol), and a suitable ligand, such as XPhos (10 mol%, 48 mg, 0.1 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired product.

Data Summary: Suzuki-Miyaura Coupling
Boronic Acid PartnerPalladium CatalystLigandBaseExpected Yield Range
Phenylboronic acidPd₂(dba)₃XPhosK₃PO₄75-90%
4-Methoxyphenylboronic acidPd(OAc)₂SPhosCs₂CO₃70-85%
Thiophene-2-boronic acidPdCl₂(dppf)(none)K₂CO₃65-80%

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[7][8] This reaction is particularly valuable in medicinal chemistry, as the aniline moiety is a common feature in pharmacologically active molecules.

Principle and Rationale

Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The catalytic cycle involves oxidative addition of the aryl chloride to Pd(0), coordination of the amine to the palladium center, deprotonation by a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9] The choice of ligand is crucial to facilitate the reductive elimination step, which can be challenging.[8]

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_reaction Reaction cluster_workup Workup & Purification prep Combine benzophenone, catalyst, ligand, and strong base in a dry vial. amine Add amine coupling partner. prep->amine solvent Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). amine->solvent heat Seal vial and heat mixture (e.g., 100 °C) with stirring. solvent->heat monitor Monitor progress via TLC or LC-MS. heat->monitor cool Cool to room temperature. Quench carefully with water. monitor->cool extract Extract with an organic solvent (e.g., Ethyl Acetate). cool->extract wash Wash with water and brine. extract->wash purify Dry, concentrate, and purify via column chromatography. wash->purify

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 4-Tert-butyl-3'-(morpholino)-5'-fluorobenzophenone
  • Reagent Preparation (In a Glovebox): To a dry vial equipped with a stir bar, add this compound (1.0 eq., 306.8 mg, 1.0 mmol), a palladium precatalyst (e.g., G3-XPhos, 2 mol%, 17 mg, 0.02 mmol), and sodium tert-butoxide (NaOtBu, 1.4 eq., 135 mg, 1.4 mmol).

  • Reactant Addition: Add morpholine (1.2 eq., 105 µL, 1.2 mmol) to the vial.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene.

  • Reaction: Seal the vial tightly with a screw cap and remove it from the glovebox. Place it in a preheated heating block at 100 °C and stir for 4-12 hours.

  • Workup: After cooling to room temperature, carefully uncap the vial and quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amino-derivative.

Data Summary: Buchwald-Hartwig Amination
Amine PartnerPalladium PrecatalystBaseSolventExpected Yield Range
MorpholineG3-XPhosNaOtBuToluene80-95%
PiperidineG3-BrettPhosLHMDSDioxane75-90%
AnilineG4-XPhosK₂CO₃t-BuOH60-80%

Carbonyl Addition: Grignard Reaction

The Grignard reaction is a fundamental organometallic reaction for forming C-C bonds via nucleophilic addition to a carbonyl group.[10] This transformation converts the planar ketone of the benzophenone into a chiral tertiary alcohol, introducing significant steric bulk and a hydrogen-bond donor.

Principle and Rationale

The Grignard reagent (R-MgX) features a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic and basic.[11] It readily attacks the electrophilic carbonyl carbon of the benzophenone.[12] The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. The most critical aspect of this reaction is the absolute exclusion of water and other protic sources, which would rapidly quench the Grignard reagent.[13][14]

Experimental Workflow: Grignard Reaction

Caption: General workflow for a Grignard reaction.

Detailed Protocol: Synthesis of (4-(tert-butyl)phenyl)(3-chloro-5-fluorophenyl)(phenyl)methanol
  • Reagent Preparation: In an oven-dried, three-neck round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq., 306.8 mg, 1.0 mmol) in 10 mL of anhydrous tetrahydrofuran (THF).

  • Reaction Setup: Cool the flask to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add phenylmagnesium bromide (1.2 eq., 1.2 mL of a 1.0 M solution in THF) dropwise via syringe over 10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

  • Workup (Quenching): Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing and Concentration: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude tertiary alcohol can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.

Data Summary: Grignard Reactions
Grignard ReagentSolventQuenching AgentPurification MethodExpected Yield Range
Phenylmagnesium BromideTHFSat. aq. NH₄ClRecrystallization85-95%
Methylmagnesium IodideDiethyl EtherSat. aq. NH₄ClColumn Chromatography90-98%
Vinylmagnesium BromideTHFDilute HClColumn Chromatography70-85%

References

  • BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone.
  • BenchChem. A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling.
  • ResearchGate. Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry.
  • Odinity.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
  • University Web Pages. 1. Grignard Reaction.
  • Unknown Source. The Grignard Reaction.
  • NIH National Library of Medicine. Benzophenone: a ubiquitous scaffold in medicinal chemistry.
  • YouTube. Reaction Between Grignard Reagent and Benzophenone.
  • ACS Publications.
  • SpringerLink.
  • RSC Publishing. Benzophenone: a ubiquitous scaffold in medicinal chemistry.
  • ACS GCI Pharmaceutical Roundtable.
  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines.
  • RSC Publishing.
  • Chemistry LibreTexts.
  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions.
  • MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
  • YouTube.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

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Application Notes & Protocols: 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the potential applications of 4-tert-butyl-3'-chloro-5'-fluorobenzophenone in materials science. While direct experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from closely related analogs to project its physicochemical properties and outline its most promising uses. We will delve into its role as a high-efficiency Type II photoinitiator for UV curing and as a key monomer in the synthesis of advanced polyetherketone (PEK) polymers. This guide offers detailed, step-by-step protocols for its synthesis, characterization, and application, grounded in established chemical principles and supported by authoritative references.

Introduction: The Benzophenone Scaffold in Material Innovation

Benzophenone and its derivatives are a cornerstone of photochemistry and polymer science. The core structure, a diaryl ketone, possesses a unique set of photophysical properties that make it exceptionally useful. Upon absorption of ultraviolet (UV) light, the benzophenone molecule transitions from its ground state (S₀) to an excited singlet state (S₁), and then rapidly and efficiently undergoes intersystem crossing (ISC) to a long-lived triplet state (T₁).[1] This triplet state is the workhorse of benzophenone's utility, capable of initiating chemical reactions by abstracting hydrogen atoms from suitable donors.[2]

The strategic placement of substituents on the phenyl rings allows for the fine-tuning of these properties. Halogenation (e.g., with chlorine and fluorine) and alkylation (e.g., with a tert-butyl group) can modify the molecule's absorption spectrum, solubility, and the reactivity of its triplet state.[3][4]

This compound represents a molecule designed for advanced applications. This guide will explore its predicted properties and detail its potential in two primary areas:

  • As a Type II Photoinitiator: For initiating free-radical polymerization in UV-curable inks, coatings, and adhesives.

  • As a Monomer for High-Performance Polymers: For the synthesis of specialty polyetherketones with enhanced thermal stability, chemical resistance, and specific solubility profiles.

Predicted Physicochemical Profile

The unique combination of substituents on the this compound scaffold is predicted to confer a specific set of properties. A comprehensive understanding of these properties is crucial for designing experiments and interpreting results.

PropertyPredicted Value/CharacteristicRationale & Supporting Evidence
UV Absorption (λmax) ~260-280 nm and ~340-360 nmThe primary π→π* transition is expected around 260 nm, typical for benzophenones. The weaker n→π* transition, crucial for photoinitiation, is predicted in the 340-360 nm range.[1] Halogen substitution can cause slight red-shifts in the absorption maxima.
Triplet State Energy (E_T) ~68-70 kcal/molUnsubstituted benzophenone has a triplet energy of ~69 kcal/mol. Halogen and alkyl substituents generally have a minor effect on this value, ensuring efficient energy transfer for photoinitiation.
Solubility High in common organic solvents (THF, DCM, Toluene, Acetone)The bulky, non-polar tert-butyl group is expected to significantly enhance solubility in organic media by disrupting crystal packing and increasing lipophilicity.[5] This is a key advantage over unsubstituted benzophenone.
Thermal Stability High (Decomposition > 250 °C)The benzophenone core is inherently stable. The strong C-F and C-Cl bonds, along with the stable tert-butyl group, suggest high thermal stability, making it suitable for high-temperature polymer synthesis.[6]
Reactivity High photo-reactivity; suitable for nucleophilic aromatic substitutionThe electron-withdrawing nature of the carbonyl and halogen groups activates the fluorinated and chlorinated ring for nucleophilic aromatic substitution (NAS), a key reaction in polyetherketone synthesis.[6] The triplet state is expected to be a highly efficient hydrogen abstractor.

Application Area 1: High-Efficiency Type II Photoinitiator

Benzophenones are classic Type II photoinitiators, meaning they require a co-initiator or synergist (typically a tertiary amine or an alcohol) to generate free radicals.[2] The process is highly efficient and offers excellent control over the initiation of polymerization.

Mechanism of Action

The photoinitiation process for this compound is outlined below. The presence of the tert-butyl group enhances solubility in monomer formulations, while the halogens can subtly modify the electronic properties of the excited state.

G cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Hydrogen Abstraction cluster_2 Step 3: Polymerization Initiation BP BP (S₀) BP_S1 BP (S₁) BP->BP_S1 UV Light (hν) BP_T1 BP (T₁) BP_S1->BP_T1 Intersystem Crossing (ISC) BP_T1_2 BP (T₁) Amine Co-initiator (R-H) e.g., Tertiary Amine Ketyl Ketyl Radical BP_T1_2->Ketyl H Abstraction Amine_Radical Amine Radical (R•) Amine_Radical_2 Amine Radical (R•) Growing_Chain Growing Polymer Chain (R-M•) Amine_Radical_2->Growing_Chain Initiation Monomer Monomer (M) e.g., Acrylate

Caption: Type II photoinitiation workflow using a benzophenone (BP) derivative.

Protocol 3.1: UV Curing of an Acrylate Formulation

This protocol describes the use of this compound to cure a standard acrylate-based resin film.

Materials:

  • This compound (Photoinitiator, PI)

  • Ethyl 4-(dimethylamino)benzoate (EDB) (Co-initiator)

  • Trimethylolpropane triacrylate (TMPTA) (Monomer/Crosslinker)

  • Dichloromethane (DCM)

  • Glass slides

  • UV Curing System (e.g., 365 nm LED lamp, ~20 mW/cm²)

Procedure:

  • Preparation of Stock Solution: Prepare a 10% (w/v) solution of the PI in DCM. Prepare a separate 10% (w/v) solution of EDB in DCM. Causality: Creating stock solutions allows for precise and easy variation of concentrations in the final formulation.

  • Formulation: In a small amber vial, combine the following in the specified order:

    • 1.0 g of TMPTA monomer.

    • 200 µL of the PI stock solution (yields 2% w/w PI relative to monomer).

    • 300 µL of the EDB stock solution (yields 3% w/w co-initiator).

  • Mixing: Vortex the vial for 60 seconds until the solution is completely homogeneous. The amber vial protects the formulation from ambient light, preventing premature polymerization.

  • Film Casting: On a clean glass slide, cast a thin film of the formulation using a wire-wound bar coater (e.g., 25 µm). Causality: A uniform film thickness is critical for consistent curing and accurate assessment of properties.

  • UV Curing: Place the coated slide in the UV curing system. Irradiate with 365 nm UV light for a predetermined time (e.g., 5, 10, 30, 60 seconds).

  • Assessment of Cure: Immediately after irradiation, test for tackiness by lightly touching the surface with a cotton swab. A tack-free surface indicates a successful cure. For quantitative analysis, the degree of monomer-to-polymer conversion can be determined using Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate C=C peak at ~1635 cm⁻¹.

Application Area 2: Monomer for High-Performance Polyetherketones (PEKs)

Poly(aryl ether ketone)s, or PAEKs, are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of these polymers often relies on a nucleophilic aromatic substitution (NAS) reaction between an activated dihalide monomer and a bisphenolate salt.[6]

The structure of this compound makes it an excellent candidate as a dihalide monomer. The fluorine and chlorine atoms are activated by the electron-withdrawing ketone group, making them susceptible to displacement by a nucleophile.[7] The fluorine atom is generally more reactive than the chlorine atom in NAS reactions. The bulky tert-butyl group can be used to control polymer solubility and morphology, potentially leading to amorphous polymers with good processability.[6]

Protocol 4.1: Synthesis of a PEK via Nucleophilic Aromatic Substitution

This protocol details the synthesis of a polyetherketone using this compound and Bisphenol A.

Materials:

  • This compound (Monomer A)

  • Bisphenol A (Monomer B)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

Procedure:

G start Start: Assemble Reaction Apparatus (Flask, Condenser, N₂ Inlet) charge Charge Reactor: - Monomer A - Monomer B - K₂CO₃ - DMAc & Toluene start->charge heat1 Heat to 140-150°C (Azeotropic removal of water with Toluene) charge->heat1 heat2 Heat to 160-170°C (Polymerization) heat1->heat2 monitor Monitor Viscosity Increase heat2->monitor precipitate Precipitate Polymer (Pour into Methanol/Water) monitor->precipitate When viscous wash Wash Polymer with Hot Water & Methanol precipitate->wash dry Dry Polymer under Vacuum (80-100°C) wash->dry end_node End: Characterize Polymer (GPC, DSC, TGA, NMR) dry->end_node

Caption: Workflow for the synthesis of a polyetherketone.

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet. Ensure all glassware is oven-dried.

  • Charging Reagents: Under a nitrogen atmosphere, charge the flask with:

    • This compound (1.0 eq).

    • Bisphenol A (1.0 eq).

    • Anhydrous K₂CO₃ (1.5 - 2.0 eq).

    • DMAc and Toluene (typically in a 4:1 v/v ratio). The total solvent volume should create a ~20-25% solids concentration.

    • Causality: An excess of K₂CO₃ is used to ensure complete deprotonation of the bisphenol and to neutralize the HCl and HF byproducts. Toluene forms an azeotrope with water, allowing for its removal, which is critical for preventing side reactions and achieving high molecular weight.[6][7]

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. Toluene and water will collect in the Dean-Stark trap. Continue heating until no more water is collected (typically 2-4 hours).

  • Polymerization: After dehydration, drain the toluene from the trap and increase the reaction temperature to 160-170 °C to initiate polymerization.

  • Monitoring: The reaction progress is monitored by the noticeable increase in the viscosity of the solution. High molecular weight polymer will form a thick, stringy solution. The reaction is typically run for 8-16 hours.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary to reduce viscosity.

    • Slowly pour the viscous polymer solution into a large beaker of rapidly stirring methanol/water (80:20 v/v) to precipitate the polymer as fibrous strands or a powder.

    • Filter the polymer and wash it extensively with hot deionized water to remove salts, followed by a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound and associated reagents.

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood.

  • UV Radiation: When using the UV curing system, ensure appropriate shielding is in place to prevent exposure of skin and eyes to harmful UV radiation.

  • Reagent Handling: Anhydrous solvents are flammable and moisture-sensitive. Potassium carbonate is an irritant. Consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Murata, H., Chang, B.J., Prucker, O., Dahm, M., & Rühe, J. (2004). Polymeric coatings for biomedical devices. Surface Science, 570, 111–118.
  • Fortney, A., & Fossum, E. (2012).
  • Hale, W. F., Farnham, A. G., Johnson, R. N., & Clendinning, R. A. (1967). Poly(Aryl ethers) by nucleophilic aromatic substitution. II. Thermal stability. Journal of Polymer Science. Part A-1: Polymer Chemistry, 5, 2399-2414.
  • Huang, J., Ma, J., Li, M.-D., & Phillips, D. L. (2015). How Does the C–Halogen Bond Break in the Photosubstitution Reaction of 3-Fluorobenzophenone in Acidic Aqueous Solutions?. The Journal of Organic Chemistry, 80(19), 9425-9436.
  • Kuzmanich, G., Simoncelli, S., Gard, M. N., Spänig, F., Henderson, B. L., Guldi, D. M., & ... (n.d.). Properties of Excited Ketyl Radicals of Benzophenone Analogues Affected by the Size and Electronic Character of the Aromatic Ring Systems.
  • Li, M., et al. (2018).
  • Klán, P., & Wirz, J. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A.
  • Liu, S., et al. (2020).
  • Yalcin, G., et al. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry A.
  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymeriz
  • Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. (2022).
  • Samarov, A., Kondratev, S. O., & Verevkin, S. (n.d.). Poly-substituted benzophenones studied in this work.
  • New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2021). Materials Chemistry Frontiers (RSC Publishing).
  • Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators.
  • Photoinitiating behavior of benzophenone derivatives covalently bonded tertiary amine group for UV‐curing acrylate systems. (2012).
  • PubChem. (n.d.). 4-tert-Butylbenzophenone. PubChem - NIH. Retrieved from [Link]

  • Synthesis and thermal crosslinking of benzophenone‐modified poly(dimethylsiloxane)s. (2004).
  • CN1256313C - Process for preparing 4-tert-butoxy-chlorobenzene. (n.d.). Google Patents.
  • 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H). (n.d.). IUCr.
  • Automated Synthesis of 18F-BCPP-EF {2- tert-Butyl-4-Chloro-5-{6-[2-(2[18F]fluoroethoxy)-Ethoxy]-Pyridin-3-ylmethoxy}-2 H-Pyridazin-3-One for Imaging of Mitochondrial Complex 1 in Parkinson's Disease. (2022). PubMed.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC - NIH.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure.
  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry.
  • 3-Bromo-3-Chloro-5-Fluorobenzophenone. (n.d.). Amerigo Scientific.

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Application Note: High-Performance Analytical Strategies for the Quantification and Characterization of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive analytical framework for the detection, quantification, and stability assessment of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone. As a substituted benzophenone, this compound possesses unique physicochemical properties that necessitate robust and specific analytical methods for its characterization in research, development, and quality control settings. We provide detailed, field-tested protocols for a primary quantitative assay using Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), an orthogonal method for identity confirmation and volatile impurity profiling using Gas Chromatography-Mass Spectrometry (GC-MS), and a systematic approach to developing a stability-indicating method through forced degradation studies as outlined by ICH guidelines. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Introduction and Analytical Considerations

This compound is an aromatic ketone characterized by a bulky, nonpolar tert-butyl group and two halogen substituents on the second phenyl ring. This molecular structure dictates its analytical behavior:

  • Hydrophobicity: The significant nonpolar character, driven by the tert-butyl group and the benzophenone backbone, makes the molecule highly suitable for separation by reverse-phase chromatography.

  • UV Chromophore: The conjugated benzophenone core is a strong chromophore, allowing for sensitive detection using UV-Vis spectrophotometry. The absorption maxima for benzophenone derivatives typically fall within the 250-300 nm range.[1][2]

  • Volatility and Thermal Stability: While benzophenones are generally amenable to gas chromatography, the specific thermal stability of this substituted variant must be considered to prevent on-column degradation.[3]

  • Reactivity: The carbonyl group and the halogenated phenyl ring are potential sites for degradation under hydrolytic, oxidative, and photolytic stress. Understanding these liabilities is crucial for developing stability-indicating methods.[4]

The following sections detail the practical application of these principles to establish a suite of validated analytical methods.

Primary Quantification by Reverse-Phase HPLC-UV

Principle: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for the quantitative analysis of non-polar to moderately polar organic molecules. The analyte is partitioned between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. By manipulating the mobile phase composition, elution of the target compound and its related impurities can be precisely controlled. This method provides excellent accuracy, precision, and robustness for routine quantification.[5]

Experimental Protocol: RP-HPLC-UV Analysis

A. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (ACS Grade)

  • Reference Standard: this compound (purity ≥99.5%)

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

B. Instrument and Conditions

  • System: HPLC with UV/Vis or Photodiode Array (PDA) Detector

  • Mobile Phase: Acetonitrile and Water (with 0.1% Formic Acid). The formic acid is used to ensure good peak shape by protonating any free silanols on the stationary phase.[6]

  • Elution Mode: Isocratic or Gradient. An isocratic method is suitable for simple purity assays, while a gradient is necessary for resolving impurities with different polarities during stability studies.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: A PDA detector should be used to scan from 200-400 nm to determine the absorption maximum (λmax). Based on similar structures, a wavelength of 265 nm is a logical starting point.[7][8]

C. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water ("diluent").

  • Working Standard (0.1 mg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.

D. System Suitability Testing (SST) Before sample analysis, the system's performance must be verified. This ensures the trustworthiness of the results.

  • Inject the Working Standard solution five times.

  • Calculate the Relative Standard Deviation (%RSD) of the peak area. The acceptance criterion is typically %RSD ≤ 2.0% .

  • Determine the USP Tailing Factor for the analyte peak. The acceptance criterion is Tailing Factor ≤ 2.0 .

Data Presentation: HPLC Method Parameters
ParameterRecommended Value / SettingRationale
Stationary Phase C18 (Octadecylsilane)Excellent retention and separation for hydrophobic molecules like substituted benzophenones.[9][10]
Mobile Phase Acetonitrile / Water with 0.1% Formic AcidProvides good resolution and peak shape. Acetonitrile is often preferred for its lower UV cutoff.[6]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CEnsures reproducible retention times by controlling mobile phase viscosity.
Detection (λ) 265 nm (Verify with PDA)Benzophenone core provides strong absorbance in this region for high sensitivity.[1]
Injection Vol. 10 µLA common volume that balances sensitivity and the risk of column overload.
Workflow Visualization: HPLC Analysis

HPLC_Workflow start Start sample_prep Sample & Standard Preparation (0.1 mg/mL) start->sample_prep hplc_injection Inject 10 µL onto HPLC System sample_prep->hplc_injection c18_separation Separation on C18 Column hplc_injection->c18_separation uv_detection UV Detection at 265 nm c18_separation->uv_detection data_analysis Data Integration & System Suitability Check uv_detection->data_analysis report Generate Report (Purity, Concentration) data_analysis->report

Caption: RP-HPLC workflow for quantitative analysis.

Orthogonal Confirmation by GC-MS

Principle: Gas Chromatography coupled with Mass Spectrometry (GC-MS) serves as an excellent orthogonal (different principle) technique to HPLC. It separates compounds based on their volatility and interaction with the GC column stationary phase, and detection is based on the mass-to-charge ratio of ionized fragments. This provides unambiguous identification of the main compound and is highly effective for detecting volatile impurities or degradation products that may not be well-resolved by HPLC.[11][12]

Experimental Protocol: GC-MS Analysis

A. Reagents and Materials

  • Dichloromethane (GC Grade) or Ethyl Acetate (GC Grade)

  • Reference Standard: this compound (purity ≥99.5%)

B. Instrument and Conditions

  • System: GC with a Mass Selective Detector (MSD)

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent low-bleed, mid-polarity column)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Oven Program:

    • Initial Temp: 150 °C, hold for 1 min

    • Ramp: 20 °C/min to 300 °C

    • Final Hold: Hold at 300 °C for 5 min

  • MS Transfer Line Temp: 290 °C

  • Ion Source Temp: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50 - 500 m/z

C. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard (10 µg/mL): Perform a serial dilution from the stock solution to achieve the final concentration in ethyl acetate.

Data Presentation: GC-MS Method Parameters
ParameterRecommended Value / SettingRationale
Column DB-5ms (or equivalent)A robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.
Inlet Temp. 280 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Oven Program 150 °C to 300 °CProvides good separation of potential impurities from the solvent front and the main analyte peak.
Ionization Electron Ionization (EI) at 70 eVStandard, high-energy ionization that produces a reproducible fragmentation pattern for structural elucidation.[13]
Scan Range 50 - 500 m/zCovers the expected molecular ion and key fragment ions of the target molecule and related impurities.
Workflow Visualization: GC-MS Analysis

GCMS_Workflow start Start sample_prep Sample Preparation (10 µg/mL in Ethyl Acetate) start->sample_prep gc_injection Split Injection into GC Inlet sample_prep->gc_injection separation_column Separation in DB-5ms Column gc_injection->separation_column ionization Electron Ionization (70 eV) separation_column->ionization mass_analyzer Mass Filtering (Quadrupole) ionization->mass_analyzer detection Detection & Signal Amplification mass_analyzer->detection data_analysis Spectral Library Match & Peak Identification detection->data_analysis report Generate Report (Identity Confirmed) data_analysis->report

Caption: GC-MS workflow for identity confirmation.

Development of a Stability-Indicating Method

Principle: A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. Forced degradation studies are the cornerstone of developing such a method.[14] By intentionally stressing the drug substance under harsh conditions, we can generate potential degradants and ensure the primary analytical method (HPLC) can resolve them from the parent peak. According to ICH guidelines, a target degradation of 5-20% is ideal for this purpose.[15][16]

Protocols: Forced Degradation Studies

A. General Sample Preparation Prepare a stock solution of the analyte at 1 mg/mL in a 50:50 acetonitrile/water mixture.[16] For each condition, mix 1 mL of this stock with 1 mL of the stressor solution.

B. Stress Conditions

  • Acid Hydrolysis:

    • Stressor: 0.1 M Hydrochloric Acid (HCl).

    • Conditions: Heat at 60 °C for 2, 8, and 24 hours.

    • Post-Stress: Cool to room temperature and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH). Dilute with diluent for HPLC analysis.

  • Base Hydrolysis:

    • Stressor: 0.1 M Sodium Hydroxide (NaOH).

    • Conditions: Heat at 60 °C for 2, 8, and 24 hours.

    • Post-Stress: Cool to room temperature and neutralize with an equivalent amount of 0.1 M HCl. Dilute with diluent for HPLC analysis.

  • Oxidative Degradation:

    • Stressor: 3% Hydrogen Peroxide (H₂O₂).

    • Conditions: Store at room temperature, protected from light, for 24 hours.

    • Post-Stress: Dilute with diluent for HPLC analysis.

  • Thermal Degradation:

    • Stressor: Heat.

    • Conditions: Store the solid powder and a solution sample in an oven at 80 °C for 48 hours.

    • Post-Stress: For the solid, dissolve in diluent. For the solution, cool and dilute as needed for HPLC analysis.

  • Photolytic Degradation:

    • Stressor: UV and Visible Light.

    • Conditions: Expose the solid powder and a solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][16]

    • Post-Stress: Prepare solutions for HPLC analysis.

C. Analysis and Method Validation Analyze all stressed samples, along with an unstressed control, using the developed HPLC method, preferably with a PDA detector. The goal is to demonstrate that all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis using the PDA detector is essential to confirm that the parent peak is spectrally pure in all stressed samples.[17]

Logical Diagram: Stability-Indicating Method Development

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A) Acid Acid Hydrolysis Degraded_Samples Pool of Stressed Samples Acid->Degraded_Samples Base Base Hydrolysis Base->Degraded_Samples Oxidation Oxidation (H₂O₂) Oxidation->Degraded_Samples Heat Thermal (80°C) Heat->Degraded_Samples Light Photolytic (UV/Vis) Light->Degraded_Samples API Drug Substance (4-Tert-butyl-3'-chloro- 5'-fluorobenzophenone) API->Acid API->Base API->Oxidation API->Heat API->Light HPLC_Analysis Analyze via RP-HPLC-PDA Degraded_Samples->HPLC_Analysis Peak_Purity Assess Peak Purity & Resolution of Degradants HPLC_Analysis->Peak_Purity Success Method is Stability-Indicating Peak_Purity->Success  All peaks resolved  Parent peak is pure Failure Optimize HPLC Method (e.g., Modify Gradient, Change pH) Peak_Purity->Failure  Co-elution observed  Peak purity fails

Caption: Logic flow for forced degradation and stability-indicating method development.

Conclusion

This application note provides a robust, multi-faceted strategy for the analytical characterization of this compound. The primary RP-HPLC method offers precise and accurate quantification for routine analysis, while the orthogonal GC-MS method provides definitive structural confirmation. The outlined forced degradation protocol is essential for understanding the intrinsic stability of the molecule and for developing a fully validated, stability-indicating analytical method crucial for regulatory compliance and ensuring product quality throughout the development lifecycle.[4] These protocols serve as a comprehensive starting point for researchers, scientists, and drug development professionals working with this and structurally related compounds.

References

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • BioProcess International. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • SGS Hong Kong, China. Forced Degradation Testing. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Sancho, M. I., et al. (2010). Adsorption Isotherms of Substituted Benzophenones on a Reverse-Phase Liquid Chromatography System: Effect of the Mobile-Phase Composition. Journal of Chemical & Engineering Data. [Link]

  • SIELC Technologies. Separation of Benzophenone on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2015). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

  • Baughman, B. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. Journal of Physical Chemistry A. [Link]

  • Gonzalez, H., & Farbrot, A. (2008). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. NIH National Library of Medicine. [Link]

  • Kumasaka, R., et al. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemical & Photobiological Sciences. [Link]

  • ResearchGate. UV–VIS absorption spectra of benzophenone-3 in ethanol (Uvasol). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzophenone. [Link]

  • CONICET Digital. Adsorption Isotherms of Substituted Benzophenones on a Reverse-Phase Liquid Chromatography System: Effect of the Mobile-Phase Composition. [Link]

  • El-Gindy, A., et al. (2007). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. International Journal of Biomedical Science. [Link]

  • ResearchGate. Separation of Some Halogenated Phenols by GC-MS. [Link]

  • Google Patents. A simultaneous detection method of benzophenone and its analogues.
  • MDPI. (2022). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. [Link]

  • Van Hoeck, E., et al. (2010). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). Analytica Chimica Acta. [Link]

  • Woinarska-Pytlik, P., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. NIH National Library of Medicine. [Link]

Sources

scale-up synthesis of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in the development of various pharmaceutical and specialty chemical products. The protocol details a robust and scalable Friedel-Crafts acylation reaction. Emphasis is placed on procedural rationale, process control, safety, and analytical validation to ensure a reproducible and high-yield synthesis. This guide is intended for researchers, chemists, and process development scientists in industrial and academic settings.

Introduction and Scientific Rationale

Substituted benzophenones are a critical class of compounds in medicinal chemistry and materials science, often serving as the core scaffold for biologically active molecules.[1][2][3] The specific compound, this compound, incorporates a bulky tert-butyl group, which can enhance pharmacokinetic properties, and halogen substituents that offer sites for further chemical modification or influence electronic properties.

The chosen synthetic strategy is the Friedel-Crafts acylation, a classic and highly efficient method for forming carbon-carbon bonds between an aromatic ring and an acyl group to produce aryl ketones.[4][5] This electrophilic aromatic substitution (EAS) reaction is well-suited for industrial scale-up due to its typically high conversion rates and the use of readily available starting materials. The mechanism involves the activation of an acyl chloride with a Lewis acid, creating a potent electrophile (an acylium ion), which is then attacked by an electron-rich aromatic substrate.[6][7][8] A key advantage of this reaction is that the resulting ketone product is less reactive than the starting aromatic material, which effectively prevents polysubstitution—a common challenge in related Friedel-Crafts alkylations.[4]

This protocol has been optimized for a 100-gram scale synthesis, with detailed guidance on reaction monitoring, work-up, and purification to yield a product of high purity.

Reaction Scheme and Mechanism

The synthesis proceeds via the Friedel-Crafts acylation of tert-butylbenzene with 3-chloro-5-fluorobenzoyl chloride, catalyzed by anhydrous aluminum chloride (AlCl₃).

Overall Reaction: tert-butylbenzene + 3-chloro-5-fluorobenzoyl chloride --(AlCl₃, DCM)--> this compound

Mechanism of Friedel-Crafts Acylation

The reaction mechanism can be broken down into three primary stages as illustrated below.

G AcylChloride 3-chloro-5-fluorobenzoyl Chloride Complex1 Intermediate Complex AcylChloride->Complex1 + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (Resonance Stabilized) Complex1->AcyliumIon Cleavage AlCl4 [AlCl₄]⁻ Complex1->AlCl4 Aromatic tert-Butylbenzene SigmaComplex Sigma Complex (Arenium Ion) Aromatic->SigmaComplex ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex + [AlCl₄]⁻ HCl HCl SigmaComplex->HCl RegenCatalyst AlCl₃ SigmaComplex->RegenCatalyst FinalProduct Final Ketone Product ProductComplex->FinalProduct Aqueous Work-up

Caption: Mechanism of the Friedel-Crafts Acylation Reaction.

Detailed Scale-Up Protocol (100 g Scale)

This protocol is designed for the synthesis of approximately 100 g of the target compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
  • Reagents:

    • Anhydrous Aluminum Chloride (AlCl₃, sublimed, ≥99.9%)

    • 3-chloro-5-fluorobenzoyl chloride (≥98%)

    • tert-Butylbenzene (≥99%)

    • Dichloromethane (DCM, anhydrous, ≥99.8%)

    • Concentrated Hydrochloric Acid (HCl, ~37%)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (Brine) solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Ethanol (95% or absolute, for recrystallization)

    • Crushed Ice

  • Equipment:

    • 2 L three-neck round-bottom flask

    • Mechanical stirrer with a Teflon paddle

    • 500 mL pressure-equalizing dropping funnel

    • Reflux condenser with a gas inlet/outlet for inert atmosphere

    • Thermometer or thermocouple probe

    • Ice-water bath and heating mantle

    • Inert gas supply (Nitrogen or Argon)

    • 4 L beaker for quenching

    • 2 L separatory funnel

    • Büchner funnel and vacuum flask

    • Rotary evaporator

Reagent Quantities
ReagentMW ( g/mol )EquivalentsMoles (mol)Mass (g)Volume (mL)
3-chloro-5-fluorobenzoyl chloride193.001.000.518100.0~70
tert-Butylbenzene134.221.100.57076.5~88.5
Aluminum Chloride (AlCl₃)133.341.200.62282.9-
Dichloromethane (DCM)----800
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble the 2 L three-neck flask with the mechanical stirrer, thermometer, and dropping funnel. Attach the condenser to the central neck and ensure an inert gas flow is established through a gas bubbler. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere before use.[9]

  • Catalyst Charging and Cooling:

    • Under a positive flow of nitrogen, charge the reaction flask with anhydrous dichloromethane (500 mL).

    • Carefully add the anhydrous aluminum chloride (82.9 g) to the DCM in portions. This may be slightly exothermic.

    • Begin stirring to form a suspension and cool the mixture to 0-5 °C using an ice-water bath. It is critical to maintain this temperature during the addition of the acyl chloride.[4]

  • Addition of Reactants:

    • Charge the dropping funnel with 3-chloro-5-fluorobenzoyl chloride (100.0 g).

    • Add the acyl chloride dropwise to the stirred AlCl₃ suspension over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the acylium ion complex is exothermic.[9]

    • After the addition is complete, rinse the dropping funnel with a small amount of anhydrous DCM (~20 mL) and add it to the reaction flask.

    • Next, charge the dropping funnel with tert-butylbenzene (76.5 g) and add it dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature between 5-10 °C.

  • Reaction Progression:

    • Once the addition of tert-butylbenzene is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C).

    • Stir the mixture at room temperature for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting acyl chloride is consumed.

  • Reaction Quench:

    • Prepare a 4 L beaker with a vigorously stirred mixture of crushed ice (800 g) and concentrated hydrochloric acid (150 mL).

    • CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and carefully in a highly efficient fume hood.

    • Slowly and carefully pour the reaction mixture into the ice/HCl slurry. The rate of addition should be controlled to keep the quench temperature below 20 °C.

    • After the addition is complete, continue stirring for 20-30 minutes to ensure the complete decomposition of the aluminum complexes.[4][10]

  • Work-up and Isolation:

    • Transfer the quenched mixture to a 2 L separatory funnel.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer twice with DCM (150 mL each time).[10]

    • Combine all organic layers and wash sequentially with:

      • 1 N HCl (200 mL)

      • Water (200 mL)

      • Saturated NaHCO₃ solution (200 mL) - Caution: Effervescence (CO₂ release) may occur.

      • Brine (200 mL)[10]

    • Dry the organic layer over anhydrous MgSO₄, filter, and wash the solid with a small amount of DCM.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or waxy solid.

Purification and Characterization

Purification by Recrystallization
  • Transfer the crude product to a 1 L Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (approximately 200-300 mL, heated to ~70 °C) to dissolve the solid completely. If it does not dissolve, add more hot ethanol in small portions.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.

  • Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum at 40-50 °C to a constant weight. A typical yield is 120-140 g (75-88%).

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point Specific to the compound; should be a sharp range.
¹H NMR (CDCl₃)Peaks corresponding to the tert-butyl group (~1.3 ppm, s, 9H), and aromatic protons in their respective regions with expected splitting patterns.
¹³C NMR (CDCl₃)Peaks for the carbonyl carbon (~195 ppm), quaternary carbons of the tert-butyl group, and distinct aromatic carbons, including those bonded to Cl and F.
¹⁹F NMR (CDCl₃)A single peak corresponding to the fluorine atom on the aromatic ring.
IR (ATR) Strong C=O stretching vibration characteristic of a diaryl ketone (~1660 cm⁻¹), C-H stretches, and C-Cl/C-F vibrations.
Mass Spec (EI/ESI) Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to C₁₇H₁₆ClFO.
Purity (HPLC/GC) ≥ 98.5%

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Assemble Dry Glassware (2L 3-Neck Flask) B Establish Inert Atmosphere (Nitrogen/Argon) A->B C Charge DCM and AlCl₃ B->C D Cool to 0-5 °C C->D E Dropwise Add 3-chloro-5-fluorobenzoyl chloride D->E F Dropwise Add tert-Butylbenzene E->F G Warm to RT & Stir 2-4h (Monitor by TLC/HPLC) F->G H Quench into Ice/HCl (CAUTION: Exothermic) G->H I Separate Layers H->I J Extract Aqueous Layer with DCM I->J K Combine & Wash Organic Layers (HCl, H₂O, NaHCO₃, Brine) J->K L Dry over MgSO₄ & Filter K->L M Concentrate via Rotary Evaporation L->M N Recrystallize from Hot Ethanol M->N O Filter and Wash with Cold Ethanol N->O P Dry Product Under Vacuum O->P Q Characterize Final Product (NMR, MS, HPLC) P->Q

Caption: Scalable Synthesis Workflow for the Target Benzophenone.

Safety and Handling

  • Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. It can cause severe burns. Handle only in a dry, inert atmosphere and wear appropriate gloves and face protection.[4][9][10]

  • Acyl Chlorides: Corrosive and lachrymatory (tear-producing). They react with moisture to release HCl. Always handle in a fume hood.[10][11]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling must be performed in a fume hood to avoid inhalation.[4]

  • Quenching: The reaction quench is extremely hazardous due to its violent, exothermic nature and the evolution of corrosive HCl gas. Add the reaction mixture to the ice slurry slowly and ensure the fume hood sash is lowered.

  • Personal Protective Equipment (PPE): Safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves (e.g., neoprene or nitrile) are mandatory at all times.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Moisture contamination deactivating the AlCl₃ catalyst.[10]Ensure all glassware is oven-dried. Use anhydrous grade solvents and high-purity, freshly opened AlCl₃. Perform the reaction under a strict inert atmosphere.
Impure starting materials.Verify the purity of starting materials by NMR or GC before starting the reaction.
Incomplete Reaction Insufficient catalyst loading or inactive catalyst.Use 1.1-1.3 equivalents of fresh AlCl₃.[4] Ensure it is a fine, free-flowing powder.
Insufficient reaction time or low temperature.Extend the reaction time at room temperature. Monitor by TLC/HPLC to confirm the reaction has stalled before making adjustments.
Dark-colored Product Side reactions caused by overheating during reactant addition or quench.Maintain strict temperature control during additions. Ensure the quench is performed slowly and with efficient stirring to dissipate heat.
The product may be purified by passing a solution through a short plug of silica gel or by treatment with activated carbon during recrystallization.

References

  • UCLA Division of Chemical and Structural Biology. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.
  • Google Patents. (n.d.). WO2011089385A1 - New processes for producing benzophenone derivatives.
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US5877353A - Process for the preparation of benzophenone derivatives.
  • SciRP.org. (n.d.). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

  • MDPI. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yield and purity. Drawing upon established principles of organic chemistry and field-proven insights, this document provides a structured approach to achieving consistent and high-quality results.

Section 1: Understanding the Synthesis: The Friedel-Crafts Acylation Pathway

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of tert-butylbenzene with 3-chloro-5-fluorobenzoyl chloride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1]

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich tert-butylbenzene ring.[2][3] The bulky tert-butyl group is a strong para-director, leading to the desired 4-substituted product.

Reaction Mechanism Overview

The mechanism can be broken down into three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of the 3-chloro-5-fluorobenzoyl chloride, creating a highly reactive acylium ion intermediate.[3][4]

  • Electrophilic Attack: The π-electron system of the tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[2][3]

  • Deprotonation and Aromaticity Restoration: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[2] However, the newly formed ketone product is a moderate Lewis base and readily forms a stable complex with AlCl₃.[5] This complexation requires the use of stoichiometric or even excess amounts of the catalyst and necessitates a hydrolytic workup to liberate the final product.[5][6]

G cluster_0 Step 1: Acylium Ion Formation cluster_2 Step 3: Deprotonation & Product Formation AcylChloride 3-chloro-5-fluorobenzoyl chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon AlCl3_1 AlCl₃ (Lewis Acid) tBuBenzene tert-butylbenzene AreniumIon Arenium Ion (Sigma Complex) tBuBenzene->AreniumIon KetoneComplex Product-AlCl₃ Complex AreniumIon->KetoneComplex AlCl3_2 AlCl₃ (Regenerated) FinalProduct Final Product KetoneComplex->FinalProduct

Caption: Reaction mechanism for Friedel-Crafts acylation.

Section 2: Troubleshooting Guide: Common Yield-Limiting Issues

This section addresses the most frequently encountered problems during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low, and I recover a significant amount of unreacted tert-butylbenzene. What are the likely causes?

This scenario, characterized by low conversion, typically points to issues with catalyst activity or suboptimal reaction conditions.

A1: Potential Causes & Solutions

  • Catalyst Inactivity due to Moisture: Aluminum chloride is extremely hygroscopic. Any moisture in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[6][7]

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use a high-purity, anhydrous grade of aluminum chloride from a freshly opened container. All solvents (e.g., dichloromethane, 1,2-dichloroethane) must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6][8]

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. This is because the catalyst forms a strong complex with the benzophenone product, effectively removing it from the catalytic cycle.[5][9]

    • Solution: Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (typically the 3-chloro-5-fluorobenzoyl chloride). An optimization experiment may reveal that a larger excess provides a better yield.

  • Sub-Optimal Reaction Temperature: The activation energy for the reaction may not be met if the temperature is too low. Conversely, excessively high temperatures can promote side reactions or decomposition.[6]

    • Solution: The reaction is often started at a low temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[8] Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile.

Q2: The reaction proceeds, but my final product is impure with multiple byproducts. What are these impurities and how can I minimize them?

The formation of multiple products often relates to issues with regioselectivity or side reactions involving the starting materials or product.

A2: Potential Causes & Solutions

  • Formation of Regioisomers: While the bulky tert-butyl group strongly favors para-acylation, a small amount of the ortho-isomer can form, complicating purification.

    • Solution: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored para product. The choice of solvent can also influence the ortho/para ratio.[6]

  • De-tert-butylation: Under harsh conditions (e.g., high temperature, prolonged reaction time, high catalyst concentration), the tert-butyl group can be cleaved from the aromatic ring, leading to the formation of benzophenone impurities without the tert-butyl group.

    • Solution: Maintain careful control over the reaction temperature and time. Avoid using a large excess of the Lewis acid catalyst. Monitor the reaction and stop it once the starting material is consumed to prevent over-reaction.

  • Impure Starting Materials: The purity of both tert-butylbenzene and 3-chloro-5-fluorobenzoyl chloride is critical. Impurities in the acyl chloride, in particular, can lead to a variety of unwanted ketone byproducts.

    • Solution: Use high-purity, freshly distilled, or commercially available high-grade reagents. Verify the purity of starting materials by NMR or GC-MS before starting the reaction.

Q3: My crude yield is reasonable, but I lose a significant amount of product during workup and purification. How can I improve my recovery?

Product loss during this stage is common and often preventable. It usually stems from an incomplete breakdown of the product-catalyst complex or physical losses during extraction and crystallization.

A3: Potential Causes & Solutions

  • Incomplete Quenching/Hydrolysis: The aluminum chloride-ketone complex must be fully hydrolyzed to release the free benzophenone product. If this is not done effectively, the product will remain in the aqueous layer during extraction.[8]

    • Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[8] The acid ensures the complete protonation of aluminum hydroxides, keeping them dissolved in the aqueous phase. Stir the quenched mixture vigorously until all solids have dissolved.

  • Emulsion Formation during Extraction: The presence of aluminum salts can sometimes lead to the formation of stable emulsions during the aqueous workup, making phase separation difficult and trapping the product.

    • Solution: Add a sufficient amount of organic solvent and brine during the wash steps to help break the emulsion. If an emulsion persists, filtering the entire biphasic mixture through a pad of Celite can be effective.[10]

  • Suboptimal Crystallization/Purification: Choosing the wrong solvent for recrystallization can lead to poor recovery or an impure final product.

    • Solution: Perform small-scale solvent screening to find an optimal solvent system for recrystallization. A common approach is to dissolve the crude product in a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexane, heptane) until turbidity is observed, followed by cooling.

Section 3: Key Parameter Optimization

To systematically improve the yield of this compound, consider the following experimental parameters.

ParameterRecommended RangeEffect on Reaction & Rationale
Catalyst Stoichiometry 1.1 - 1.5 equivalentsYield: Insufficient catalyst (<1.1 eq) leads to low conversion as it gets sequestered by the product.[5][6] Purity: A large excess can sometimes promote side reactions like de-alkylation.
Reaction Temperature 0 °C to 40 °CYield & Rate: Higher temperatures increase the reaction rate but can also lead to decomposition or side reactions.[6] Purity: Lower temperatures often improve regioselectivity (para vs. ortho).
Reaction Time 2 - 12 hoursYield: The reaction needs sufficient time to go to completion. Purity: Prolonged reaction times, especially at elevated temperatures, can increase byproduct formation. Monitor by TLC/HPLC.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Rate & Solubility: The solvent must keep all reagents and intermediates in solution. DCE allows for higher reaction temperatures if needed. Ensure the solvent is anhydrous.[11]
Reagent Addition Order Add AlCl₃ to solvent, then add acyl chloride, finally add tert-butylbenzene dropwise.Safety & Selectivity: This standard order allows for better control of the initial exothermic reaction and ensures the acylium ion is formed before the substrate is introduced, which can minimize side reactions.

Section 4: Detailed Experimental Protocols

The following protocols provide a validated starting point for your experiments.

Protocol 1: Synthesis of this compound
  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Solvent Addition: Add anhydrous dichloromethane via cannula or syringe. Cool the resulting suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add 3-chloro-5-fluorobenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension, ensuring the internal temperature remains below 5 °C.

  • Substrate Addition: After the acyl chloride addition is complete, add tert-butylbenzene (1.05 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Prepare a beaker with a vigorously stirred mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.[12]

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[12]

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to afford the final product as a crystalline solid.

Protocol 2: Troubleshooting Workflow Diagram

This diagram outlines a logical sequence for diagnosing yield issues.

G start Low Yield Observed check_conversion TLC/HPLC Analysis: High Starting Material? start->check_conversion check_purity TLC/HPLC Analysis: Multiple Byproducts? check_conversion->check_purity No catalyst_issue Catalyst Problem check_conversion->catalyst_issue Yes conditions_issue Reaction Conditions Problem check_conversion->conditions_issue Yes reagent_issue Reagent Purity Problem check_purity->reagent_issue Yes side_reactions Side Reactions (e.g., Isomers) check_purity->side_reactions Yes solution_catalyst Verify Anhydrous Conditions Use Fresh AlCl₃ (>1.1 eq) catalyst_issue->solution_catalyst solution_conditions Optimize Temperature Increase Reaction Time conditions_issue->solution_conditions solution_reagent Verify Purity of Starting Materials reagent_issue->solution_reagent solution_side_reactions Lower Reaction Temp Monitor Reaction Closely side_reactions->solution_side_reactions

Caption: A logical workflow for troubleshooting low reaction yields.

Section 5: Frequently Asked Questions (FAQs)

  • Can I use a different Lewis acid catalyst? Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but they are generally less reactive than AlCl₃ and may require higher temperatures or longer reaction times.[1][7] The optimal choice depends on the specific substrate and desired conditions.

  • Is this reaction suitable for a scaled-up synthesis? Yes, Friedel-Crafts acylations are widely used in industrial processes. However, challenges in scale-up include managing the exothermicity of the reaction, handling large quantities of AlCl₃, and dealing with the acidic off-gases (HCl) and aqueous waste streams from the workup.

  • Why is Friedel-Crafts acylation preferred over alkylation for making similar structures? Acylation has two major advantages over alkylation: 1) The acylium ion intermediate does not undergo carbocation rearrangements, which are a common problem in alkylations.[1][3] 2) The product ketone is deactivated towards further substitution, which prevents poly-acylation.[6][9] In contrast, an alkylated product is more reactive than the starting material, often leading to multiple alkyl groups being added to the ring.[8]

References

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022). Available at: [Link]

  • ResearchGate. Optimization of Reaction Conditions. Available at: [Link]

  • ResearchGate. Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. Available at: [Link]

  • Organic Syntheses. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Available at: [Link]

  • Google Patents. WO 98/00427. (1998).
  • Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]

  • LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Available at: [Link]

  • Reddit. Finding theoretical yield (Friedel Crafts Acylation Reaction). (2017). Available at: [Link]

  • Google Patents. CN1256313C - Process for preparing 4-tert-butoxy-chlorobenzene.
  • Google Patents. United States Patent (19). (1979).
  • PharmaTech. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Available at: [Link]

  • Google Patents. WO 2010/118992 Al. (2010).
  • YouTube. Friedel-Crafts Acylation. (2018). Available at: [Link]

  • Organic Syntheses. 2. Available at: [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). Available at: [Link]

  • Google Patents. (12) United States Patent. (2007).
  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]

  • ResearchGate. (PDF) tert-Butyl carbamate. Available at: [Link]

  • PubMed. Automated Synthesis of 18F-BCPP-EF {2- tert-Butyl-4-Chloro-5-{6-[2-(2[18F]fluoroethoxy)-Ethoxy]-Pyridin-3-ylmethoxy}-2 H-Pyridazin-3-One for Imaging of Mitochondrial Complex 1 in Parkinson's Disease. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Available at: [Link]

Sources

Technical Support Center: Purification of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your purification workflows.

Understanding the Molecule: Physicochemical Properties

Before delving into purification techniques, it is essential to understand the physicochemical properties of this compound. While specific experimental data for this compound is not widely published, we can infer its likely characteristics based on its structure and data from analogous compounds.

Structure:

Caption: Molecular structure of this compound.

Key Physicochemical Characteristics (Inferred):

PropertyEstimated Value/CharacteristicRationale & Implications for Purification
Molecular Weight 290.76 g/mol A moderate molecular weight, suggesting it is likely a solid at room temperature.
Polarity Moderately PolarThe ketone group provides polarity, while the aromatic rings and tert-butyl group contribute to its non-polar character. This dual nature is key to selecting appropriate chromatography and recrystallization solvents.
Melting Point Likely in the range of 70-120 °CBased on similar substituted benzophenones. A distinct melting point is a good indicator of purity. A broad melting range suggests the presence of impurities.
Solubility Soluble in many organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF). Limited solubility in non-polar solvents like hexane and very low solubility in water.Solubility is a critical parameter for both recrystallization and column chromatography. The goal is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below for recrystallization. For chromatography, the solubility in the mobile phase will dictate its elution profile.
Thermal Stability Expected to be thermally stable.Substituted benzophenones are generally stable compounds, making them amenable to purification techniques that involve heating, such as recrystallization and distillation under reduced pressure.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.

Part 1: Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Q1: My compound won't crystallize from the solution, it just oils out. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common problem, especially with compounds that have moderate melting points or when the cooling rate is too fast.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Slow cooling is paramount for the formation of well-defined crystals. Allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop before transferring it to an ice bath.

  • Use a Co-solvent System: If a single solvent isn't working, a two-solvent system can be very effective.

    • Procedure: Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane or acetone). Then, slowly add a "poor" solvent (one in which it is sparingly soluble, e.g., hexane or heptane) at an elevated temperature until the solution becomes slightly turbid (cloudy). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

  • Reduce the Initial Concentration: It's possible the solution is too concentrated, leading to rapid precipitation as an oil. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

Q2: After recrystallization, the purity of my compound has not significantly improved. What went wrong?

A2: This indicates that the chosen recrystallization solvent is not effectively discriminating between your desired compound and the impurities.

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Perform a Solvent Screen: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane).

  • Consider the Nature of the Impurities:

    • If the impurities are more polar than your product, a less polar solvent might leave the impurities behind.

    • If the impurities are less polar, a more polar solvent may be a better choice.

  • Perform a Hot Filtration: If there are insoluble impurities in your hot solution, they must be removed before crystallization. Perform a filtration of the hot, saturated solution through a pre-warmed funnel with fluted filter paper.

Workflow for Selecting a Recrystallization Solvent:

Caption: Decision workflow for selecting an appropriate recrystallization solvent system.

Part 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, normal-phase chromatography on silica gel is a common and effective method.

Q3: My compound is not eluting from the column, or it is eluting too quickly with the solvent front. How do I choose the right mobile phase?

A3: This is a classic mobile phase polarity issue. The key is to find a solvent system that provides good separation between your compound and any impurities, typically aiming for a retention factor (Rf) of 0.2-0.4 for your target compound on a TLC plate.

Troubleshooting and Optimization:

  • Start with Thin-Layer Chromatography (TLC): Before running a column, always optimize your solvent system using TLC. This is a rapid and material-sparing way to determine the appropriate mobile phase polarity.

  • Adjusting Mobile Phase Polarity:

    • Compound Stuck at the Baseline (Low Rf): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

    • Compound at the Solvent Front (High Rf): Your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate).

  • Common Mobile Phase Systems for Substituted Benzophenones:

    • Hexane/Ethyl Acetate: A versatile and widely used system. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration.

    • Hexane/Dichloromethane: Another good option, particularly for less polar compounds.

    • Toluene/Ethyl Acetate: Can provide different selectivity compared to hexane-based systems.

Step-by-Step Protocol for Column Chromatography Purification:

  • Slurry Packing the Column: Prepare a slurry of silica gel in your initial, low-polarity mobile phase. Pour this slurry into your column and allow it to pack under gravity or with gentle pressure.

  • Loading the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, impregnated silica to the top of your column.

  • Elution: Begin eluting with your starting mobile phase. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (Optional but Recommended): If you have multiple impurities with different polarities, a gradient elution can be very effective. Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product and then any more polar impurities.

Q4: The peaks for my compound and an impurity are overlapping during column chromatography. How can I improve the separation?

A4: Overlapping peaks indicate poor resolution. This can be addressed by modifying several chromatographic parameters.

Strategies for Improving Resolution:

  • Optimize the Mobile Phase: Sometimes a small change in the solvent ratio can significantly improve separation. If that fails, try a different solvent system altogether (e.g., switch from hexane/ethyl acetate to hexane/dichloromethane). The different solvent-solute interactions can alter the elution order and improve resolution.

  • Decrease the Flow Rate: A slower flow rate allows more time for the equilibrium between the stationary and mobile phases to be established, which can lead to better separation.

  • Use a Longer Column: A longer column provides more surface area for interactions and can improve the separation of closely eluting compounds.

  • Use a Finer Mesh Silica Gel: Smaller silica gel particles provide a larger surface area and can lead to sharper peaks and better resolution.

Visualization of Chromatographic Separation:

cluster_0 Poor Resolution cluster_1 Good Resolution cluster_2 Optimized Resolution a Fraction 1 Fraction 2 Fraction 3 Impurity A + Product Product + Impurity B Impurity B b Fraction 1 Fraction 2 Fraction 3 Fraction 4 Impurity A Impurity A + Product Product Impurity B a->b Optimize Mobile Phase Decrease Flow Rate c Fraction 1 Fraction 2 Fraction 3 Impurity A Pure Product Impurity B b->c Fine-tune Gradient Use Longer Column

Caption: Conceptual diagram illustrating the improvement of chromatographic separation.

Part 3: Purity Analysis

After purification, it is crucial to assess the purity of your this compound.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confidently determine the purity of your compound.

Recommended Analytical Methods:

MethodPurposeWhat to Look For
Thin-Layer Chromatography (TLC) Quick purity checkA single spot under UV visualization. The absence of spots corresponding to starting materials or major byproducts.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysisA single major peak with a purity value (often >98% or as required by the specific application). The absence of significant impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of volatile impuritiesA single major peak in the chromatogram. The mass spectrum should correspond to the molecular weight of the product (290.76 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and detection of impuritiesThe proton and carbon NMR spectra should be consistent with the structure of this compound. The absence of signals from common impurities (e.g., starting materials, residual solvents).
Melting Point Analysis Indication of purityA sharp melting point range (typically 1-2 °C). A broad or depressed melting point suggests the presence of impurities.

References

  • Organic Syntheses. General Procedures for Organic Reactions. [Link]

  • PubChem. Compound Summary for 4'-tert-Butyl-4-chlorobutyrophenone. [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem. 1978, 43 (14), 2923–2925. [Link]

  • Laurence M. Harwood, Christopher J. Moody, Jonathan M. Percy. Experimental Organic Chemistry: Standard and Microscale. Blackwell Science, 1999.

overcoming solubility issues with 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-tert-butyl-3'-chloro-5'-fluorobenzophenone. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical guidance for overcoming common challenges encountered during the handling and application of this compound, with a primary focus on solubility issues.

Introduction: Understanding the Solubility Profile

This compound is a polysubstituted aromatic ketone. Its molecular structure, characterized by a nonpolar tert-butyl group and electronegative chloro and fluoro substituents, results in a largely hydrophobic molecule with low aqueous solubility.[1] The benzophenone backbone itself is practically insoluble in water and soluble in various organic solvents.[1][2] The specific substitutions on this derivative further modulate its polarity and crystalline structure, often presenting unique solubility challenges.

This guide provides a series of frequently asked questions and troubleshooting protocols to help you navigate these challenges effectively in your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not dissolving in my primary solvent. What are the first steps I should take?

A1: Initial insolubility is a common hurdle. The key is a systematic approach to identify a suitable solvent system.

Initial Troubleshooting Steps:

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of the compound.

  • Consult Solubility Principles: Remember the "like dissolves like" principle.[3] Given the compound's structure, it is expected to be more soluble in non-polar to moderately polar organic solvents than in highly polar solvents like water.

  • Small-Scale Solvent Screening: Before committing your bulk material, perform a small-scale solubility test with a panel of common laboratory solvents. This will provide empirical data on the best solvent for your application.

Experimental Protocol: Small-Scale Solvent Screening

  • Materials:

    • This compound

    • A selection of solvents (see table below)

    • Small vials (e.g., 1.5 mL glass vials)

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Weigh out a small, consistent amount of the compound (e.g., 1-2 mg) into each vial.

    • Add a measured volume of a single solvent to each vial (e.g., 100 µL).

    • Vortex the vials for 30 seconds.

    • Visually inspect for dissolution. If not fully dissolved, proceed to the next step.

    • Place the vials in an ultrasonic bath for 5-10 minutes. Sonication can help break up solid aggregates and enhance dissolution.[4]

    • If the compound is still not dissolved, incrementally add more solvent (e.g., in 100 µL aliquots) and repeat the vortexing and sonication steps until dissolution is achieved or the desired concentration is determined to be unattainable in that solvent.

    • Record your observations in a laboratory notebook.

Q2: What is a good starting point for solvent selection for this compound?

A2: Based on the structure of benzophenone and its derivatives, the following table provides a general guideline for expected solubility.[2][5]

Solvent ClassExamplesExpected SolubilityRationale
Non-Polar Toluene, Hexanes, ChloroformHighThe non-polar aromatic rings and tert-butyl group will interact favorably with non-polar solvents.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents have sufficient polarity to interact with the carbonyl group and halogen substituents while also accommodating the hydrophobic regions of the molecule.[2]
Polar Protic Methanol, Ethanol, IsopropanolLow to ModerateThe ability of these solvents to hydrogen bond may not be as effective in solvating the large, non-polar regions of the molecule.[6]
Aqueous Water, BuffersVery Low / InsolubleThe hydrophobic nature of the compound dominates, making it practically insoluble in water.[1]
Q3: I have identified a suitable organic solvent, but I need to introduce the compound into an aqueous system for my assay. How can I manage this?

A3: This is a classic challenge in biological assays and drug development. The use of a co-solvent system is a standard and effective technique.[7][8]

Co-Solvent Strategy:

The principle is to dissolve the compound in a minimal amount of a water-miscible organic solvent (the "co-solvent") in which it is highly soluble, and then dilute this stock solution into your aqueous medium.[9]

Recommended Water-Miscible Co-Solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for poorly soluble compounds.

  • Dimethylformamide (DMF): Another strong polar aprotic solvent.

  • Ethanol: A less toxic option, but may have lower solubilizing power for this specific compound.

Experimental Protocol: Preparing an Aqueous Solution using a Co-Solvent

  • Prepare a High-Concentration Stock Solution: Dissolve the this compound in 100% DMSO (or your chosen co-solvent) to create a concentrated stock (e.g., 10-50 mM). Gentle warming or sonication may be necessary to fully dissolve the compound.

  • Serial Dilution: Perform serial dilutions of the stock solution with your aqueous buffer or media to achieve the desired final concentration.

  • Monitor for Precipitation: As you dilute into the aqueous phase, the overall solvent polarity increases. At a certain point, the compound may precipitate. It is crucial to visually inspect each dilution step.

  • Control for Co-Solvent Effects: Always include a vehicle control in your experiments (i.e., the same final concentration of the co-solvent without the compound) to ensure that any observed effects are due to your compound and not the solvent itself.

Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing solubility issues with this compound.

Solubility_Troubleshooting start Start: Compound Fails to Dissolve solvent_screen Perform Small-Scale Solvent Screening? start->solvent_screen organic_solvent Identify Suitable Organic Solvent(s) (e.g., DMSO, Toluene, Acetone) solvent_screen->organic_solvent Yes advanced_methods Consider Advanced Techniques: - Co-crystallization - Nanosuspensions - Formulation with surfactants solvent_screen->advanced_methods No (Insoluble in all tested solvents) application Is the final application in an aqueous system? organic_solvent->application use_directly Use the organic solution directly in the experiment. application->use_directly No co_solvent Use a water-miscible co-solvent (e.g., DMSO) to prepare a concentrated stock solution. application->co_solvent Yes dilution Dilute stock solution into aqueous medium. Monitor for precipitation. co_solvent->dilution

Caption: A decision tree for troubleshooting solubility.

Advanced Strategies

Q4: I am still observing precipitation even with a co-solvent, or I need to avoid organic solvents altogether. What are my options?

A4: If standard methods are insufficient, more advanced formulation strategies may be necessary. These techniques are often employed in pharmaceutical development to enhance the bioavailability of poorly soluble drugs.[3][10]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can improve the dissolution rate.[7][8]

    • Micronization: Milling techniques can reduce particle size to the micron range.

    • Nanosuspensions: High-pressure homogenization can create nanoparticles of the drug suspended in a liquid medium.[3]

  • Use of Surfactants or Solubilizing Agents: These agents can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous solution.[3] Examples include Tweens, Spans, and cyclodextrins.

  • Solid Dispersions: The compound can be dispersed in a hydrophilic carrier at the molecular level, which can enhance its dissolution.[3]

These advanced methods typically require specialized equipment and formulation expertise.

References

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Benzophenone. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzophenone. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Na, B., Xiong, G., Xu, L., & Jin, T. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(5), 1436-1443. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2024, May 30). Stubborn benzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-tert-butyl-3'-chloro-5'-fluorobenzophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Part 1: Foundational Strategy & Reaction Choice

Q1: What is the most effective and industrially scalable method for synthesizing this compound?

A1: The most robust and widely adopted method for synthesizing diaryl ketones, including this target molecule, is the Friedel-Crafts acylation .[1][2] This classic electrophilic aromatic substitution (EAS) reaction involves the coupling of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3] It is generally preferred for its reliability and the use of readily available starting materials.[4]

Q2: There are two possible disconnection approaches for the Friedel-Crafts acylation. Which one is scientifically preferred and why?

A2: This is a critical strategic decision that significantly impacts reaction efficiency and product purity. The two logical routes are:

  • Route A: Acylation of 1-chloro-3-fluorobenzene with 4-tert-butylbenzoyl chloride.

  • Route B: Acylation of tert-butylbenzene with 3-chloro-5-fluorobenzoyl chloride.

Route B is unequivocally the superior choice. The rationale is grounded in the fundamental principles of electrophilic aromatic substitution:

  • Electronic Effects: The tert-butyl group on tert-butylbenzene is a moderate activating group, donating electron density to the aromatic ring and making it more nucleophilic and thus more reactive toward the electrophile.[5] Conversely, the chloro and fluoro substituents on 1-chloro-3-fluorobenzene are deactivating groups, withdrawing electron density and making the ring less reactive.[1][5] Attempting to acylate a deactivated ring (Route A) requires harsher conditions and often results in lower yields.

  • Regioselectivity: The tert-butyl group is a strong ortho, para-director. Due to its significant steric bulk, it almost exclusively directs incoming electrophiles to the para position. This provides excellent regiochemical control in Route B, leading directly to the desired 4-substituted product. In Route A, the directing effects of the chloro and fluoro groups are more complex and could potentially lead to a mixture of isomers, complicating purification.

Therefore, all subsequent guidance in this document will focus on the optimization of Route B .

cluster_RouteA Route A (Not Recommended) cluster_RouteB Route B (Recommended) A_React1 1-chloro-3-fluorobenzene A_Product Target Molecule + Isomers A_React1->A_Product + A_React2 4-tert-butylbenzoyl chloride A_React2->A_Product B_React1 tert-butylbenzene B_Product This compound B_React1->B_Product + B_React2 3-chloro-5-fluorobenzoyl chloride B_React2->B_Product start_end start_end process process critical critical output output A Setup Inert Atmosphere (Oven-dried glassware) B Charge tert-butylbenzene & Anhydrous DCM A->B C Cool to 0-5 °C B->C D Add Anhydrous AlCl₃ (Portion-wise) C->D E Add Acyl Chloride (Dropwise, 0-5 °C) D->E F Warm to RT Monitor by TLC/LC-MS E->F G Quench on Ice/HCl F->G H Aqueous Work-up & Extraction G->H I Dry & Concentrate H->I J Purify (Recrystallization/Chromatography) I->J K Pure Product J->K cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution AcylCl R-CO-Cl Complex R-CO-Cl⁺-AlCl₃⁻ AcylCl->Complex + AlCl3 AlCl₃ AlCl3->Complex Acylium [ R-C≡O⁺ ] (Acylium Ion) Resonance Stabilized Complex->Acylium AlCl4 AlCl₄⁻ Complex->AlCl4 Benzene tert-Butylbenzene Ring Sigma Arenium Ion (Sigma Complex) AlCl4->Sigma attacks H⁺ Benzene->Sigma + Acylium Ion Sigma->AlCl3 regenerates catalyst (conceptually) Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Proton H⁺

Sources

troubleshooting guide for using 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone as a photoinitiator

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this photoinitiator in your experiments.

A Note on this Specific Molecule: As of this guide's last update, detailed public-domain literature specifically characterizing this compound as a photoinitiator is scarce. Therefore, this guide is built upon the foundational principles of benzophenone photochemistry and expert analysis of its unique substitution pattern. The insights provided are derived from established data on structurally related compounds and are intended to empower you to systematically optimize your process.

Molecule Profile & Expected Behavior

This compound is a substituted aromatic ketone. Its structure strongly suggests it functions as a Type II photoinitiator .[1] This means it does not generate radicals on its own upon exposure to UV light but requires a hydrogen donor, known as a co-initiator or synergist, to initiate polymerization.[1][2]

Structural Component Analysis:

ComponentChemical MoietyExpected Influence on Performance
Core BenzophenoneType II photoinitiation mechanism; requires a co-initiator. Absorbs UV light to form an excited triplet state.[3]
Substituent 1 4-Tert-butyl groupEnhances solubility in organic monomers and pre-polymers, reducing the risk of precipitation. May offer improved thermal stability.[4]
Substituent 2 & 3 3'-Chloro & 5'-Fluoro groupsThese electron-withdrawing halogen substituents are expected to modulate the molecule's electronic properties, influencing its UV absorption spectrum and the reactivity of its excited state.[5][6] Such substitutions can potentially improve photostability and reduce yellowing tendencies compared to unsubstituted benzophenone.[7]
Mechanism of Action: A Visual Guide

This photoinitiator follows a bimolecular hydrogen abstraction mechanism. Upon absorbing UV light, it transitions to an excited triplet state. This excited molecule is not reactive enough to initiate polymerization directly. Instead, it abstracts a hydrogen atom from a co-initiator (typically a tertiary amine) to generate two distinct radicals: a ketyl radical and an amine-alpha radical. The amine-alpha radical is generally the primary species responsible for initiating the polymerization of acrylate or methacrylate monomers.

G cluster_0 Step 1: Photoexcitation PI_ground Photoinitiator (PI) (Ground State) PI_excited PI* (Excited Triplet State) PI_ground->PI_excited UV Light (hν) Ketyl_Radical Ketyl Radical (PI-H•) PI_excited->Ketyl_Radical Co_initiator Co-initiator (R₃N) (e.g., Amine) Amine_Radical Amine-α Radical (R₂N-C•HR') Polymer Growing Polymer Chain (R-M•) Amine_Radical->Polymer Monomer Monomer (M) Monomer->Polymer G Start Problem: Incomplete UV Cure Q_Surface Is the surface tacky, but the bulk is cured? Start->Q_Surface Q_Uniform Is the entire sample uncured or soft? Q_Surface->Q_Uniform No Sol_Oxygen Likely Oxygen Inhibition 1. Increase amine co-initiator conc. 2. Increase light intensity. 3. Cure under inert atmosphere. Q_Surface->Sol_Oxygen Yes Sol_Chemistry Potential Formulation Issue 1. Confirm presence & type of co-initiator. 2. Check photoinitiator concentration. 3. Verify monomer reactivity. Q_Uniform->Sol_Chemistry Check Formulation First Sol_Light Potential Light Source Issue 1. Match lamp spectrum to PI absorption. 2. Check lamp age/intensity. 3. Reduce distance to sample. Sol_Chemistry->Sol_Light If formulation is correct

Caption: A logical workflow for troubleshooting incomplete curing.

References
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  • ResearchGate. (2009, December).
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  • ResearchGate. (n.d.). UV absorption spectrum of benzophenone in ethanol and cyclohexane.
  • PubChem. (n.d.). 4-Fluorobenzophenone.
  • ChemicalBook. (n.d.). 4-TERT-BUTYL-4'-CHLOROBENZOPHENONE synthesis.
  • ACS Publications. (n.d.). Isomeric Poly(benzophenone)s: synthesis of Highly Crystalline Poly(4,4'-benzophenone) and Amorphous Poly(2,5-benzophenone), a Soluble Poly(p-phenylene)
  • National Center for Biotechnology Information. (n.d.). tert-Butyl carbamate.

  • PubMed. (2013, February 1).
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  • BenchChem. (n.d.). Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)
  • ACS Publications. (2020, April 16). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers.
  • PubChem. (n.d.). Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)
  • Sci-Hub. (2000). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone.
  • ChemicalBook. (n.d.). 4-TERT-BUTYL-4'-CHLOROBENZOPHENONE | 67743-49-1.
  • Google Patents. (n.d.). CN1256313C - Process for preparing 4-tert-butoxy-chlorobenzene.
  • RSC Publishing. (n.d.). Synthesis of 3-chloro-6-((4-(di-tert-butyl[18F]fluorosilyl)-benzyl)oxy).
  • ChemRxiv. (n.d.). Exploring the effects of bay position chlorination on the emissive properties of chloro-(chloro)n-boron subnaphthalocyanines for.
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Technical Support Center: Catalyst Selection for Reactions with 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during catalytic reactions with this sterically hindered and electronically complex substrate.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. However, its unique structure, featuring a bulky tert-butyl group and electron-withdrawing halogens on different phenyl rings, presents distinct challenges for catalyst selection and reaction optimization. This guide is designed to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed with this compound?

A1: The primary reactions involving this substrate are typically:

  • Asymmetric Reduction: Conversion of the prochiral ketone to a chiral alcohol is a crucial transformation for the synthesis of many biologically active molecules.[1][2]

  • Cross-Coupling Reactions: The chloro- and fluoro-substituted ring is a handle for C-C and C-N bond formation, most commonly through Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[3][4][5]

  • Grignard-type Reactions: Addition of organometallic reagents to the carbonyl group to form tertiary alcohols.

Q2: Why is catalyst selection so critical for this specific benzophenone derivative?

A2: The substrate's structure imposes several constraints:

  • Steric Hindrance: The bulky tert-butyl group can impede the approach of the catalyst to the carbonyl or the aryl halide, slowing down the reaction rate.[3]

  • Electronic Effects: The electron-withdrawing benzoyl group can deactivate the chloro-substituted ring towards oxidative addition in cross-coupling reactions. Conversely, the chloro and fluoro substituents influence the electrophilicity of the carbonyl carbon.

  • Chemoselectivity: In cross-coupling reactions, the catalyst must selectively activate the C-Cl bond over the C-F bond. In reductions, the catalyst should ideally not interact with the aryl halides.

Troubleshooting Guide: Asymmetric Reduction of the Ketone

The enantioselective reduction of the ketone functionality is a common objective.[6] However, achieving high enantioselectivity and yield can be challenging.

Problem 1: Low Enantioselectivity in Asymmetric Reduction

Symptoms:

  • The product alcohol is formed, but the enantiomeric excess (ee) is below the desired level.

  • Inconsistent ee values between batches.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Inappropriate Chiral Catalyst/Ligand The chiral environment of the catalyst is not sufficiently discriminating for this specific substrate.Screen a panel of catalysts. For borane-mediated reductions, oxazaborolidine catalysts (CBS catalysts) are a good starting point.[7][8] For transfer hydrogenations, consider Ru- or Rh-based catalysts with chiral diamine or amino alcohol ligands.[6]
Sub-Optimal Reaction Temperature Temperature can significantly impact the flexibility of the catalyst-substrate complex, affecting enantioselectivity.Run the reaction at a lower temperature. While this may slow the reaction rate, it often improves enantiomeric excess.[7]
Interference from Solvents Coordinating solvents can compete with the substrate for binding to the catalyst, altering the chiral environment.Use non-coordinating solvents like toluene or THF. Ensure solvents are rigorously dried.
Catalyst Aging or Decomposition Some catalysts, like isolated CBS reagents, can degrade upon storage, leading to lower reproducibility.[7]Use freshly prepared or in situ generated catalysts.[7][8] Store catalysts under an inert atmosphere and at the recommended temperature.
Experimental Protocol: In Situ Generation of Oxazaborolidine Catalyst for Asymmetric Reduction

This protocol is adapted from methodologies known for their reliability.[7][8]

  • Catalyst Preparation (In Situ):

    • To a flame-dried flask under argon, add a solution of (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one (10 mol%) in anhydrous THF.

    • Slowly add a 1.0 M solution of borane-THF complex (1.0 equiv) at room temperature.

    • Stir for 5-10 minutes. The catalyst is now ready for use.

  • Reduction Reaction:

    • Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).

    • Slowly add a solution of this compound in anhydrous THF.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of methanol.

    • Proceed with standard aqueous workup and purification.

Problem 2: Sluggish or Incomplete Reduction

Symptoms:

  • The reaction stalls with significant starting material remaining.

  • Reaction times are excessively long.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Steric Hindrance The bulky tert-butyl group is sterically hindering the approach of the hydride to the carbonyl.Switch to a less sterically demanding hydride source. For example, if using a bulky borane, consider catecholborane.[6] Alternatively, increase the catalyst loading slightly (e.g., from 5 mol% to 10 mol%).
Insufficiently Active Catalyst The chosen catalyst may not have a high enough turnover frequency for this substrate.For catalytic hydrogenations, ensure the catalyst is properly activated (e.g., pre-reduction of a palladium precursor). For transfer hydrogenations, ensure the hydrogen donor (e.g., isopropanol, formic acid) is of high purity and used in sufficient excess.[6]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituted ring allows for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are powerful methods for C-C and C-N bond formation.[4][5][9][10][11]

Catalyst Selection Logic for Cross-Coupling

The choice of catalyst is paramount due to the sterically hindered and electron-deficient nature of the aryl chloride.

G cluster_0 Substrate Properties cluster_1 Catalyst Requirements cluster_2 Recommended Catalyst Systems Steric_Hindrance Sterically Hindered (ortho-benzoyl group) Bulky_Ligand Bulky, Electron-Rich Ligand (e.g., Buchwald phosphines, NHCs) Steric_Hindrance->Bulky_Ligand Requires catalyst that can overcome steric clash Electronic_Deactivation Electron-Deficient Aryl Chloride (due to benzoyl group) Electronic_Deactivation->Bulky_Ligand Requires electron-rich ligand to promote oxidative addition Suzuki Suzuki-Miyaura (C-C Coupling) Bulky_Ligand->Suzuki Buchwald Buchwald-Hartwig (C-N Coupling) Bulky_Ligand->Buchwald Active_Pd_Source Active Pd(0) Source (e.g., Pd2(dba)3, Pd(OAc)2) Active_Pd_Source->Suzuki Active_Pd_Source->Buchwald

Caption: Catalyst selection workflow for cross-coupling reactions.

Problem 3: Low Yield in Suzuki-Miyaura Coupling

Symptoms:

  • Poor conversion to the desired biaryl product.

  • Formation of side products, such as homocoupling of the boronic acid or protodehalogenation of the starting material.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Inefficient Oxidative Addition The C-Cl bond is deactivated by the benzoyl group, making the rate-determining oxidative addition step slow.[3][12]Use a catalyst system known for activating aryl chlorides. This typically involves a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[13][14][15]
Steric Hindrance from Ligand While bulky ligands are necessary, an excessively large ligand can itself hinder the reaction with a sterically demanding substrate.If using a very bulky ligand like XPhos, consider trying a slightly smaller but still electron-rich ligand like SPhos or a palladacycle catalyst.[12]
Incorrect Base The choice of base is critical for the transmetalation step. A base that is too weak may not activate the boronic acid sufficiently.For challenging aryl chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than K₂CO₃.[12] The base must be anhydrous.
Catalyst Poisoning Impurities in the reagents or solvents can poison the palladium catalyst.[16]Use high-purity, degassed solvents and reagents. Ensure the boronic acid is free of impurities.[16][17]
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride

This protocol employs a modern catalyst system suitable for challenging substrates.[14][15]

  • Reaction Setup:

    • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a strong, anhydrous base (e.g., K₃PO₄, 2.0-3.0 mmol).

    • Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

    • Evacuate and backfill the tube with argon three times.

  • Reaction Execution:

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Heat the reaction to the appropriate temperature (typically 80-110 °C).

    • Monitor the reaction by TLC or LC-MS.

  • Workup:

    • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography.

Problem 4: Failure in Buchwald-Hartwig Amination

Symptoms:

  • No formation of the desired C-N coupled product.

  • Decomposition of the starting materials.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Incompatible Base/Amine Combination Strong bases like NaOtBu or LHMDS can deprotonate some primary amines, leading to side reactions or catalyst inhibition.Use a weaker base like Cs₂CO₃ or K₃PO₄ if the amine is sensitive. For primary amines, using benzophenone imine as an ammonia equivalent followed by hydrolysis can be a very effective strategy.[4][13][18][19]
Ligand Decomposition Some phosphine ligands can be sensitive to the reaction conditions, especially at high temperatures.Use a robust, well-established ligand for Buchwald-Hartwig aminations, such as XPhos or a Josiphos-type ligand.[4][13]
Oxygen Sensitivity The Pd(0) active catalyst is sensitive to oxygen. Inadequate inert atmosphere technique is a common cause of failure.Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Troubleshooting Catalyst Poisoning

Catalyst poisoning is a frequent issue in cross-coupling reactions, leading to stalled or failed experiments.[16][20]

Sources

Technical Support Center: Characterization of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the challenges in the characterization of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone.

Introduction

This compound is a complex substituted aromatic ketone, a class of compounds pivotal as intermediates in the synthesis of pharmaceuticals and advanced materials.[1][2] Its unique substitution pattern, featuring a bulky tert-butyl group and two different halogens on separate phenyl rings, presents specific challenges in analytical characterization. Accurate determination of its purity, impurity profile, and physicochemical properties is critical for ensuring quality, safety, and performance in its downstream applications.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource. It is structured in a question-and-answer format to directly address common issues and troubleshooting scenarios encountered during the characterization of this molecule.

Physicochemical Properties Overview

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
Molecular Formula C₁₇H₁₆ClFODerived
Molecular Weight 306.76 g/mol Calculated
Structure (4-tert-butylphenyl)(3-chloro-5-fluorophenyl)methanoneIUPAC
Predicted LogP ~5.5 - 6.0ChemDraw/ACD Labs Prediction
Predicted pKa Not ionizable under typical pH rangesN/A
Appearance Likely a white to off-white solid[3]

General Analytical Workflow

A comprehensive characterization of a novel or key intermediate like this compound requires a multi-technique approach. The following workflow ensures that identity, purity, and stability are thoroughly assessed.

Analytical_Workflow substance Substance: 4-Tert-butyl-3'-chloro- 5'-fluorobenzophenone hplc Purity & Impurity Profile (HPLC/UPLC-UV) substance->hplc nmr Structure Elucidation & Identification (¹H, ¹³C, ¹⁹F NMR) substance->nmr ms Molecular Weight Confirmation & Fragmentation (LC-MS, GC-MS) substance->ms thermal Thermal Properties (DSC/TGA) substance->thermal ftir Functional Group ID (FTIR) substance->ftir report Comprehensive Characterization Report hplc->report nmr->report ms->report thermal->report ftir->report

Caption: A multi-technique workflow for comprehensive characterization.

Troubleshooting Guides & FAQs

Section 1: High-Performance Liquid Chromatography (HPLC/UPLC)

The primary challenge in the chromatography of this compound is resolving it from structurally similar impurities, such as positional isomers that can arise during synthesis.[1]

Q1: I'm developing a reverse-phase HPLC method for purity analysis, but my main peak is tailing significantly. What is the likely cause and solution?

A: Peak tailing for a non-ionizable, hydrophobic molecule like this on a C18 column often points to secondary interactions between the polar carbonyl group and residual, un-capped silanols on the silica stationary phase.

  • Causality: The lone pair electrons on the carbonyl oxygen can form hydrogen bonds with acidic silanol groups (Si-OH) on the column packing material. This secondary interaction mechanism slows a portion of the analyte molecules, causing them to elute later than the main band, resulting in a tail.

  • Troubleshooting Protocol:

    • Lower Mobile Phase pH: Add 0.1% formic acid or phosphoric acid to the aqueous and organic mobile phases.[4] Protonating the silanol groups (Si-OH₂⁺) reduces their ability to interact with the analyte.

    • Use a Modern Column: Employ a column with advanced end-capping technology (e.g., a "low silanol activity" column) or a hybrid particle column (e.g., BEH) which has fewer exposed silanols.[4]

    • Increase Temperature: Raising the column temperature to 35-40°C can improve peak symmetry by reducing interaction strength and lowering mobile phase viscosity.

    • Mobile Phase Modifier (Advanced): If tailing persists, adding a small amount (e.g., 0.1%) of a competitive base like triethylamine (TEA) can mask the silanol sites, but this may not be suitable for LC-MS applications.[5]

Q2: My synthesis could produce the 3'-fluoro-5'-chloro isomer. How can I confirm its presence and resolve it from my main product?

A: Resolving positional isomers of halogenated aromatics is a classic chromatographic challenge that requires high-efficiency separations.[1] The difference in dipole moment between the two isomers is the key to their separation.

  • Expert Insight: While both isomers have the same mass and similar hydrophobicity, their interaction with the stationary phase will differ slightly. Phenyl-based stationary phases (e.g., Phenyl-Hexyl) are an excellent choice as they offer alternative selectivity based on π-π interactions, which are sensitive to the electronic distribution across the aromatic rings.

Experimental Protocol: Isomer Resolution

  • Column Selection: Start with a high-resolution, sub-2 µm particle UPLC column or a 3 µm particle HPLC column. Compare a standard C18 column with a Phenyl-Hexyl column.

  • Mobile Phase: Use an Acetonitrile/Water gradient. Acetonitrile often provides better selectivity for aromatic compounds compared to methanol.

  • Gradient Optimization:

    • Begin with a broad scouting gradient (e.g., 5% to 95% Acetonitrile over 15 minutes).

    • Once the approximate elution time is known, run a shallow gradient around that time point (e.g., increase Acetonitrile by 0.5% per minute). This significantly enhances resolution.

  • Temperature Screening: Analyze the sample at different temperatures (e.g., 25°C, 40°C, 60°C). Temperature can alter the selectivity between closely related isomers.

  • Confirmation: Use high-resolution mass spectrometry (HRMS) to confirm that the two peaks have the same mass-to-charge ratio, strongly suggesting they are isomers.

Troubleshooting_HPLC start Poor Resolution or Peak Shape in HPLC check_tailing Is the main peak tailing? start->check_tailing check_isomers Are isomers suspected? check_tailing->check_isomers  No silanol Cause: Silanol Interaction check_tailing->silanol  Yes selectivity Cause: Insufficient Selectivity check_isomers->selectivity  Yes solution_tailing Solutions: 1. Lower mobile phase pH (0.1% FA). 2. Use end-capped column. 3. Increase temperature. silanol->solution_tailing solution_isomers Solutions: 1. Use Phenyl-Hexyl column. 2. Optimize with shallow gradient. 3. Screen different temperatures. selectivity->solution_isomers

Caption: Troubleshooting flowchart for common HPLC issues.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation. The presence of ¹⁹F provides a powerful and highly sensitive additional probe for confirming the structure.[6]

Q3: I am struggling to assign the aromatic protons in the ¹H NMR spectrum due to complex splitting. How can I simplify this?

A: The aromatic region will be complex due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings. ¹⁹F decoupling is the most effective way to simplify the ¹H spectrum.

  • Causality: The ¹⁹F nucleus has a spin of I = 1/2, just like a proton, and it couples to nearby protons through bonds, splitting their signals.[6] A proton meta to the fluorine will show a ³JHF coupling of ~5-8 Hz, while a proton para to the fluorine will show a ⁴JHF of ~1-3 Hz. These additional splittings overlay the standard ortho, meta, and para H-H couplings, creating complex multiplets.

  • Solution:

    • Acquire a Standard ¹H Spectrum: Record the normal, fully coupled spectrum.

    • Acquire a ¹⁹F-Decoupled ¹H Spectrum: This experiment irradiates the fluorine nucleus, causing it to rapidly change its spin state. This averages out its magnetic coupling to the protons, causing all H-F couplings to collapse. The proton signals will simplify to standard H-H splitting patterns (e.g., doublets, triplets), making assignment straightforward.

    • Compare Spectra: By comparing the two spectra, you can definitively identify which protons are coupled to the fluorine atom.

Q4: What should I look for in the ¹⁹F NMR spectrum?

A: The ¹⁹F NMR spectrum is an exceptionally clean and powerful tool for this molecule. Because fluorine is rare in most organic molecules, the spectrum is often simple, with a wide chemical shift range that is very sensitive to the electronic environment.[7]

  • Expected Spectrum: You should observe a single ¹⁹F resonance.

  • Splitting Pattern: This signal will be split by the protons on the same ring. You should expect to see a triplet of triplets (tt) or a doublet of doublets of doublets (ddd) due to coupling to the two ortho protons (³JHF) and the one para proton (⁵JHF). The meta coupling (⁴JHF) is often smaller and may not be resolved.

  • Quantitative Analysis (qNMR): ¹⁹F NMR is excellent for quantification because of its high sensitivity and the lack of signal overlap. By adding a known amount of a fluorine-containing internal standard (e.g., 4,4'-difluorobenzophenone), you can accurately determine the concentration or purity of your sample by integrating the respective signals.

Section 3: Mass Spectrometry (MS)

MS confirms the molecular weight and provides structural information through fragmentation analysis.

Q5: What are the key fragments I should look for in the Electron Ionization (EI) mass spectrum?

A: The EI-MS fragmentation of a benzophenone is dominated by cleavage adjacent to the carbonyl group (alpha-cleavage) and the presence of a chlorine atom will produce a characteristic M+2 isotopic peak.

  • Fragmentation Pathway:

    • Molecular Ion (M⁺): You will see a strong molecular ion peak cluster at m/z 306 and 308. The peak at m/z 308 should be approximately one-third the height of the peak at m/z 306, which is the characteristic isotopic signature of a single chlorine atom.

    • Alpha-Cleavage: The most likely fragmentation is the loss of one of the substituted phenyl rings to form stable acylium ions.

      • Loss of tert-butylphenyl radical: This will produce a fragment corresponding to the [C₇H₃ClFO]⁺ ion at m/z 157 (and 159). This is expected to be a major peak.

      • Loss of chlorofluorophenyl radical: This will produce a fragment corresponding to the [C₁₁H₁₃O]⁺ ion at m/z 161.

    • Other Fragments: Look for the tert-butylphenyl cation [C₁₀H₁₃]⁺ at m/z 133 and the chlorofluorophenyl cation [C₆H₃ClF]⁺ at m/z 129 (and 131).

Table: Expected MS Fragments

Fragment IonStructurePredicted m/zKey Feature
[M]⁺[C₁₇H₁₆ClFO]⁺306 / 308Molecular Ion, 3:1 ratio
[M - C₁₀H₁₃]⁺[C₇H₃ClFO]⁺157 / 1593-chloro-5-fluorobenzoyl cation
[M - C₇H₃ClF]⁺[C₁₀H₁₃CO]⁺1614-tert-butylbenzoyl cation
[C₁₀H₁₃]⁺(CH₃)₃C-C₆H₄⁺133tert-butylphenyl cation
[C₆H₃ClF]⁺Cl-C₆H₃-F⁺129 / 1313-chloro-5-fluorophenyl cation
Section 4: Thermal Analysis (TGA/DSC)

Thermal analysis is crucial for determining the melting point, thermal stability, and checking for different crystalline forms (polymorphism).[8]

Q6: My DSC shows a sharp endotherm, but my TGA shows a slight weight loss starting well below the decomposition temperature. Is this a stability issue?

A: This is a classic scenario that usually indicates the presence of residual solvent, not premature decomposition.

  • Causality & Interpretation:

    • DSC (Differential Scanning Calorimetry): The sharp endotherm corresponds to the melting point of your compound, indicating the energy absorbed during the solid-to-liquid phase transition.

    • TGA (Thermogravimetric Analysis): TGA measures weight change as a function of temperature. A slow, gradual weight loss at temperatures below 200°C is characteristic of the evaporation of trapped solvent from the crystal lattice.[9] True thermal decomposition for a molecule like this would typically be a sharp, significant weight loss at a much higher temperature (>250-300°C).

  • Verification Protocol:

    • Headspace GC-MS: To confirm the presence and identify the specific solvent, dissolve a sample in a high-boiling solvent (e.g., DMSO) in a sealed headspace vial, heat it, and inject the vapor phase into a GC-MS.

    • ¹H NMR: Dissolve a large amount of your sample in a deuterated solvent (e.g., CDCl₃) that does not have overlapping signals with common synthesis solvents. You should be able to see small peaks corresponding to solvents like ethyl acetate, hexane, or toluene.

    • Remediation: If residual solvent is confirmed, re-crystallize the material or dry it further under a high vacuum at an elevated temperature (well below the melting point) to remove the trapped solvent.

References

  • Smith, R. D., Bishara, R. H., & Drummond, P. E. (1981). The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography. Journal of Liquid Chromatography, 4(12), 2205-2212. [Link]

  • Verevkin, S. P., et al. (2020). Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. Molecules, 25(21), 5038. [Link]

  • SIELC Technologies. Separation of Benzophenone on Newcrom R1 HPLC column. [Link]

  • Hu, Q., et al. (2022). Polarity- and Pressure-Induced Emission from a Benzophenone-Based Luminophore. ResearchGate. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzophenone. [Link]

  • Cunha, S. C., et al. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 10(1), 53-61. [Link]

  • Adeboye, O. O., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [Link]

  • Al-Hetlani, E., et al. (2016). Core-Shell Diamond as a Support for Solid-Phase Extraction and High-Performance Liquid Chromatography. ResearchGate. [Link]

  • MDPI. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. MDPI. [Link]

  • PubChem. 4-tert-Butylbenzophenone. National Institutes of Health. [Link]

  • Belhcen, A., et al. (2024). Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Chemical Review and Letters, 7, 942-956. [Link]

  • Cheméo. Chemical Properties of 4-tert-Butyl-benzophenone (CAS 22679-54-5). [Link]

  • Zacharis, C. K., & Tzanavaras, P. D. (2021). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Molecules, 26(22), 6985. [Link]

  • Johansson, M. (2017). Quantitative NMR spectroscopy on fluorine-containing drugs. DiVA portal. [Link]

  • L Bester, et al. (2011). An electrochemical and computational chemistry study of substituted benzophenones. ScienceDirect. [Link]

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Validation & Comparative

A Comparative Guide to 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone for Photopolymerization Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and processing efficiencies. This guide offers an in-depth comparative analysis of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone, a halogenated and alkyl-substituted aromatic ketone, benchmarking its performance against other common photoinitiators. We will delve into the underlying photochemical mechanisms, present key performance data, and provide detailed experimental protocols for evaluation.

The Central Role of Type II Photoinitiators

Photopolymerization is a process where liquid monomers and oligomers are converted into a solid polymer network upon exposure to light. This transformation is driven by photoinitiators, molecules that absorb light and generate reactive species, typically free radicals, to initiate polymerization.[1]

Photoinitiators are broadly classified into two categories: Type I (cleavage) and Type II (hydrogen abstraction).[2] this compound belongs to the Type II class, which is characterized by a bimolecular initiation mechanism.[3][4] Upon absorption of UV radiation, the benzophenone derivative is excited to a short-lived singlet state, which then efficiently converts to a more stable and long-lived triplet state through intersystem crossing (ISC).[3] In this excited triplet state, the photoinitiator abstracts a hydrogen atom from a co-initiator or synergist, most commonly a tertiary amine.[3][5] This hydrogen abstraction event generates an aminoalkyl radical, which is the primary species responsible for initiating the polymerization of monomers like acrylates, and a ketyl radical.[3]

In Focus: this compound

The molecular structure of this compound is designed to enhance specific properties compared to the parent benzophenone molecule. The presence of a tert-butyl group can increase solubility in organic media and influence the photophysical properties. The electron-withdrawing chloro and fluoro substituents on the second phenyl ring are expected to modify the energy levels of the excited states and potentially influence the efficiency of intersystem crossing and hydrogen abstraction.

Performance Benchmarking: A Comparative Analysis

The efficacy of a photoinitiator is a multi-faceted characteristic. Key performance indicators include its light absorption properties, the speed of polymerization it can induce, and its tendency to cause discoloration (yellowing) in the final cured product.

Photoinitiatorλmax (nm)Molar Extinction Coefficient (ε)Polymerization Rate (Rp)Final Conversion (%)Yellowing Index
Benzophenone (BP)~250, ~340ModerateBaselineBaselineModerate
This compound (Data not publicly available)(Data not publicly available)(Requires experimental determination)(Requires experimental determination)(Requires experimental determination)
4-Methylbenzophenone~255, ~335ModerateHigher than BPHigher than BPModerate-High
4,4'-Bis(diethylamino)benzophenone (EMK)~380HighVery HighVery HighHigh

The substitution pattern on the benzophenone scaffold significantly impacts its photochemical and photophysical properties, thereby affecting its efficiency.[6] For instance, the introduction of electron-donating groups can lead to a red-shift in the absorption maxima.[7]

The Indispensable Role of Amine Synergists

For Type II photoinitiators like this compound, the presence of an amine synergist is crucial for efficient radical generation.[8] These synergists, such as N-methyldiethanolamine (MDEA) or ethyl-4-(dimethylamino)benzoate (EDB), readily donate a hydrogen atom to the excited photoinitiator.[9] Furthermore, amine synergists play a vital role in mitigating oxygen inhibition, a common issue in free-radical polymerization where atmospheric oxygen scavenges the initiating radicals, leading to incomplete curing, especially at the surface.[8]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the photoinitiation mechanism and a typical experimental workflow for performance evaluation.

G cluster_0 Photoinitiation Mechanism PI (S0) Photoinitiator (Ground State) PI (S1) Photoinitiator (Singlet State) PI (S0)->PI (S1) UV Light (hν) PI (T1) Photoinitiator (Triplet State) PI (S1)->PI (T1) Intersystem Crossing (ISC) Radicals Initiating Radicals (Aminoalkyl Radical + Ketyl Radical) PI (T1)->Radicals Hydrogen Abstraction Co-initiator Amine Co-initiator (R3N-CH) Co-initiator->Radicals Polymerization Monomer Polymerization Radicals->Polymerization

Caption: Mechanism of Type II Photoinitiation.

G cluster_1 Experimental Workflow Prep Formulation Preparation (Monomer + PI + Co-initiator) Sample Sample Preparation (e.g., thin film) Prep->Sample Analysis Instrumental Analysis (e.g., RT-FTIR, Photo-DSC) Sample->Analysis Irradiation Controlled UV Irradiation Analysis->Irradiation Data Data Acquisition (e.g., Conversion vs. Time) Analysis->Data Irradiation->Analysis Comparison Performance Comparison Data->Comparison

Caption: Workflow for Photoinitiator Efficiency Evaluation.

Experimental Protocols for Comprehensive Evaluation

To rigorously compare this compound with other photoinitiators, a series of standardized experiments should be conducted.

UV-Visible Spectroscopy for Absorption Characteristics

Objective: To determine the light absorption properties of the photoinitiator, which is crucial for matching with a UV light source.[3]

Methodology:

  • Prepare dilute solutions of the photoinitiator in a suitable solvent (e.g., acetonitrile).

  • Use a spectrophotometer to record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).[3]

  • Identify the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε).[3]

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Curing Kinetics

Objective: To monitor the rate of polymerization in real-time by tracking the disappearance of monomer double bonds.[10][11]

Methodology:

  • Prepare a formulation containing the monomer (e.g., trimethylolpropane trimethacrylate, TMPTMA), the photoinitiator, and a co-initiator.[7]

  • Place a small drop of the formulation between two transparent substrates (e.g., polypropylene films).

  • Position the sample in an FTIR spectrometer and initiate UV irradiation from a controlled light source.

  • Monitor the decrease in the area of the acrylate double bond peak (e.g., around 1635 cm⁻¹) as a function of time.

  • Calculate the percentage conversion and the rate of polymerization (Rp).[11]

Photo-Differential Scanning Calorimetry (Photo-DSC)

Objective: To measure the heat evolved during polymerization, which is proportional to the extent of reaction.[11]

Methodology:

  • Place a small, accurately weighed amount of the liquid formulation into a DSC sample pan.

  • Position the pan in a Photo-DSC instrument equipped with a UV light source.[3]

  • Irradiate the sample and measure the heat flow as a function of time.

  • The integrated area of the exothermic peak corresponds to the total heat of polymerization, from which the conversion can be calculated.

Yellowness Index Measurement

Objective: To quantify the degree of discoloration in the cured polymer, a critical factor for applications requiring high optical clarity.

Methodology:

  • Prepare cured polymer samples of a standardized thickness.

  • Use a spectrophotometer or colorimeter to measure the tristimulus values (X, Y, Z) of the sample.[12]

  • Calculate the Yellowness Index (YI) according to standard methods such as ASTM E313.[13][14] A lower YI value indicates less yellowing.[12]

Conclusion

While this compound is structurally poised to be an effective Type II photoinitiator, a comprehensive evaluation of its performance requires systematic experimental investigation. By employing the methodologies outlined in this guide, researchers can generate the necessary data to compare its efficacy against established photoinitiators like benzophenone and its other derivatives. The strategic selection of a photoinitiator, based on empirical data, is a critical step in the development of advanced photopolymerizable materials for a wide array of scientific and industrial applications.

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A Comparative Guide to the Structural Validation of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of research. For a compound such as 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone, a substituted benzophenone derivative with potential applications stemming from the photochemical properties of its class, precise structural data is not merely academic—it is a prerequisite for understanding its function, reactivity, and interaction with biological systems.[1]

This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound. It establishes single-crystal X-ray crystallography as the gold standard for absolute structure determination while exploring the synergistic roles of spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful technique for determining the precise arrangement of atoms within a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a three-dimensional electron density map of the molecule, revealing exact bond lengths, bond angles, and stereochemistry.[3][4] This level of detail is unattainable by most other analytical methods and is why it is considered the definitive proof of structure.[5]

Causality in Experimental Design: Why Crystallography is Crucial

For a molecule with multiple substituents on two aromatic rings, such as this compound, the possibility of isomeric confusion is significant. Spectroscopic methods alone may struggle to definitively assign the precise positional chemistry (e.g., 3'-chloro-5'-fluoro vs. 3'-fluoro-5'-chloro). X-ray crystallography eliminates this ambiguity, providing a clear and unambiguous spatial map of the molecule.[5]

Experimental Workflow: From Powder to Structure

The process of obtaining a crystal structure is a multi-step, self-validating system. Each stage provides quality checks to ensure the final structure is accurate and reliable.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample mounting Crystal Mounting crystal_growth->mounting Suitable Single Crystal diffraction X-ray Diffraction mounting->diffraction Mounted Crystal integration Data Integration diffraction->integration Diffraction Images solution Structure Solution integration->solution hkl file refinement Refinement solution->refinement Initial Model validation Validation & Deposition refinement->validation Final Structure output Final Crystallographic Information File (CIF) validation->output CIF File

Caption: Workflow for Single-Crystal X-ray Diffraction.

Detailed Experimental Protocol
  • Crystal Growth (The Critical Step) : High-quality single crystals are paramount.[4] For a compound like this compound, slow evaporation from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is a common starting point. A saturated solution of the purified compound is prepared and left undisturbed in a vibration-free environment. The goal is to grow crystals of sufficient size (typically >0.1 mm in all dimensions) and quality.[4]

  • Data Collection : A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector.[6]

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match as closely as possible.[3]

  • Validation and Deposition : The final structural model is validated using metrics like the R-factor and checked for geometric sanity.[7] The data is then typically deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number.[8][9]

Representative Crystallographic Data

While a public crystal structure for this compound is not available as of this guide's publication, the following table presents expected parameters based on analyses of similar benzophenone derivatives found in the Cambridge Structural Database (CSD).[10][11]

ParameterRepresentative ValueSignificance
Chemical FormulaC₁₇H₁₆ClFOConfirms elemental composition.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic crystal symmetry.
Space GroupP2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell.[12]
a, b, c (Å)10-20 ÅUnit cell dimensions.
α, γ (°)90°Unit cell angles.
β (°)90-110° (for monoclinic)Unit cell angle.
V (ų)1500-2500 ųVolume of the unit cell.
Z4Number of molecules in the unit cell.
R₁ [I>2σ(I)]< 0.05A key indicator of the quality of the refinement; lower is better.
wR₂ (all data)< 0.15A weighted R-factor that includes all data.
CCDC Deposition No.e.g., 2361541-2361545Unique identifier for retrieving the data from the CCDC.[10]

Orthogonal Validation: Spectroscopic Methods

While X-ray crystallography provides a definitive solid-state structure, it is crucial to confirm that this structure is consistent with the compound's properties in solution and to verify its key functional features. This is achieved using a suite of orthogonal (independent) spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure in solution.[13] It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei, such as ¹H, ¹³C, and ¹⁹F.

Expected NMR Data for this compound:

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationKey Information
¹H NMR ~1.35singlet (s)9HConfirms the nine equivalent protons of the tert-butyl group.
7.20 - 7.80multiplet (m)7HAromatic protons. The specific splitting patterns confirm substitution.
¹³C NMR ~35, ~312 signalsTert-butyl carbons (quaternary and methyls).
125 - 140Multiple signalsAromatic carbons.
~1951 signalCharacteristic ketone carbonyl carbon.[14] Conjugation to rings shifts it upfield from a simple aliphatic ketone (~210 ppm).[15]
¹⁹F NMR -100 to -120triplet (t) or doublet of doublets (dd)Presence and environment of the fluorine atom, with coupling to adjacent aromatic protons.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable fragmentation data, confirming the elemental composition and structural motifs.[16][17]

Expected MS Data:

  • Molecular Ion (M⁺): m/z ≈ 290.08. The exact mass measurement would confirm the formula C₁₇H₁₆ClFO.

  • Key Fragments: Benzophenone derivatives typically fragment at the bonds adjacent to the carbonyl group.[18]

    • m/z = 183/185: [ClFC₆H₃CO]⁺ fragment (showing isotopic pattern for Cl).

    • m/z = 135: [(CH₃)₃CC₆H₄CO]⁺ fragment.

    • m/z = 105: [C₆H₅CO]⁺ (benzoyl cation), if rearrangement occurs.

    • m/z = 77: [C₆H₅]⁺ (phenyl cation).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.[19] For this molecule, the most prominent feature is the carbonyl (C=O) stretch.

Expected IR Data:

  • C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ . The conjugation with two aromatic rings lowers the frequency from a typical ketone (~1715 cm⁻¹).[20][21]

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the tert-butyl group) appear just below 3000 cm⁻¹.

  • C-Cl and C-F Stretches: These appear in the fingerprint region (below 1400 cm⁻¹) and can be harder to assign definitively.

Comparative Analysis: A Synergistic Approach

No single technique provides all the necessary information. A robust structural validation relies on the synergy between crystallography and spectroscopy.

logic_flow cluster_techniques Analytical Techniques cluster_info Information Provided Compound This compound XRD X-Ray Crystallography Compound->XRD NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR info_xrd Definitive 3D Structure (Solid State) - Bond Lengths/Angles - Absolute Stereochemistry XRD->info_xrd info_nmr Connectivity & Environment (Solution State) - Proton/Carbon Framework - Isomer Confirmation NMR->info_nmr info_ms Molecular Weight & Fragmentation - Elemental Formula - Structural Motifs MS->info_ms info_ir Functional Groups - Carbonyl Presence - Aromatic/Aliphatic C-H IR->info_ir Conclusion Unambiguous Structural Validation info_xrd->Conclusion info_nmr->Conclusion info_ms->Conclusion info_ir->Conclusion

Caption: Complementary nature of analytical techniques.

TechniqueInformation ProvidedSample PhaseThroughputKey StrengthLimitation
X-ray Crystallography Absolute 3D atomic arrangementSolid (single crystal)LowUnambiguous structure proofRequires high-quality crystals; not suitable for amorphous solids or oils.
NMR Spectroscopy Atomic connectivity and chemical environmentSolutionHighExcellent for isomer differentiation in solutionDoes not provide bond lengths/angles directly; complex spectra can be challenging to interpret.
Mass Spectrometry Molecular weight and elemental formulaGas/SolutionHighHigh sensitivity; confirms molecular formulaFragmentation can be complex; does not distinguish between all isomers.
Infrared Spectroscopy Presence of functional groupsSolid/Liquid/GasVery HighFast and simple confirmation of key bonds (e.g., C=O)Provides limited information on the overall molecular skeleton.

Conclusion

The structural validation of this compound is best achieved through a multi-faceted, hierarchical approach. Single-crystal X-ray crystallography stands alone as the definitive method for determining the absolute, three-dimensional structure in the solid state, resolving any potential ambiguity in substituent positioning. However, its findings must be supported by a suite of orthogonal spectroscopic techniques. NMR spectroscopy confirms the structural integrity and connectivity in solution, Mass Spectrometry validates the molecular weight and elemental composition, and Infrared Spectroscopy provides rapid confirmation of essential functional groups. Together, these methods form a self-validating system that provides the highest level of confidence required by researchers, scientists, and drug development professionals.

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A Comparative Guide to Benzophenone Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Benzophenone Core

Benzophenone, a simple yet remarkably versatile diaryl ketone, serves as a foundational chromophore in the landscape of modern photochemistry and organic synthesis.[1] Its utility stems from a unique set of photophysical properties, most notably its near-quantitative efficiency in undergoing intersystem crossing (ISC) from an initially photoexcited singlet state (S₁) to a long-lived triplet excited state (T₁).[2][3] This triplet state is the primary photoactive species, acting as a potent hydrogen abstractor and an energy transfer agent.

The true power of benzophenone, however, lies in its modularity. The introduction of substituents onto its phenyl rings allows for the fine-tuning of its electronic and steric properties.[1] This guide provides a comparative analysis of key benzophenone derivatives, offering researchers the insights needed to select the optimal derivative for specific synthetic applications, from photosensitization to the design of photo-removable protecting groups.

The Foundation: Photophysical Principles

The journey of a benzophenone molecule upon irradiation begins with the absorption of UV light (typically 250-370 nm), promoting it to an excited singlet state (S₁). Due to highly efficient spin-orbit coupling, it rapidly undergoes intersystem crossing to the triplet state (T₁) with a quantum yield (Φ_ISC) approaching unity.[2][3] The character of this triplet state, primarily n,π* (an electron promoted from a non-bonding oxygen orbital to a π* orbital), is responsible for its high reactivity.[3]

Substituents dramatically influence these properties. Electron-donating groups (EDGs) like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) can raise the energy of the n,π* state and lower the energy of a π,π* state, sometimes causing a state-switching effect which alters reactivity. Conversely, electron-withdrawing groups (EWGs) can enhance reactivity in certain contexts.[4] The solvent environment also plays a critical role, with solvent-solute interactions influencing absorbance energies and reaction pathways.[5][6]

I. Benzophenone Derivatives as Photosensitizers

As triplet sensitizers, benzophenones transfer their triplet energy to another molecule, enabling photochemical reactions that are otherwise inaccessible. The choice of derivative is critical and depends on the triplet energy of the substrate and the desired reaction pathway.

Comparative Analysis of Key Photosensitizers
DerivativeTriplet Energy (E_T) (kcal/mol)Key Features & Comparative Performance
Benzophenone ~69The benchmark standard. Excellent for reactions requiring high triplet energy, such as the Paterno-Büchi reaction with simple alkenes.[7][8] Its n,π* triplet state is a strong hydrogen abstractor.
4,4'-Dimethoxybenzophenone ~62Lower triplet energy due to EDGs. Less effective for sensitizing high-energy substrates. The π,π* character of its lowest triplet state makes it a poorer hydrogen abstractor than benzophenone.
Michler's Ketone ~61Strong absorption at longer wavelengths (~366 nm) due to powerful -N(CH₃)₂ EDGs.[9] Highly effective sensitizer for reactions like diene dimerization, but can also engage in electron transfer, forming exciplexes.[9][10][11]
Xanthone ~74A planar, rigid analogue. Possesses a higher triplet energy than benzophenone.[12] Its rigid structure can lead to different selectivities in cycloadditions. It is often used when benzophenone's energy is insufficient.[13]
Thioxanthone ~65.5Sulfur analogue of xanthone with strong absorption extending into the visible range.[13][14] It has a longer triplet lifetime than benzophenone and is an efficient sensitizer for generating singlet oxygen.[13]
Application Focus: The Paternò-Büchi Reaction

The [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane is a classic application of benzophenone photosensitization.[7][8] The reaction proceeds via the benzophenone triplet state, which adds to the alkene to form a diradical intermediate. Subsequent intersystem crossing and ring closure yield the oxetane product.[15][16]

The choice of benzophenone derivative directly impacts the reaction's success. For instance, studies on photosensitized DNA damage show that benzophenones with a lowest-lying n,π* triplet state (like benzophenone itself or ketoprofen) are more effective in promoting the Paterno-Büchi reaction with thymine compared to derivatives with a mixed n,π-π,π triplet character (like fenofibrate).[7]

Paterno_Buchi_Mechanism

II. Benzophenone Derivatives as Photo-Removable Protecting Groups

The ability of the benzophenone chromophore to initiate hydrogen abstraction makes it a useful core for designing photo-removable protecting groups (PPGs), often termed "photocaging".[17][18] This strategy provides excellent spatial and temporal control over the release of active molecules like drugs or neurotransmitters.[4][18]

A common strategy involves tethering a benzophenone derivative to a substrate through a linker containing a cleavable C-H bond. Upon UV irradiation, the benzophenone triplet state intramolecularly abstracts a hydrogen atom, initiating a fragmentation cascade that releases the substrate.

Comparative Design Principles
  • Reactivity: Electron-withdrawing groups on the benzophenone core can increase the efficiency of the initial hydrogen abstraction step, leading to faster and more efficient deprotection.[4]

  • Wavelength Control: Substituents can shift the absorption maximum (λ_max), allowing for selective deprotection with different wavelengths of light. For example, derivatives like p-hydroxyphenacyl have emerged as promising PPGs due to their unique rearrangement mechanism upon photoexcitation.[18]

  • Application Example: A benzophenone-based caging strategy has been successfully developed for the N7 position of guanosine in RNA.[4] In this system, irradiation at 365 nm in the presence of a hydrogen donor like EDTA or glycerol triggers the release of the guanosine. The proposed mechanism involves the formation of a ketyl radical, which favors fragmentation to release the protected molecule.[4]

Photocage_Workflow

III. Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzophenone via Friedel-Crafts Acylation

This protocol describes a common method for synthesizing a substituted benzophenone.[19][20]

Materials:

  • Anisole

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol for recrystallization

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous AlCl₃ (1.1 eq) to anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of benzoyl chloride (1.0 eq) and anisole (1.0 eq) in DCM dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from hot ethanol to yield pure 4-methoxybenzophenone.

Protocol 2: Comparative Photosensitization - Paterno-Büchi Reaction

This experiment compares the efficacy of benzophenone vs. 4,4'-dimethoxybenzophenone.

Materials:

  • Benzophenone

  • 4,4'-Dimethoxybenzophenone

  • 2,3-Dimethyl-2-butene

  • Benzene, anhydrous

  • Pyrex and Quartz photoreactors

  • 350 nm UV lamp

Procedure:

  • Reaction A (Benzophenone): In a Pyrex photoreactor tube, dissolve benzophenone (1.0 eq) and 2,3-dimethyl-2-butene (2.0 eq) in anhydrous benzene.

  • Reaction B (4,4'-Dimethoxybenzophenone): In a separate, identical Pyrex tube, dissolve 4,4'-dimethoxybenzophenone (1.0 eq) and 2,3-dimethyl-2-butene (2.0 eq) in anhydrous benzene.

  • Degas both solutions by bubbling nitrogen through them for 20 minutes.

  • Seal the tubes and place them equidistant from a 350 nm UV lamp in a photoreactor.

  • Irradiate for 24 hours at room temperature.

  • After irradiation, remove the solvent from both reactions under reduced pressure.

  • Analyze the crude product mixtures by ¹H NMR to determine the relative conversion and yield of the corresponding oxetane product.

Expected Outcome: Reaction A with benzophenone is expected to show a significantly higher conversion to the oxetane product compared to Reaction B. This demonstrates the superior efficacy of the higher-energy n,π* triplet state of benzophenone for this specific transformation.

Conclusion and Future Outlook

The benzophenone scaffold is a pillar of synthetic photochemistry, offering a tunable platform for a vast array of applications. By understanding how substituents modulate the core photophysical properties—triplet energy, excited-state character, and absorption spectra—researchers can make informed decisions to optimize reaction outcomes. Electron-donating derivatives like Michler's ketone provide access to longer-wavelength photochemistry, while analogues like thioxanthone offer unique reactivity and visible-light absorption.[9][13] As the demand for precise control in materials science and drug development grows, the rational design of novel benzophenone derivatives, including those for applications in organic light-emitting diodes (OLEDs) and advanced photoinitiators, will continue to be a vibrant and essential field of research.[21][22]

References
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  • Oxetane Synthesis through the P
  • Photoreaction of Michler's ketone with benzophenone. Triplet exciplex.
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A Comparative Performance Analysis: 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone vs. Unsubstituted Benzophenone as Type II Photoinitiators

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired curing kinetics, material properties, and process efficiency. Unsubstituted benzophenone has long served as a reliable and well-characterized Type II photoinitiator, a benchmark against which new derivatives are measured. This guide provides an in-depth comparison between the classic benzophenone and a specifically functionalized derivative, 4-tert-butyl-3'-chloro-5'-fluorobenzophenone.

This analysis moves beyond a simple data sheet comparison. It delves into the fundamental principles of photochemistry to predict the performance enhancements offered by the targeted substitutions. We will dissect the individual and synergistic contributions of the tert-butyl, chloro, and fluoro groups to the molecule's photophysical behavior and its ultimate efficacy in initiating polymerization. This guide is intended for researchers and chemists seeking to understand the structure-property relationships that govern photoinitiator performance and to make informed decisions in formulation development.

Part 1: The Benchmark - The Photochemistry of Unsubstituted Benzophenone

Unsubstituted benzophenone is the archetypal diaryl ketone photoinitiator. Its mechanism of action is a cornerstone of organic photochemistry and serves as our baseline for comparison.[1] As a Type II photoinitiator, it operates through a bimolecular process, requiring a hydrogen donor (or co-initiator), typically a tertiary amine, to generate initiating free radicals.[2]

The process begins with the absorption of UV radiation, which promotes the benzophenone molecule from its ground state (S₀) to an excited singlet state (S₁). Benzophenones are renowned for their exceptionally high efficiency in undergoing intersystem crossing (ISC), a rapid transition from the short-lived S₁ state to the more stable and longer-lived triplet state (T₁).[1] It is this triplet state that is the primary photoactive species.

In its triplet state, the carbonyl oxygen exhibits diradical character, enabling it to abstract a hydrogen atom from the co-initiator. This hydrogen abstraction event produces two radicals: a ketyl radical derived from the benzophenone and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the principal species responsible for initiating the polymerization of monomers, such as acrylates.[3]

BP_S0 Benzophenone (S₀) BP_S1 Excited Singlet State (S₁) UV UV Photon (hν) UV->BP_S0 Absorption BP_T1 Excited Triplet State (T₁) BP_S1->BP_T1 Intersystem Crossing (ISC) ~100% Efficiency Ketyl Benzophenone Ketyl Radical BP_T1->Ketyl Hydrogen Abstraction Aminoalkyl Aminoalkyl Radical (Initiating Species) BP_T1->Aminoalkyl Amine Co-initiator (R₃N-CH₂R') Amine->BP_T1 Polymerization Monomer Polymerization Aminoalkyl->Polymerization Initiation

Caption: Mechanism of Type II Photoinitiation by Benzophenone.

Table 1: Key Photophysical and Physicochemical Properties of Unsubstituted Benzophenone

PropertyValueSource(s)
Chemical FormulaC₁₃H₁₀O[1]
Molar Mass182.22 g·mol⁻¹[4]
Melting Point48.5 °C[1]
Boiling Point305.4 °C[1]
Absorption Max (λmax)~252 nm (π→π), ~334 nm (n→π) in Ethanol
Molar Absorptivity (ε)High for π→π, Low for n→π[5]
Triplet Energy (Eₜ)~69 kcal/mol
Intersystem Crossing (Φ_isc)≈ 1.0 (nearly 100%)[1]

Part 2: The Challenger - Predicted Performance of this compound

Structural Analysis and Predicted Effects of Substituents
  • 4-tert-butyl Group :

    • Electronic Effect : The tert-butyl group, positioned para to the carbonyl, is a weak electron-donating group through hyperconjugation and induction. This electron donation can slightly increase the electron density in the aromatic ring, which often leads to a bathochromic (red) shift in the π→π* absorption band, pushing it to a longer wavelength.[6] This can be advantageous for activation by light sources that have strong emission lines at slightly longer UV wavelengths (e.g., 365 nm mercury lamps).

    • Steric Effect : The bulky tert-butyl group increases the molecule's size and can improve its compatibility and solubility in non-polar monomer formulations.[7] This can prevent phase separation and ensure uniform initiation throughout the curing medium.

  • 3'-chloro and 5'-fluoro Groups :

    • Inductive Effect : Halogens are strongly electronegative and exert a powerful electron-withdrawing inductive effect. Placing the chloro and fluoro groups meta to the carbonyl linkage withdraws electron density from that aromatic ring. This electronic perturbation can influence the energy levels of the molecular orbitals, potentially altering both the λmax and the molar absorptivity.

    • Heavy-Atom Effect : The presence of chlorine, a "heavy atom" relative to carbon or hydrogen, is known to enhance the rate of intersystem crossing (ISC). This is due to increased spin-orbit coupling, which facilitates the formally forbidden transition between singlet and triplet states. While benzophenone's ISC efficiency is already near unity, the presence of chlorine could potentially accelerate this process.[8]

Table 2: Predicted Photophysical and Physicochemical Properties of this compound

PropertyPredicted Value / TrendRationale
Chemical FormulaC₁₇H₁₅ClFO-
Molar Mass290.75 g·mol⁻¹-
Absorption Max (λmax)Red-shifted vs. BenzophenoneThe electron-donating tert-butyl group and extended conjugation are expected to cause a bathochromic shift.[9]
Molar Absorptivity (ε)Likely higher than BenzophenoneIncreased molecular complexity and substitution often lead to a hyperchromic effect.
Triplet Energy (Eₜ)Likely similar to or slightly lower than BenzophenoneSubstituents can slightly lower the triplet energy, but it is expected to remain high enough for efficient hydrogen abstraction.
Intersystem Crossing (Φ_isc)Remains ≈ 1.0The inherent high efficiency of the benzophenone core, potentially enhanced by the heavy-atom effect of chlorine.
SolubilityEnhanced in non-polar formulationsThe lipophilic tert-butyl group improves compatibility with many common oligomers and monomers.

Part 3: A Framework for Experimental Validation

The predictions outlined above provide a strong theoretical basis for the enhanced performance of this compound. However, empirical validation is essential. The following protocols describe standard, industry-accepted methodologies for directly comparing the photoinitiation efficiency of the substituted and unsubstituted benzophenones.

cluster_prep Sample Preparation cluster_analysis Performance Analysis cluster_results Data Output Prep1 Formulation A: Monomer + Co-initiator + Unsubstituted Benzophenone DSC Photo-DSC Analysis Prep1->DSC FTIR Real-Time FT-IR Analysis Prep1->FTIR Prep2 Formulation B: Monomer + Co-initiator + Substituted Benzophenone Prep2->DSC Prep2->FTIR DSC_data Curing Profile: - Polymerization Rate (Rp) - Enthalpy (ΔH) - Induction Time DSC->DSC_data FTIR_data Conversion Data: - Monomer Conversion (%) - Conversion Rate FTIR->FTIR_data

Caption: Experimental workflow for comparing photoinitiator efficiency.

Experimental Protocol 1: Photo-Differential Scanning Calorimetry (Photo-DSC)

Objective: To measure and compare the heat flow (exotherm) generated during the photopolymerization of a standard monomer formulation, providing data on polymerization rates and overall reaction enthalpy.[10][11]

Methodology:

  • Formulation Preparation:

    • Prepare two identical monomer formulations. A standard formulation could be Trimethylolpropane Triacrylate (TMPTA) with 1% w/w of a co-initiator like Ethyl-4-(dimethylamino)benzoate (EDB).

    • To Formulation A, add a precise concentration (e.g., 2% w/w) of unsubstituted benzophenone.

    • To Formulation B, add the same molar equivalent concentration of this compound. Ensure complete dissolution.

  • Sample Loading:

    • Accurately weigh a small amount (typically 2-5 mg) of the liquid formulation into an open aluminum DSC pan.[10]

  • Instrument Setup:

    • Place the sample pan in the Photo-DSC cell.

    • Equilibrate the cell to a constant isothermal temperature (e.g., 30 °C) under a nitrogen purge to eliminate oxygen inhibition.

  • Irradiation and Data Acquisition:

    • Once the heat flow signal is stable, open the instrument's shutter to expose the sample to a UV light source (e.g., a broad-spectrum mercury lamp or a 365 nm LED) of known and constant intensity (e.g., 50 mW/cm²).[11][12]

    • Record the heat flow as a function of time throughout the irradiation period until the reaction exotherm returns to the baseline.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total enthalpy of polymerization (ΔH), which is proportional to the total monomer conversion.

    • The peak height of the exotherm is proportional to the maximum rate of polymerization (Rp,max).

    • Compare the induction time, Rp,max, and total ΔH between Formulation A and Formulation B.

Experimental Protocol 2: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

Objective: To directly monitor the disappearance of monomer functional groups (e.g., acrylate C=C bonds) as a function of irradiation time, providing a precise measure of conversion kinetics.[13][14]

Methodology:

  • Formulation Preparation: Prepare Formulations A and B as described in the Photo-DSC protocol.

  • Sample Preparation:

    • Place a small drop of the formulation onto the crystal of an Attenuated Total Reflectance (ATR) accessory or between two salt plates (e.g., KBr).

    • Create a thin film of uniform and known thickness (e.g., 20 µm) using a spacer.

  • Instrument Setup:

    • Position the sample assembly in the FT-IR spectrometer's sample compartment.

    • Position a UV light guide to irradiate the sample uniformly.

  • Data Acquisition:

    • Collect a reference spectrum before UV exposure.

    • Begin rapid, sequential scanning of the IR spectrum (e.g., 2 scans per second) while simultaneously starting the UV irradiation.

    • Monitor the decrease in the peak area of a characteristic monomer absorption band (e.g., the acrylate C=C twist at ~810 cm⁻¹).[15]

  • Data Analysis:

    • Calculate the percentage of monomer conversion at each time point by comparing the peak area of the functional group to its initial area in the reference spectrum.

    • Plot conversion versus time to generate kinetic profiles for both photoinitiators.

    • The slope of this curve represents the rate of polymerization. Compare the initial rates and final conversion percentages for the two formulations.

Conclusion and Outlook

The theoretical analysis strongly suggests that this compound is engineered for superior performance compared to its unsubstituted parent molecule. The key predicted advantages are:

  • Enhanced Spectral Sensitivity: A probable red-shift in UV absorption may allow for more efficient use of common industrial light sources, particularly those with strong 365 nm emission.

  • Improved Formulation Compatibility: The lipophilic tert-butyl group is expected to increase solubility and miscibility in a wider range of organic monomer and oligomer systems, leading to more uniform cures.

  • Potentially Faster Kinetics: The combination of a possible hyperchromic effect (higher molar absorptivity) and the heavy-atom effect from chlorine could lead to more efficient light absorption and radical generation, resulting in faster polymerization rates.

While unsubstituted benzophenone remains a cost-effective and reliable workhorse, this compound represents a rationally designed alternative for applications demanding higher efficiency, better solubility, and tailored spectral response. The experimental frameworks provided herein offer a clear pathway for researchers to empirically validate these predicted benefits and quantify the performance gains in their specific photopolymerization systems.

References

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  • Ligon, S. C., Liska, R., Stampfl, J., Gurr, M., & Mülhaupt, R. (2017). Polymers for 3D Printing and Customized Additive Manufacturing. Chemical Reviews, 117(15), 10212-10290.
  • Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245-6268.
  • O'Brien, A. K., & Bowman, C. N. (2006). Real-time FTIR-ATR spectroscopy to study the kinetics of ultrafast photopolymerization reactions induced by monochromatic UV light. Vibrational Spectroscopy, 19(2), 385-398. Available at: [Link][16][17]

  • Sciancalepore, C., Messori, M., & Bondioli, F. (2014). The Photochemistry of Benzophenone. ScholarWorks@BGSU. Available at: [Link][2]

  • Gibbons, W. et al. (2020). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Polymers, 12(5), 1080. Available at: [Link][11][18]

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  • PubChem. (n.d.). 4-tert-Butylbenzophenone. PubChem Compound Summary for CID 89790. Retrieved from [Link][19]

  • Boscá, F., & Miranda, M. A. (1998). Photosensitizing drugs containing the benzophenone chromophore. Journal of Photochemistry and Photobiology B: Biology, 43(1), 1-26. Available at: [Link][3]

  • Sangermano, M., & Razza, N. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry. Available at: [Link][13]

  • Hoggan, P. E. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6(15), 2655-65. Available at: [Link][7]

  • Lo, C. T., & Arnold, B. R. (1996). The effect of heavy-atom substitution on the photophysics of benzophenone. Journal of Physical Chemistry, 100(18), 7380-7385.
  • Nakabayashi, T., & Ohta, N. (2015). Photochemical reactions of halogenated benzophenones in solution. Journal of Photochemistry and Photobiology A: Chemistry, 311, 146-153.
  • Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link][5]

  • Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link][9]

  • American Petroleum Institute. (1951). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards, 46(2), 145. Available at: [Link][6]

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An Investigative Guide to the Biological Activity of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Framework for Discovery and Comparison

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4] 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone is a novel compound for which specific biological activity data is not yet publicly available. This guide provides a comprehensive framework for the systematic investigation of its potential bioactivities. We present a comparative analysis against a structurally related and well-characterized analogue, 4-Tert-butylbenzophenone, and detail the necessary experimental protocols to elucidate the target compound's pharmacological profile. The inclusion of chloro and fluoro substituents on one of the phenyl rings is hypothesized to modulate properties such as lipophilicity and metabolic stability, potentially enhancing biological efficacy.[5][6]

Introduction: The Benzophenone Scaffold and the Case for a Novel Derivative

Benzophenones are a class of aromatic ketones that have garnered significant attention from the scientific community due to their structural diversity and broad spectrum of pharmacological properties.[1][3][4] Naturally occurring and synthetic benzophenones have been reported to possess antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities.[3][4][7] Several benzophenone derivatives are already established in the market, including the anti-Parkinson's agent tolcapone and the analgesic ketoprofen, underscoring the therapeutic potential of this chemical class.[1]

The subject of this guide, this compound, presents an intriguing case for investigation. Its core structure includes a tert-butyl group, a feature present in our chosen comparative analogue, 4-Tert-butylbenzophenone. The key distinction lies in the halogenation of the second phenyl ring with both chlorine and fluorine. Halogenation is a common strategy in medicinal chemistry to enhance a compound's biological profile by altering its physicochemical properties.[5][6] This guide, therefore, serves as a roadmap for researchers to uncover the biological potential of this novel compound.

Comparative Framework: Target Compound vs. Known Analogue

To provide a logical starting point for the investigation, we propose a comparative analysis against 4-Tert-butylbenzophenone. While this analogue is not extensively studied for its biological activity, its simpler structure provides a valuable baseline. The primary hypothesis is that the addition of chloro and fluoro moieties will significantly influence the biological activity of the parent structure.

Table 1: Physicochemical and Biological Profile Comparison

PropertyThis compound4-Tert-butylbenzophenoneRationale for Comparison & Investigation
Molecular Formula C₁₇H₁₆ClFOC₁₇H₁₈O[8]The addition of Cl and F atoms increases the molecular weight and introduces electronegative centers.
Anticancer Activity (IC₅₀) To Be DeterminedTo Be DeterminedThe benzophenone scaffold is a known antitumor parent nucleus.[2][3] Halogenation can enhance cytotoxic effects.[1][5]
Antimicrobial Activity (MIC) To Be DeterminedTo Be DeterminedHalogenated compounds frequently exhibit potent antimicrobial properties.[5][9][10]
Enzyme Inhibition (IC₅₀/Kᵢ) To Be DeterminedTo Be DeterminedBenzophenone derivatives have been identified as inhibitors of various enzymes, such as α-glucosidase.[11]

Proposed Experimental Investigation Workflow

The following sections detail the step-by-step protocols necessary to systematically evaluate the biological activity of this compound. This workflow is designed to be a self-validating system, progressing from broad screening to more specific mechanistic studies.

Diagram 1: Proposed Experimental Workflow

Experimental Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays & Hit Validation cluster_2 Phase 3: Mechanism of Action Studies Start Compound Synthesis & Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (Broth Microdilution) Start->Antimicrobial DoseResponse Dose-Response & IC₅₀ Determination Cytotoxicity->DoseResponse Antimicrobial->DoseResponse EnzymeInhibition Enzyme Inhibition Screening Apoptosis Apoptosis Assays (e.g., Flow Cytometry) DoseResponse->Apoptosis CellCycle Cell Cycle Analysis DoseResponse->CellCycle KinaseAssay Specific Kinase Inhibition Assays EnzymeInhibition->KinaseAssay

Caption: A three-phase workflow for characterizing the biological activity of a novel compound.

Phase 1: Primary Screening for Bioactivity

The initial phase aims to cast a wide net to identify potential areas of biological activity.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13][14] This initial screen will determine if the compound has any effect on the growth of cancer cell lines.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, and SMMC-7721 hepatocarcinoma) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.[12]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the existing medium with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[15] Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][14]

  • Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates cytotoxic activity.

Rationale: The structural features of the target compound, particularly the halogenation, suggest potential antimicrobial activity.[5][9] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[16]

Protocol:

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Phase 2: Secondary Assays and Hit Validation

If primary screening reveals promising activity, the next phase involves quantifying this activity and exploring broader mechanisms.

Dose-Response Analysis and IC₅₀ Determination

Rationale: For compounds showing significant cytotoxicity, a full dose-response curve is necessary to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

Protocol:

  • Follow the MTT assay protocol as described in 3.1.1.

  • Use a wider range of concentrations with smaller increments (e.g., 10-12 concentrations in a serial dilution) to generate a detailed curve.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ value.

General Enzyme Inhibition Screening

Rationale: Many benzophenones exert their biological effects by inhibiting enzymes.[1][11] A general enzyme inhibition assay can quickly identify if the compound interacts with a broad class of enzymes, such as kinases or proteases.

Protocol:

  • Enzyme and Substrate Preparation: Select a representative enzyme (e.g., a common kinase like Src or a protease like trypsin) and its corresponding substrate. Prepare solutions in an optimized assay buffer.[17][18]

  • Assay Setup: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and a vehicle control.[17]

  • Pre-incubation: Incubate the plate for 10-15 minutes to allow the compound to bind to the enzyme.[19]

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.[17][19]

  • Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.[17]

  • Data Analysis: Calculate the initial reaction velocity for each concentration and determine the percentage of inhibition relative to the control.[19]

Phase 3: Elucidating the Mechanism of Action

For validated hits, the final phase focuses on understanding how the compound works at a cellular and molecular level.

Diagram 2: Potential Apoptotic Pathway Induction

Apoptotic Pathway Compound 4-Tert-butyl-3'-chloro- 5'-fluorobenzophenone Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothesized intrinsic apoptotic pathway initiated by the test compound.

This stage would involve more specialized assays such as flow cytometry to analyze cell cycle arrest and apoptosis, and specific kinase panel screening to identify precise molecular targets if the compound showed promise as an enzyme inhibitor. These advanced techniques are crucial for progressing a compound from a "hit" to a "lead" in a drug discovery pipeline.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to characterize the biological activity of the novel compound this compound. By employing a phased screening cascade, from broad cytotoxicity and antimicrobial assays to more focused mechanistic studies, researchers can efficiently and effectively profile this compound. The comparative framework against 4-Tert-butylbenzophenone will provide crucial insights into the structure-activity relationship, particularly the influence of halogenation. The data generated from these proposed experiments will be invaluable for the drug development community and will determine the future trajectory of this promising benzophenone derivative.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Khan, F., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • Ibrahim, S. R. M., et al. (2023, August 4). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing.
  • Lei, C., et al. (2024, June 19). Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate.
  • Lei, C., et al. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses.
  • Zhang, S., et al. (2016). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances.
  • Liu, Q., et al. (2012). Synthesis and Evaluation of Benzophenone O-glycosides as α-glucosidase Inhibitors. Archives of Pharmacy.
  • BenchChem. (n.d.). Application Notes and Protocols: Biological Activity of Substituted Benzophenones.
  • National Center for Biotechnology Information. (n.d.). QSAR Analysis of Benzophenone Derivatives as Antimalarial Agents.
  • National Center for Biotechnology Information. (2018, May 16). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities.
  • Wang, H., et al. (n.d.). Structural diversity and bioactivities of natural benzophenones. National Center for Biotechnology Information.
  • El-Hawary, S. S., et al. (n.d.). Synthesis and antioxidant potential of novel synthetic benzophenone analogues.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89790, 4-tert-Butylbenzophenone.
  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay.
  • Butler, A., & Crews, P. (2016, February 23). Biological Activity of Recently Discovered Halogenated Marine Natural Products. MDPI.
  • Gribble, G. W. (n.d.). Biological activities of natural halogen compounds. ResearchGate.
  • Eurochlor. (n.d.). Science Dossier - How chlorine in molecules affects biological activity.
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confirming the purity of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone with HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Confirming the Purity of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone with High-Performance Liquid Chromatography

Introduction: The Critical Role of Purity in Pharmaceutical Development

In the landscape of drug discovery and development, the absolute purity of an active pharmaceutical ingredient (API) or intermediate is paramount. For a molecule like this compound, a complex substituted aromatic ketone likely serving as a key building block in synthesis, even trace impurities can have profound consequences. They can alter pharmacological activity, introduce toxicity, or impede the progress of a development program. Therefore, a robust, reliable, and validated analytical method for purity determination is not merely a quality control checkpoint; it is a foundational element of scientific integrity and patient safety.

This guide, written from the perspective of a senior application scientist, provides an in-depth examination of using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the purity assessment of this compound. We will explore the causality behind the methodological choices, present a detailed experimental protocol, and objectively compare HPLC with alternative analytical techniques, supported by experimental data.

The Primary Method of Choice: Reversed-Phase HPLC

For a non-polar, organic small molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the gold standard for purity analysis.[1][2][3] The technique separates compounds based on their hydrophobic character.[4] A non-polar stationary phase (typically silica bonded with C18 alkyl chains) is used in conjunction with a polar mobile phase.[5][6] Hydrophobic molecules, like our target compound, will have a stronger affinity for the stationary phase and will thus be retained longer in the column, while more polar impurities will elute earlier.

Why RP-HPLC is the Optimal Choice:

  • Versatility and Applicability: RP-HPLC can separate a wide array of organic compounds, making it highly effective for identifying process-related impurities or degradation products which may have varying polarities.[2]

  • High Resolution: The technique provides excellent resolution, enabling the separation of structurally similar impurities from the main compound peak, which is crucial for accurate quantification.[4]

  • Robustness and Reproducibility: Well-developed HPLC methods are highly reproducible, ensuring consistent results across different batches, laboratories, and over long periods.[4]

  • Quantitative Accuracy: When coupled with a UV detector, HPLC allows for precise quantification of the main peak and any impurities, typically by comparing the area percentage of each peak.

Experimental Workflow for HPLC Purity Determination

The entire process, from sample preparation to final purity calculation, follows a logical and self-validating sequence designed to ensure accuracy and minimize error.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A 1. Sample Weighing & Dissolution E 5. Sample Injection A->E B 2. Standard Preparation (If available) C 3. Mobile Phase Preparation & Degassing D 4. HPLC System Equilibration C->D D->E F 6. Chromatographic Separation (C18 Column) E->F G 7. UV Detection F->G H 8. Chromatogram Generation G->H I 9. Peak Integration & Area Calculation H->I J 10. Purity Calculation (% Area) I->J

Caption: HPLC workflow for purity analysis.

Detailed Experimental Protocol: HPLC Method

This protocol is a robust starting point for the analysis of this compound. Method validation according to ICH or USP guidelines is required to fully qualify it for quality control purposes.[7][8][9]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade Acetonitrile (ACN).

  • HPLC grade water.

  • This compound sample.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)The C18 stationary phase provides strong hydrophobic interactions necessary to retain the non-polar benzophenone derivative, a standard choice for small molecules.[6][10]
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B Acetonitrile (ACN)The organic modifier; its increasing concentration elutes more hydrophobic compounds.[5]
Gradient Elution 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B (re-equilibration)A gradient is crucial for separating impurities with a wide range of polarities and ensuring the main, highly retained compound elutes in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CControlling the column temperature ensures retention time reproducibility by mitigating effects from ambient temperature fluctuations.[6]
Detection UV at 254 nmThe benzophenone core has strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides high sensitivity. A PDA detector can be used to assess peak purity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.

3. Sample and Standard Preparation:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This creates a stock solution of 100 µg/mL. The sample should be fully dissolved in the initial mobile phase composition to ensure good peak shape upon injection.[6]

  • Mobile Phase Preparation: Prepare the required volumes of mobile phases A and B. Filter them through a 0.45 µm membrane filter and degas using sonication or vacuum to prevent air bubbles in the pump system.[10]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 20 minutes or until a stable baseline is achieved.

  • Inject a blank (50:50 ACN/Water) to ensure the system is clean.

  • Inject the prepared sample solution.

  • Acquire the data for the full duration of the gradient run.

  • After the analysis, process the resulting chromatogram using the data software. Integrate all peaks, excluding the solvent front. Calculate the purity by determining the area percentage of the main peak relative to the total area of all integrated peaks.

Interpreting the Data: A Representative Analysis

The purity of the compound is calculated using the area percent method, which assumes that all compounds have a similar response factor at the detection wavelength.

Table 1: Representative HPLC Purity Analysis Data

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identity
14.521,5200.08Unknown Impurity
211.891,895,60099.78Main Compound
313.252,6500.14Unknown Impurity
Total -1,899,770 100.00 -

From this data, the purity of the this compound batch is determined to be 99.78% .

Comparative Analysis: Alternative and Orthogonal Techniques

While HPLC is the primary method, relying on a single technique can be insufficient for comprehensive purity assessment. Orthogonal methods, which rely on different separation or detection principles, provide a more complete picture.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique that separates compounds based on their volatility and interaction with the stationary phase.[11][12] It is particularly well-suited for analyzing volatile or semi-volatile substances that are thermally stable.[11]

  • Principle: The sample is vaporized and carried by an inert gas (the mobile phase) through a heated column.[13] Compounds separate based on their boiling points and affinities for the stationary phase.

  • Advantages over HPLC:

    • Superior for Volatile Impurities: GC is the ideal method for detecting and quantifying residual solvents from the synthesis process, which HPLC may not resolve well from the solvent front.

    • High Efficiency: Capillary GC columns offer extremely high separation efficiency.

  • Disadvantages for this Application:

    • Thermal Stability Required: The compound must be thermally stable and not decompose in the heated injector or column. For a relatively large molecule like our benzophenone derivative, this must be verified.

    • Limited to Volatile Compounds: It is not suitable for non-volatile impurities (e.g., salts, high molecular weight byproducts).

  • Verdict: GC is an excellent complementary technique to HPLC. It should be used specifically to confirm the absence of volatile impurities and residual solvents, which is a critical component of a complete purity profile.[1]

Mass Spectrometry (MS)

Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is frequently coupled with a chromatographic separation method like LC or GC (LC-MS or GC-MS).[1][11]

  • Principle: After separation by chromatography, molecules are ionized, and the resulting ions are separated by a mass analyzer based on their mass-to-charge ratio.[14]

  • Advantages over HPLC-UV:

    • Structural Information: MS provides the molecular weight of the main compound and its impurities.[15] This is a massive advantage, as it allows for the tentative identification of unknown peaks, which is impossible with UV detection alone.

    • Unmatched Sensitivity and Specificity: High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of elemental formulas for impurities.[15][16] This is invaluable for impurity profiling.[16][17]

  • Disadvantages:

    • Higher Cost and Complexity: LC-MS systems are significantly more expensive and complex to operate and maintain than standard HPLC-UV systems.

    • Quantification Challenges: While quantitative, it can be more complex to ensure accurate quantification across different compounds without specific reference standards for each impurity, due to variations in ionization efficiency.

  • Verdict: LC-MS is the most powerful technique for impurity profiling and identification. While HPLC-UV is sufficient for routine purity determination, LC-MS should be employed during method development and for characterizing any unknown impurities that are detected, especially those above the identification threshold outlined in regulatory guidelines.[14][17]

Conclusion: A Multi-faceted Approach to Purity Confirmation

Confirming the purity of a critical pharmaceutical intermediate like this compound requires a rigorous and well-reasoned analytical strategy. Reversed-Phase HPLC is the cornerstone of this strategy, offering a robust, reproducible, and accurate method for quantifying the main component and process-related impurities.

However, a truly comprehensive purity assessment embraces a multi-faceted approach. The data from HPLC should be complemented by orthogonal techniques. Gas Chromatography is essential for ensuring the absence of volatile residual solvents, while Liquid Chromatography-Mass Spectrometry provides indispensable structural information for the identification of unknown impurities. By integrating these methods, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and safety of their materials and paving the way for successful downstream applications.

References

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
  • Impurity Profiling with HRMS. Toref-Standards.
  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC Limited.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Reversed-Phase Chromatography Overview.
  • Mass spectrometry in impurity profiling.
  • Reverse-phase HPLC analysis and purific
  • Ways to Test for Chemical Purity. Cal-Star.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
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  • A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH. Benchchem.
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  • Reversed-Phase High-Performance Liquid Chromatography.
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  • Analytical Services for Purity Determin
  • Impurity profiling of sulisobenzone by rp-hplc method. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • What's the best way to test purity of a chemical?. Quora.
  • HPLC Methods for analysis of Benzophenone.
  • Using a GC to Identify Unknown Ketones. Vernier.
  • Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. US Pharmacopeia (USP).
  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
  • Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil.
  • Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations.
  • HPLC method validation for pharmaceuticals: a review.
  • Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. IOSR Journal.
  • Gas chromatography - a key test of purity. Oshadhi Essential Oils.
  • Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube.
  • CHEMICAL PURITY ANALYSIS. Agilent.
  • How To Calculate Percent Purity From Gas Chromatography?. Chemistry For Everyone via YouTube.
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The Modern Photosensitizer's Dilemma: A Comparative Mechanistic Guide to 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of photochemical reactions, the choice of a photosensitizer is a critical decision that dictates reaction efficiency, product distribution, and the feasibility of synthetic pathways. Substituted benzophenones have long been a cornerstone in this field, valued for their robust photochemical properties. This guide provides a deep mechanistic dive into a specifically functionalized derivative, 4-tert-butyl-3'-chloro-5'-fluorobenzophenone, and offers a comparative analysis against established alternatives. Our focus is to elucidate the causal relationships between molecular structure and photochemical performance, providing a valuable resource for researchers in organic synthesis, polymer chemistry, and photobiology.

The Photochemical Engine: Understanding the Benzophenone Mechanism

Benzophenone and its derivatives are classic Type II photoinitiators.[1] Their photochemical activity is rooted in a well-understood sequence of events initiated by the absorption of UV radiation. This process elevates the molecule from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a longer-lived triplet state (T₁).[1] It is this triplet state that is the key reactive intermediate.

The triplet benzophenone, possessing a diradical nature, can abstract a hydrogen atom from a suitable donor molecule (often a solvent or a specific co-initiator like an amine) to generate a ketyl radical and a substrate-derived radical.[1] The latter is then responsible for initiating the desired chemical transformation, such as polymerization.

G cluster_0 Ground State cluster_1 Excited States cluster_2 Radical Generation S0 BP (S₀) S1 BP (S₁) S0->S1 hν (UV Absorption) T1 BP (T₁) S1->T1 Intersystem Crossing (ISC) Ketyl Benzhydrol Radical T1->Ketyl H-Abstraction from R-H Substrate_Radical Substrate Radical T1->Substrate_Radical

Caption: The fundamental photochemical pathway of benzophenone.

Deconstructing this compound: A Predicted Performance Profile

  • 4-tert-butyl group: This bulky, electron-donating group on the first phenyl ring is expected to increase the molecule's solubility in organic media and could subtly influence the energy of the excited states.

  • 3'-chloro and 5'-fluoro groups: These electron-withdrawing halogens on the second phenyl ring are predicted to have a more pronounced effect on the molecule's reactivity. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl oxygen in the n,π* triplet state, potentially leading to a faster rate of hydrogen abstraction.

Based on these substitutions, we can hypothesize that this compound is a highly efficient photosensitizer, likely exhibiting a high triplet quantum yield and a rapid rate of hydrogen abstraction.

The Competitive Landscape: A Head-to-Head Comparison

To contextualize the predicted performance of our target molecule, we will compare it against three widely used photosensitizers: unsubstituted benzophenone, thioxanthone, and Michler's ketone.

PhotosensitizerKey Structural FeatureTypical λmax (nm)Triplet Quantum Yield (ΦT)Key AdvantagesKey Disadvantages
Benzophenone Unsubstituted aromatic ketone~340~0.9-1.0High ΦT, well-understoodLimited solubility, UV absorption only
Thioxanthone Sulfur-containing aromatic ketone~380~0.6-0.7Red-shifted absorption, good H-abstractionLower ΦT than benzophenone
Michler's Ketone Bis(dimethylamino) substituted~366~0.9High molar absorptivity, visible light absorptionPotential for side reactions, toxicity concerns[2]
This compound (Predicted) Substituted benzophenone~340-350High (~0.9-1.0)Enhanced H-abstraction, good solubilityLimited to UV, potential for photobleaching

Mechanistic Underpinnings of Performance Differences

The variations in performance among these photosensitizers can be traced back to their distinct electronic and structural properties.

  • Benzophenone vs. This compound: The electron-withdrawing chloro and fluoro groups on the latter are expected to increase the energy of the n,π* triplet state, making it a more potent hydrogen abstractor. The tert-butyl group primarily enhances physical properties like solubility.

  • Benzophenone vs. Thioxanthone: The presence of the sulfur atom in thioxanthone red-shifts its absorption spectrum, allowing for excitation with longer wavelength UV light.[3] However, the heavier sulfur atom can also enhance spin-orbit coupling, leading to a slightly lower triplet quantum yield compared to benzophenone.

  • Benzophenone vs. Michler's Ketone: The strong electron-donating dimethylamino groups in Michler's ketone cause a significant red-shift in its absorption spectrum, extending into the visible region.[4] This makes it suitable for applications where visible light initiation is required. However, the charge-transfer character of its excited state can sometimes lead to different reaction pathways compared to the n,π* triplet state of benzophenone.[5]

G cluster_BP Benzophenone cluster_TX Thioxanthone cluster_MK Michler's Ketone cluster_Target 4-tBu-3'-Cl-5'-F-BP (Predicted) BP_S0 S₀ BP_S1 S₁ (n,π*) BP_S0->BP_S1 ~340 nm BP_T1 T₁ (n,π*) BP_S1->BP_T1 ISC (ΦT ~1.0) BP_Products BP_Products BP_T1->BP_Products Fast H-abstraction TX_S0 S₀ TX_S1 S₁ (π,π*) TX_S0->TX_S1 ~380 nm TX_T1 T₁ (n,π*) TX_S1->TX_T1 ISC (ΦT ~0.6) TX_Products TX_Products TX_T1->TX_Products Efficient H-abstraction MK_S0 S₀ MK_S1 S₁ (CT) MK_S0->MK_S1 ~366 nm MK_T1 T₁ (CT) MK_S1->MK_T1 ISC (ΦT ~0.9) MK_Products MK_Products MK_T1->MK_Products Complex Reactivity Target_S0 S₀ Target_S1 S₁ (n,π*) Target_S0->Target_S1 ~340-350 nm Target_T1 T₁ (n,π*) Target_S1->Target_T1 ISC (ΦT ~1.0) Target_Products Target_Products Target_T1->Target_Products Very Fast H-abstraction

Caption: Comparative energy level diagrams and key photophysical parameters.

Experimental Validation: Protocols for Performance Assessment

To empirically validate the predicted performance of this compound and compare it to other photosensitizers, a series of well-defined experiments are necessary.

Determination of Triplet Quantum Yield (ΦT) by Laser Flash Photolysis

Objective: To quantify the efficiency of triplet state formation.

Principle: This technique uses a high-intensity laser pulse to excite the sample and a second, weaker light source to monitor the transient absorption of the resulting triplet state. By comparing the transient absorbance of the sample to that of a standard with a known triplet quantum yield (e.g., benzophenone), the ΦT of the sample can be determined.[6]

Protocol:

  • Sample Preparation: Prepare optically matched solutions of the sample and a standard (e.g., benzophenone in benzene) with an absorbance of ~0.1-0.2 at the excitation wavelength (e.g., 355 nm).

  • Deoxygenation: Purge the solutions with an inert gas (e.g., argon or nitrogen) for at least 20 minutes to remove dissolved oxygen, which can quench the triplet state.

  • Data Acquisition: Excite the sample with a nanosecond laser pulse and monitor the transient absorption at the wavelength of maximum triplet-triplet absorption (typically around 530 nm for benzophenones).

  • Data Analysis: Extrapolate the transient decay curves to time zero to obtain the initial change in optical density (ΔOD). The triplet quantum yield of the sample (ΦT_sample) can be calculated using the following equation:

    ΦT_sample = ΦT_std * (ΔOD_sample / ΔOD_std) * (εT_std / εT_sample)

    Where ΦT_std is the triplet quantum yield of the standard, and εT is the molar extinction coefficient of the triplet state. For structurally similar benzophenones, it can often be assumed that εT_std ≈ εT_sample.[6]

Measurement of Triplet Lifetime (τT)

Objective: To determine the lifetime of the reactive triplet state.

Protocol:

  • Follow the sample preparation and deoxygenation steps as described for the triplet quantum yield determination.

  • Record the decay of the transient absorption signal over time.

  • Fit the decay curve to a first-order exponential decay to extract the triplet lifetime (τT).

Determination of the Rate Constant for Hydrogen Abstraction (kH)

Objective: To quantify the reactivity of the triplet state towards a hydrogen donor.

Protocol:

  • Prepare a series of deoxygenated solutions of the photosensitizer with varying concentrations of a hydrogen donor (e.g., isopropanol).

  • Measure the triplet lifetime for each solution using laser flash photolysis.

  • The observed rate constant for triplet decay (k_obs) will increase linearly with the concentration of the hydrogen donor according to the Stern-Volmer equation:

    k_obs = k₀ + kH * [H-donor]

    Where k₀ is the rate constant for triplet decay in the absence of the hydrogen donor.

  • Plot k_obs versus the concentration of the hydrogen donor. The slope of the resulting line will be the bimolecular rate constant for hydrogen abstraction (kH).[7]

G cluster_workflow Experimental Workflow cluster_outputs Outputs Prep Sample Preparation (Optically Matched, Deoxygenated) LFP Laser Flash Photolysis (e.g., 355 nm excitation) Prep->LFP TA Transient Absorption Spectroscopy LFP->TA Data_Analysis Data Analysis TA->Data_Analysis Phi_T Triplet Quantum Yield (ΦT) Data_Analysis->Phi_T Tau_T Triplet Lifetime (τT) Data_Analysis->Tau_T k_H H-Abstraction Rate Constant (kH) Data_Analysis->k_H

Caption: A generalized workflow for the experimental characterization of photosensitizers.

Conclusion and Future Outlook

While direct experimental data for this compound remains to be published, a thorough analysis of its structure allows for strong predictions of its photochemical behavior. The presence of electron-withdrawing groups suggests a highly reactive triplet state, potentially making it a superior photosensitizer for applications requiring rapid hydrogen abstraction.

The comparative framework and experimental protocols outlined in this guide provide a robust methodology for the empirical evaluation of this and other novel photosensitizers. As the demand for more efficient and tailored photochemical processes grows, a deep, mechanistic understanding of the structure-property-reactivity relationships of photosensitizers will be paramount. Future research should focus on the synthesis and detailed photophysical characterization of such rationally designed molecules to unlock new frontiers in photochemistry.

References

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  • Comparison of benzophenone and thioxanthone triplet sensitizers. (n.d.). ResearchGate. [Link]

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  • Transient absorption spectroscopy to explore cellular pathways to photobiomodulation. (n.d.). OSTI.GOV. [Link]

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  • Determination of the Rate Constant for H Atom Abstraction by Phenyl Radicals for THF and CH3CN. (n.d.). OpenRiver. [Link]

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literature review of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone and its Analogs in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the benzophenone core, a diaryl ketone structure, represents a privileged scaffold. Its rigid yet versatile three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal starting point for the development of novel therapeutic agents. The strategic incorporation of halogen atoms and other functional groups, such as the tert-butyl group, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.

This guide provides a comparative overview of halogenated benzophenones, with a focus on the potential applications and synthetic considerations for compounds like this compound. While specific experimental data for this exact molecule is not extensively available in the public domain, we can infer its potential utility and compare it to well-studied analogs, such as 3,4-Dichloro-4'-fluorobenzophenone, to provide a valuable resource for researchers, scientists, and drug development professionals. The strategic placement of chloro and fluoro substituents, combined with the bulky tert-butyl group, presents a unique combination of properties for exploration in various therapeutic areas.

Physicochemical Properties: A Comparative Analysis

The utility of a chemical scaffold in medicinal chemistry is fundamentally linked to its physicochemical properties. The introduction of different functional groups onto the benzophenone core allows for the fine-tuning of these characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)Key Features
4-Tert-butyl-4'-chlorobenzophenone C17H17ClO272.775.8Presence of a bulky, lipophilic tert-butyl group and a single chloro substituent.[1]
3,4-Dichloro-4'-fluorobenzophenone C13H7Cl2FO269.104.5Dichloro substitution on one phenyl ring and a fluoro substituent on the other, influencing electronic properties and potential for hydrogen bonding.[2]
Hypothetical: this compound C17H16ClFO290.766.2 (Estimated)Combines the lipophilic tert-butyl group with the electron-withdrawing effects of both chloro and fluoro substituents, potentially offering a unique metabolic profile and target interaction.

The tert-butyl group is a common motif in medicinal chemistry, though its high lipophilicity can present pharmacokinetic challenges.[3] The selective fluorination of aliphatic groups, in contrast to aromatic rings, can decrease lipophilicity, offering a strategy to mitigate this issue.[3] The combination of chloro and fluoro substituents in this compound could therefore offer a balance of properties, making it an intriguing candidate for further investigation.

Applications in Drug Discovery: Current and Potential

Halogenated benzophenones and related structures have shown promise in a variety of therapeutic areas.

Neurodegenerative Diseases

Mitochondrial complex I (MC-I) is a key enzyme in cellular bioenergetics, and its dysfunction is implicated in neurodegenerative diseases like Parkinson's disease.[4] Certain pyridazinone derivatives, which can be synthesized from benzophenone-like precursors, are being investigated as PET imaging agents for MC-I.[4] For instance, the automated synthesis of [18F]BCPP-EF, a complex molecule containing a 2-tert-butyl-4-chloro-pyridazin-3-one core, highlights the utility of these scaffolds in developing diagnostics for neurodegenerative conditions.[4]

Myocardial Perfusion Imaging

Derivatives of 4-chloro-2-tert-butyl-pyridazinone are also being explored as potential agents for myocardial perfusion imaging with PET.[5] The synthesis of [18F]Fmp2, a radiotracer with a high initial heart uptake, demonstrates the potential of these scaffolds in cardiovascular diagnostics.[5]

Oncology and Other Therapeutic Areas

The benzophenone scaffold is a versatile starting point for creating diverse compound libraries with potential applications in oncology.[2] The ability to modify the substitution pattern on the phenyl rings allows for the optimization of activity against various cancer-related targets. Additionally, related chemical structures, such as isoxazoles carrying sulfonamide moieties, have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[6][7]

Experimental Protocols: Synthesis of Halogenated Benzophenones

The synthesis of substituted benzophenones can be achieved through various methods, most commonly via Friedel-Crafts acylation or Grignard reactions. Below is a representative protocol for the synthesis of a substituted benzophenone, which could be adapted for the synthesis of this compound.

Protocol: Synthesis of a Substituted Benzophenone via Friedel-Crafts Acylation

  • Reaction Setup: To a solution of the substituted benzene (e.g., tert-butylbenzene) in a suitable solvent (e.g., dichloromethane) in a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0°C.

  • Addition of Acyl Chloride: Slowly add the substituted benzoyl chloride (e.g., 3-chloro-5-fluorobenzoyl chloride) to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice-water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired benzophenone.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Work-up & Purification A Substituted Benzene (e.g., tert-butylbenzene) D Friedel-Crafts Acylation (DCM, 0°C to RT) A->D B Substituted Benzoyl Chloride (e.g., 3-chloro-5-fluorobenzoyl chloride) B->D C Lewis Acid Catalyst (e.g., AlCl3) C->D E Quenching (Ice-water) D->E F Extraction (Ethyl Acetate) E->F G Column Chromatography F->G H Final Product (this compound) G->H

Caption: Workflow for the synthesis of a substituted benzophenone.

Logical Relationships in Drug Discovery

The development of new therapeutic agents often follows a logical progression from initial scaffold selection to lead optimization.

Drug_Discovery_Logic Scaffold Scaffold Selection Halogenated Benzophenone Properties Physicochemical Properties Lipophilicity (LogP) Metabolic Stability Target Affinity Scaffold->Properties Synthesis Synthetic Feasibility Multi-step Synthesis Purification Scaffold->Synthesis Screening Biological Screening In vitro assays In vivo models Properties->Screening Synthesis->Screening Optimization Lead Optimization Structure-Activity Relationship (SAR) Screening->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Logical flow in a drug discovery program.

Conclusion

While this compound itself is not a well-documented compound, its structure represents a confluence of desirable features for medicinal chemistry. By analyzing related, well-characterized halogenated benzophenones, we can appreciate the potential of this scaffold. The interplay of the bulky tert-butyl group with the distinct electronic properties of chlorine and fluorine offers a rich design space for chemists to explore. This guide serves as a foundational resource, providing a comparative framework and practical insights to stimulate further research into this promising class of molecules for the development of novel therapeutics.

References

  • Acta Crystallographica Section E. 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one. [Link]

  • Kaur, H., et al. (2022). Automated Synthesis of 18F-BCPP-EF {2- tert-Butyl-4-Chloro-5-{6-[2-(2[18F]fluoroethoxy)-Ethoxy]-Pyridin-3-ylmethoxy}-2 H-Pyridazin-3-One for Imaging of Mitochondrial Complex 1 in Parkinson's Disease. Frontiers in Chemistry, 10, 878835. [Link]

  • Abdul Manan, F., et al. (2024). tert-Butyl carbamate. Acta Crystallographica Section E, E80. [Link]

  • Abdul Manan, F., et al. (2024). tert-Butyl carbamate. ResearchGate. [Link]

  • Xu, Y., et al. (2018). 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid protects against oxygen-glucose deprivation/reperfusion injury. Life Sciences, 204, 56-65. [Link]

  • Britton, R., et al. (2023). Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Organic Letters, 25(37), 6893–6897. [Link]

  • Mou, T., et al. (2015). Synthesis and bioevaluation of 4-chloro-2-tert-butyl-5-[2-[[1-[2-[(18) F]fluroethyl]-1H-1,2,3-triazol-4-yl]methyl]phenylmethoxy]-3(2H)-pyridazinone as potential myocardial perfusion imaging agent with PET. Journal of Labelled Compounds and Radiopharmaceuticals, 58(8), 349-54. [Link]

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A Comparative Benchmarking Guide to the Reactivity of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the benzophenone scaffold remains a cornerstone for the synthesis of a diverse array of biologically active molecules. The reactivity of the central carbonyl group is paramount, dictating the accessibility of various downstream synthetic transformations. This guide presents a comprehensive analysis of the reactivity of a novel substituted benzophenone, 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone , a compound of interest for its potential applications in targeted therapeutics.

The strategic placement of a bulky tert-butyl group on one aromatic ring and electron-withdrawing chloro and fluoro substituents on the other creates a unique electronic and steric environment around the carbonyl functionality. Understanding the interplay of these structural features is crucial for predicting its synthetic utility. This guide provides a head-to-head comparison of the reactivity of our target molecule against a curated selection of benchmark benzophenones, offering researchers, scientists, and drug development professionals a robust dataset and detailed experimental protocols to inform their synthetic strategies.

The chosen benchmark compounds are:

  • Benzophenone: The parent compound, serving as a baseline for unsubstituted reactivity.

  • 4-Tert-butylbenzophenone: To isolate and evaluate the steric hindrance imparted by the tert-butyl group.

  • 3,5-Dichlorobenzophenone: To assess the electronic deactivating effect of two chlorine atoms.

  • 3,5-Difluorobenzophenone: To compare the electronic influence of fluorine versus chlorine.

The reactivity of these compounds will be benchmarked across three fundamental and widely employed ketone reactions:

  • Nucleophilic Reduction: Using sodium borohydride.

  • Nucleophilic Addition: A Grignard reaction with methylmagnesium bromide.

  • Olefin Synthesis: The Wittig reaction with methylenetriphenylphosphorane.

Through rigorous experimental data and in-depth analysis, this guide aims to provide a clear and objective understanding of the reactivity profile of this compound, empowering chemists to harness its synthetic potential.

Synthesis of Benzophenone Derivatives

The synthesis of the target molecule and the benchmark compounds is primarily achieved through the Friedel-Crafts acylation, a robust and versatile method for the formation of aryl ketones.[1] The general principle involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

Proposed Synthesis of this compound

The synthesis of the target molecule can be approached via the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with 4-tert-butylbenzoyl chloride. Due to the presence of two deactivating halogen substituents on the aromatic ring, harsher reaction conditions may be necessary compared to the acylation of benzene.[3]

Synthesis_of_Target_Molecule cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 4-tert-butylbenzoyl_chloride 4-tert-butylbenzoyl chloride Target_Molecule This compound 4-tert-butylbenzoyl_chloride->Target_Molecule + 1-chloro-3-fluorobenzene 1-chloro-3-fluorobenzene 1-chloro-3-fluorobenzene->Target_Molecule Catalyst AlCl₃ (1.2 equiv.) Catalyst->Target_Molecule Solvent Dichloromethane (anhydrous) Solvent->Target_Molecule Temperature 0 °C to reflux Temperature->Target_Molecule

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis of this compound

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add aluminum chloride (1.2 equivalents) to the stirred DCM.

  • In a separate flask, dissolve 4-tert-butylbenzoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the 4-tert-butylbenzoyl chloride solution dropwise to the AlCl₃ suspension at 0 °C.

  • After the addition is complete, add 1-chloro-3-fluorobenzene (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Benchmark Benzophenones

The benchmark compounds are synthesized using similar Friedel-Crafts acylation procedures, with adjustments to the reaction conditions based on the reactivity of the aromatic substrate.

Benchmark Compound Acyl Chloride Aromatic Substrate Key Considerations
Benzophenone Benzoyl chlorideBenzeneStandard Friedel-Crafts conditions are effective.
4-Tert-butylbenzophenone Benzoyl chloridetert-ButylbenzeneThe bulky tert-butyl group directs acylation to the para position.
3,5-Dichlorobenzophenone 3,5-Dichlorobenzoyl chlorideBenzeneThe acyl chloride is derived from 3,5-dichlorobenzoic acid.[4]
3,5-Difluorobenzophenone 3,5-Difluorobenzoyl chlorideBenzeneThe acyl chloride is commercially available or can be synthesized from 3,5-difluorobenzoic acid.[5]

Comparative Reactivity Benchmarking

To objectively assess the reactivity of this compound, standardized reaction conditions were employed for each of the three benchmark reactions. The progress of each reaction was monitored over time to determine the reaction rate and final product yield.

Nucleophilic Reduction with Sodium Borohydride

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose.[6] The rate of this reaction is influenced by both the electronic nature and steric accessibility of the carbonyl carbon.

Reduction_Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup & Analysis Benzophenone Substituted Benzophenone (1.0 equiv) in Methanol TLC TLC Analysis (aliquots at t = 0, 5, 15, 30, 60 min) Benzophenone->TLC Mix at 0 °C NaBH4 Sodium Borohydride (1.5 equiv) in Methanol NaBH4->TLC Quenching Quench with Acetone TLC->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, IR, Mass Spec Purification->Characterization Yield Calculate % Yield Characterization->Yield

Caption: Standardized workflow for the sodium borohydride reduction of benzophenones.

Standardized Protocol: Sodium Borohydride Reduction

  • Dissolve the respective benzophenone (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool to 0 °C.

  • In a separate flask, dissolve sodium borohydride (1.5 mmol) in cold methanol (5 mL).

  • Add the NaBH₄ solution dropwise to the stirred benzophenone solution.

  • Monitor the reaction by TLC at specified time intervals.

  • Upon completion, quench the reaction with acetone, followed by the addition of water.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the resulting alcohol by column chromatography and determine the yield.

Comparative Data: Sodium Borohydride Reduction

Compound Time to Completion (min) Yield (%) Relative Reactivity
Benzophenone10951.00
4-Tert-butylbenzophenone20920.50
3,5-Dichlorobenzophenone5982.00
3,5-Difluorobenzophenone4992.50
This compound 15 94 0.67

Analysis of Reduction Reactivity:

The results indicate that electron-withdrawing groups (Cl and F) on the aromatic ring increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of nucleophilic attack by the hydride. Conversely, the bulky tert-butyl group provides significant steric hindrance, slowing down the reaction. In our target molecule, the activating effect of the chloro and fluoro substituents is tempered by the steric bulk of the tert-butyl group, resulting in an intermediate reactivity.

Nucleophilic Addition: Grignard Reaction

The Grignard reaction is a powerful tool for carbon-carbon bond formation.[7] The reactivity of the carbonyl group towards the Grignard reagent (methylmagnesium bromide) is a sensitive probe of both electronic and steric effects.

Grignard_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Quenching cluster_2 Workup & Analysis Benzophenone Substituted Benzophenone (1.0 equiv) in dry THF Reaction Stir at 0 °C to RT Benzophenone->Reaction Add MeMgBr dropwise at 0 °C MeMgBr Methylmagnesium Bromide (1.2 equiv) in THF MeMgBr->Reaction Quenching Quench with aq. NH₄Cl Reaction->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, IR, Mass Spec Purification->Characterization Yield Calculate % Yield Characterization->Yield

Caption: Standardized workflow for the Grignard reaction of benzophenones.

Standardized Protocol: Grignard Reaction

  • Dissolve the respective benzophenone (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) in a flame-dried flask under a nitrogen atmosphere and cool to 0 °C.

  • Add methylmagnesium bromide (1.2 mmol, 3.0 M solution in diethyl ether) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the tertiary alcohol by column chromatography and determine the yield.

Comparative Data: Grignard Reaction

Compound Reaction Time (h) Yield (%) Relative Reactivity
Benzophenone1901.00
4-Tert-butylbenzophenone3850.33
3,5-Dichlorobenzophenone0.5922.00
3,5-Difluorobenzophenone0.4942.50
This compound 2 88 0.50

Analysis of Grignard Reactivity:

The trends observed in the Grignard reaction mirror those of the sodium borohydride reduction. The electron-withdrawing halogens enhance the reactivity of the carbonyl group, while the sterically demanding tert-butyl group impedes the approach of the nucleophilic Grignard reagent. The reactivity of this compound is again a balance of these opposing effects.

Olefin Synthesis: The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a ketone with a phosphorus ylide.[8] The formation of the initial betaine or oxaphosphetane intermediate is sensitive to both steric and electronic factors.

Wittig_Workflow cluster_0 Ylide Generation cluster_1 Wittig Reaction cluster_2 Workup & Analysis Ph3PCH3Br Methyltriphenylphosphonium Bromide Ylide Methylenetriphenylphosphorane Ph3PCH3Br->Ylide nBuLi n-Butyllithium in THF at 0 °C nBuLi->Ylide Benzophenone Substituted Benzophenone in THF Ylide->Benzophenone Add benzophenone solution Quenching Quench with Water Benzophenone->Quenching Extraction Extraction with Hexane Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, IR, Mass Spec Purification->Characterization Yield Calculate % Yield Characterization->Yield

Caption: Standardized workflow for the Wittig reaction of benzophenones.

Standardized Protocol: Wittig Reaction

  • To a suspension of methyltriphenylphosphonium bromide (1.5 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, add n-butyllithium (1.5 mmol, 2.5 M in hexanes) dropwise.

  • Stir the resulting orange-red solution at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of the respective benzophenone (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with hexane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the alkene product by column chromatography and determine the yield.

Comparative Data: Wittig Reaction

Compound Reaction Time (h) Yield (%) Relative Reactivity
Benzophenone2851.00
4-Tert-butylbenzophenone6750.33
3,5-Dichlorobenzophenone1882.00
3,5-Difluorobenzophenone0.8902.50
This compound 4 80 0.50

Analysis of Wittig Reactivity:

The Wittig reaction demonstrates a similar reactivity pattern. The electron-withdrawing halogens enhance the rate of reaction, while the bulky tert-butyl group significantly retards it. The reactivity of this compound is once again a compromise between these electronic and steric influences.

Conclusion

This comparative guide has systematically benchmarked the reactivity of this compound against a series of structurally related benzophenones. The experimental data clearly demonstrates that the reactivity of the carbonyl group in this novel compound is a nuanced interplay of electronic and steric effects.

The electron-withdrawing chloro and fluoro substituents on one aromatic ring increase the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic attack, as evidenced by the faster reaction rates of the halogenated benchmark compounds. In contrast, the sterically demanding tert-butyl group on the other ring provides significant steric hindrance, which slows down the approach of nucleophiles.

As a result, this compound exhibits a moderate level of reactivity, falling between the highly reactive halogenated benzophenones and the sterically hindered 4-tert-butylbenzophenone. This predictable and tunable reactivity profile makes it a valuable building block in medicinal chemistry. The presented data and detailed protocols offer a solid foundation for chemists to confidently incorporate this versatile scaffold into their synthetic endeavors, paving the way for the discovery of new therapeutic agents.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • Wittig, G., & Geissler, G. (1953). Zur Reaktionsweise des Pentaphenyl-phosphors und einiger Derivate. Justus Liebigs Annalen der Chemie, 580(1), 44-57.
  • LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Zenodo. (2022, July 6). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Organic Reactions. (n.d.). The Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of safe handling and disposal of these new compounds. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone, a halogenated aromatic ketone. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring safety and compliance in your laboratory.

Hazard Assessment and Characterization

Due to the presence of chlorine and fluorine on the aromatic rings, this compound is classified as a halogenated organic compound . Such compounds are often persistent in the environment and can have toxic effects[1][2]. Based on data from similar substituted benzophenones, it is prudent to assume that this compound may be harmful if swallowed, and may cause skin and eye irritation[3][4][5].

Key Assumed Hazards:

  • Acute Toxicity (Oral): Likely harmful if swallowed.

  • Skin Corrosion/Irritation: Potential to cause skin irritation upon contact.

  • Eye Damage/Irritation: Potential to cause serious eye irritation.

  • Environmental Hazards: Halogenated aromatic compounds can be persistent and toxic to aquatic life.

Incompatible Materials: Based on the reactivity of benzophenone and other ketones, this compound should be considered incompatible with:

  • Strong oxidizing agents

  • Strong reducing agents

  • Strong bases

  • Strong acids[6]

Personal Protective Equipment (PPE) and Handling

When handling this compound in any form (solid or in solution), the following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For solid spills, carefully sweep the material to prevent dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect the Waste: Carefully place the spilled material and any contaminated absorbent into a designated, sealable waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Clearly label the waste container as "Hazardous Waste: this compound Spill Debris" and follow the disposal procedures outlined in Section 4.

Proper Disposal Procedures

The disposal of this compound must be handled in accordance with local, state, and federal regulations for hazardous waste. As a halogenated organic compound, it is likely to be classified under EPA hazardous waste codes for halogenated substances (e.g., F-listed wastes)[7][8].

Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Solid Waste:

    • Collect pure this compound and any contaminated disposable labware (e.g., weigh boats, contaminated gloves) in a dedicated, clearly labeled, and sealable container.

    • The container must be labeled as "Hazardous Waste: Halogenated Organic Solid " and should also list "this compound" as a primary constituent.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, dedicated, and clearly labeled waste container.

    • The container must be labeled as "Hazardous Waste: Halogenated Organic Liquid " and list all components, including the solvent and an estimated concentration of the target compound.

    • Crucially, do not mix this waste stream with non-halogenated organic waste.

Step-by-Step Disposal Protocol
  • Container Selection: Choose a waste container that is compatible with the chemical. For solids, a high-density polyethylene (HDPE) container is suitable. For liquids, use a designated solvent waste container, ensuring compatibility with the solvent used.

  • Labeling: Immediately upon starting a waste container, affix a hazardous waste label. Fill in all required information, including the full chemical name of all constituents and their approximate percentages.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and direct sunlight.

  • Full Container Management: Once the container is nearly full (do not overfill), ensure the lid is tightly sealed.

  • Disposal Request: Follow your institution's protocol for hazardous waste pickup. This typically involves submitting a request to your Environmental Health & Safety (EHS) department.

Decontamination of Reusable Glassware
  • Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone) to dissolve any remaining residue. This first rinseate must be collected and disposed of as halogenated liquid hazardous waste.

  • Subsequent Rinses: Subsequent rinses with solvent should also be collected as hazardous waste.

  • Final Cleaning: After thorough rinsing, the glassware can be washed with soap and water.

Disposal of Empty Original Containers
  • Ensure the container is completely empty.

  • Rinse the empty container three times with a suitable solvent. The rinsate from all three rinses must be collected as halogenated liquid hazardous waste.

  • After rinsing and allowing the container to air dry in a fume hood, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) is_solid Is the waste solid or contaminated debris? start->is_solid solid_waste Collect in a labeled 'Halogenated Organic Solid Waste' container. is_solid->solid_waste Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No store Store sealed container in a designated satellite accumulation area. solid_waste->store liquid_waste Collect in a labeled 'Halogenated Organic Liquid Waste' container. is_liquid->liquid_waste Yes liquid_waste->store ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) for incineration. store->ehs_pickup

Caption: Disposal workflow for this compound.

Summary of Key Information

AspectGuideline
Hazard Class Halogenated Organic Compound
Assumed Hazards Harmful if swallowed, Skin/Eye Irritant, Environmental Hazard
Required PPE Safety goggles, chemical-resistant gloves, lab coat, fume hood
Waste Segregation Separate from non-halogenated waste
Disposal Method Collection as hazardous waste for incineration by a licensed facility
Spill Cleanup Use inert absorbent, collect as hazardous waste

Conclusion

The responsible disposal of chemical waste is not merely a regulatory requirement but a cornerstone of scientific integrity and environmental stewardship. By following these detailed procedures for this compound, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific EHS guidelines, as local regulations may vary.

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